Product packaging for N-(5-amino-2-methylphenyl)acetamide(Cat. No.:CAS No. 5434-30-0)

N-(5-amino-2-methylphenyl)acetamide

Cat. No.: B181758
CAS No.: 5434-30-0
M. Wt: 164.2 g/mol
InChI Key: UAZGSMMESOKKQZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)acetamide is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both an acetamide group and a primary aromatic amine on a toluene ring, makes it a valuable precursor for the construction of more complex molecules. Researchers utilize this compound in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. It serves as a key intermediate in the development of compounds for various research applications, including the exploration of new active substances. The primary amino group allows for further functionalization through diazotization or condensation reactions, while the acetamide group provides a protected amine, offering strategic pathways for multi-step synthetic sequences. This reagent is exclusively for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B181758 N-(5-amino-2-methylphenyl)acetamide CAS No. 5434-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGSMMESOKKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063882
Record name Acetamide, N-(5-amino-2-methylphenyl)-
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Molecular Weight

164.20 g/mol
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CAS No.

5434-30-0
Record name 2-Acetylamino-4-aminotoluene
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Record name 2-Acetylamino-4-aminotoluene
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Record name Acetamide, N-(5-amino-2-methylphenyl)-
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Record name Acetamide, N-(5-amino-2-methylphenyl)-
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Record name 5'-amino-2'-methylacetanilide
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Record name 2-ACETYLAMINO-4-AMINOTOLUENE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for N-(5-amino-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. This document details the underlying chemical transformations, provides explicit experimental protocols, and presents quantitative data to support the synthesis.

Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 2-methyl-5-nitroaniline. This strategy involves:

  • Acetylation: The selective acetylation of the amino group of 2-methyl-5-nitroaniline to form N-(2-methyl-5-nitrophenyl)acetamide. This step protects the amino group and sets the stage for the subsequent reduction.

  • Reduction: The selective reduction of the nitro group of N-(2-methyl-5-nitrophenyl)acetamide to yield the final product, this compound.

This pathway is favored due to the ready availability of the starting material and the generally high yields and purity achievable in each step.

Experimental Protocols

Step 1: Acetylation of 2-methyl-5-nitroaniline

This procedure details the acetylation of the primary amine in 2-methyl-5-nitroaniline using acetic anhydride.

Materials:

  • 2-methyl-5-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

  • To this solution, add acetic anhydride.

  • Heat the mixture to reflux and maintain for a defined period to ensure complete reaction.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the product, N-(2-methyl-5-nitrophenyl)acetamide.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the crude product.

  • For further purification, recrystallize the crude N-(2-methyl-5-nitrophenyl)acetamide from a suitable solvent such as ethanol.

Step 2: Reduction of N-(2-methyl-5-nitrophenyl)acetamide

This section outlines two common and effective methods for the reduction of the nitro group in N-(2-methyl-5-nitrophenyl)acetamide to the corresponding amine.

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel or a sintered glass funnel)

Procedure:

  • In a suitable reaction flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide in ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the reaction vessel (typically via a balloon or from a pressurized source).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), purge the vessel again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent (ethanol or methanol).

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add N-(2-methyl-5-nitrophenyl)acetamide and tin(II) chloride dihydrate.

  • Add concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at a specified temperature (e.g., 70°C) for 1-2 hours under an inert atmosphere.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Step Reactant Product Typical Yield Purity Reference
1. Acetylation2-methyl-5-nitroanilineN-(2-methyl-5-nitrophenyl)acetamide>90%>95% (after recrystallization)General knowledge
2. Reduction (Catalytic Hydrogenation)N-(2-methyl-5-nitrophenyl)acetamideThis compoundHighHighGeneral knowledge
2. Reduction (SnCl₂/HCl)N-(2-methyl-5-nitrophenyl)acetamideThis compoundGood to High>95% (after purification)General knowledge

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.

Synthesis_Pathway 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline N-(2-methyl-5-nitrophenyl)acetamide N-(2-methyl-5-nitrophenyl)acetamide 2-methyl-5-nitroaniline->N-(2-methyl-5-nitrophenyl)acetamide Step 1: Acetylation (Acetic anhydride) This compound This compound N-(2-methyl-5-nitrophenyl)acetamide->this compound Step 2: Reduction (e.g., H2, Pd/C or SnCl2, HCl)

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_reduction Step 2: Reduction Dissolution Dissolve 2-methyl-5-nitroaniline in acetic acid Addition Add acetic anhydride Dissolution->Addition Reflux Heat to reflux Addition->Reflux Precipitation Pour into ice water Reflux->Precipitation Filtration Filter and wash Precipitation->Filtration Drying_1 Dry crude product Filtration->Drying_1 Recrystallization_1 Recrystallize from ethanol Drying_1->Recrystallization_1 Dissolution_2 Dissolve N-(2-methyl-5-nitrophenyl)acetamide in solvent Recrystallization_1->Dissolution_2 Reaction Perform reduction (e.g., Catalytic Hydrogenation) Dissolution_2->Reaction Workup Filter catalyst / Neutralize and Extract Reaction->Workup Drying_2 Dry organic layer Workup->Drying_2 Concentration Concentrate in vacuo Drying_2->Concentration Purification_2 Purify by recrystallization or chromatography Concentration->Purification_2

Caption: A typical experimental workflow for the two-step synthesis.

An In-depth Technical Guide to the Physicochemical Properties of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(5-amino-2-methylphenyl)acetamide. The information is compiled from various chemical databases and literature sources to serve as a foundational resource for professionals in research and development.

Chemical Identity and Structure

This compound is an aromatic amine and acetamide derivative. Its chemical structure consists of a substituted benzene ring with an amino group, a methyl group, and an acetamido group.

Table 1: General Chemical Information

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 5434-30-0[1][2][3]
Molecular Formula C₉H₁₂N₂O[1][2][3]
SMILES CC1=C(C=C(C=C1)N)NC(=O)C[1]
InChI Key UAZGSMMESOKKQZ-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug development and other chemical applications.

Table 2: Quantitative Physicochemical Data

PropertyValueSource
Molecular Weight 164.21 g/mol [1][2]
Physical State Solid[3]
Melting Point Not available
Boiling Point 352.1 ± 30.0 °C (Predicted)[4]
pKa (acidic) 14.73 ± 0.70 (Predicted)[4]
Solubility No experimental data available.
LogP No experimental data available.

Note: The boiling point and pKa values are predicted based on computational models and have not been experimentally verified.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol:

  • Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, acetone) are selected for the test.

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a vial.

  • Titration: A known volume of the selected solvent is added incrementally to the vial.

  • Observation: After each addition, the mixture is agitated (e.g., by vortexing or sonication) and visually inspected for the complete dissolution of the solid.

  • Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration (e.g., mol/L) at a specified temperature.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, multiple pKa values may exist.

Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point(s) of the curve.

LogP Determination

The partition coefficient (P) or distribution coefficient (D) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. LogP is the logarithm of this ratio.

Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at a specific pH) are mutually saturated by vigorous mixing followed by separation.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases.

  • Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a new chemical entity follows a logical progression. The following diagram illustrates a typical workflow for characterizing a compound like this compound.

Physicochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application & Further Development Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Purity Check Solubility Solubility Profiling Characterization->Solubility ADME In vitro ADME Assays MeltingPoint->ADME Formulation Formulation Development MeltingPoint->Formulation pKa pKa Determination Solubility->pKa Informs solvent choice LogP LogP Measurement Solubility->LogP Informs phase preparation Solubility->ADME Solubility->Formulation pKa->ADME LogP->ADME

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Spectral Data

As of the date of this document, no publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers are advised to acquire this data experimentally for definitive structural confirmation and purity assessment.

Biological Activity and Signaling Pathways

Currently, there is no published information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex molecules.[5] Further research would be required to investigate any potential biological activity.

References

Illuminating the Molecular Architecture: A Guide to N-Aryl Acetamide Crystal Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The crystal structure of N-(5-amino-2-methylphenyl)acetamide is not publicly available in crystallographic databases as of the latest search. This guide will, therefore, use the comprehensive, publicly available data for the closely related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , as a detailed case study to illustrate the principles and methodologies of crystal structure elucidation. The techniques and data presentation are directly transferable to the analysis of similar small molecules.

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and biological activity. For drug development professionals and researchers, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the solid-state properties of an active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the experimental and computational methods involved in determining the crystal structure of N-aryl acetamides, using N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a practical example.

Crystallographic Data Summary

The crystallographic data provides a quantitative snapshot of the crystal lattice and the molecule's geometry within it. The following tables summarize the key parameters for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[1][2][3]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₁₃H₁₆N₄O
Formula Weight244.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3223 (4)
b (Å)11.5284 (5)
c (Å)11.1469 (5)
α (°)90
β (°)105.719 (2)
γ (°)90
Volume (ų)1276.00 (9)
Z4
Calculated Density (Mg m⁻³)1.271
Absorption Coefficient (mm⁻¹)0.713
F(000)520
Crystal Size (mm)0.15 x 0.14 x 0.10
Radiation TypeCu Kα (λ = 1.54184 Å)
θ range for data collection (°)4.2 to 72.5
Reflections collected10189
Independent reflections2498 [R(int) = 0.026]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.104
R indices (all data)R₁ = 0.041, wR₂ = 0.107

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···AD—HH···AD···AD—H···A
N1—H1B···O1ⁱ0.912.133.0284 (19)171
N2—H2A···N1ⁱⁱ0.912.223.120 (2)171
N4—H4···O1ⁱⁱⁱ0.882.062.930 (2)171
C2—H2···O1ⁱⁱⁱ0.952.623.334 (2)132
C11—H11···Cg2ⁱᵛ0.982.813.689 (2)150
Symmetry codes: (i) −x+1, −y+1, −z+1; (ii) x, y, z; (iii) −x+2, −y+1, −z+1; (iv) x−1, y, z. Cg2 is the centroid of the C1–C6 ring.

Experimental Protocols

The elucidation of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis and structure solution.

The synthesis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was achieved through the following procedure[1]:

  • Reaction: 2 grams (9.3 mmol) of (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one and a stoichiometric amount of hydrazine were refluxed in 40 mL of ethanol for 2 hours.

  • Isolation: The solvent volume was reduced to 20 mL by concentration, and the solution was allowed to stand. The resulting precipitate was filtered off.

  • Recrystallization for Single Crystals: The crude product was first recrystallized from ethanol. Single crystals suitable for X-ray diffraction were then obtained by recrystallization from methanol in the presence of MnCl₂·4H₂O. The solution was left at room temperature for 72 hours to allow for slow evaporation and crystal growth. The final yield was 70%.

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (typically 100 or 150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data were collected using Cu Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final model's quality was assessed by the R-factors, goodness-of-fit, and residual electron density maps.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of Crude Product (Reflux Reaction) filtration Filtration & Isolation synthesis->filtration recrystallization Recrystallization for Purity filtration->recrystallization crystal_growth Slow Evaporation from Methanol (with MnCl2·4H2O) recrystallization->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement data_tables Generation of Crystallographic Tables structure_refinement->data_tables hirshfeld Hirshfeld Surface Analysis structure_refinement->hirshfeld validation Final Structure Validation (CIF file) data_tables->validation hirshfeld->validation

Crystal Structure Elucidation Workflow

This comprehensive approach, from synthesis to computational analysis, provides the detailed structural information necessary for advancing drug discovery and development projects. The data and protocols presented serve as a robust framework for the elucidation of the crystal structure of novel N-aryl acetamides.

References

Spectroscopic characterization of N-(5-amino-2-methylphenyl)acetamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various synthetic organic chemistry applications, including drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Due to the limited availability of published experimental spectra for this compound, the data presented in the following tables are predicted values. These predictions are based on the analysis of structurally analogous compounds, including 4-aminoacetanilide, 2-methylaniline, and N-phenylacetamide, and are supported by established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR data for this compound and provide a general experimental protocol for acquiring such spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.2 - 9.5Singlet1H-NHCOCH₃
~6.8 - 7.2Multiplet3HAromatic protons
~4.5 - 5.5Broad Singlet2H-NH₂
~2.1Singlet3H-CH₃
~2.0Singlet3H-COCH₃

Disclaimer: Predicted data based on analogous compounds.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~168-C=O
~145C-NH₂
~137C-NHCOCH₃
~130C-CH₃
~120 - 128Aromatic CH
~24-COCH₃
~17-CH₃

Disclaimer: Predicted data based on analogous compounds.

Experimental Protocol for NMR Spectroscopy

For obtaining high-resolution ¹H and ¹³C NMR spectra, the following general protocol can be followed:

  • Sample Preparation: Dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if necessary, gentle warming or vortexing can be applied.[1] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

  • Data Acquisition for ¹H NMR:

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For a routine ¹H spectrum, a relaxation delay of 1-2 seconds is typically sufficient.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Acquisition for ¹³C NMR:

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration are generally required compared to ¹H NMR.[1]

    • A relaxation delay of 2-5 seconds is common.

    • Broadband proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
~1660StrongC=O stretching (amide I band)
~1600, ~1500Medium-StrongAromatic C=C stretching
~1550MediumN-H bending (amide II band)
800 - 850StrongAromatic C-H out-of-plane bending

Disclaimer: Predicted data based on analogous compounds.

Experimental Protocol for IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) or the KBr pellet method are common for analyzing solid samples.

ATR-FTIR Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Protocol:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
164[M]⁺ (Molecular Ion)
122[M - COCH₂]⁺
106[M - NHCOCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺

Disclaimer: Predicted data based on analogous compounds.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

  • Sample Introduction: The sample can be introduced into the mass spectrometer in several ways:

    • Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a suitable solvent and injected into a gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).[3]

  • Fragmentation: The molecular ions are often formed with excess energy, causing them to break apart into smaller, charged fragments and neutral molecules.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern provides clues about the compound's structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Reaction Mechanism and Kinetics of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism and kinetics of the formation of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various synthetic processes. Due to the limited availability of specific kinetic and mechanistic data for this exact molecule, this guide leverages established principles of aniline acetylation and data from closely related analogues to provide a robust theoretical and practical framework.

Introduction

This compound is a substituted aromatic acetamide whose synthesis primarily involves the selective acetylation of 4-amino-3-methylaniline. The acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. It serves not only as a method for the synthesis of acetanilides but also as a means to protect the amino group, thereby modulating its reactivity and directing subsequent electrophilic substitution reactions.[1][2] Understanding the reaction mechanism and kinetics of this process is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Reaction Mechanism

The formation of this compound from 4-amino-3-methylaniline and an acetylating agent, typically acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base.

Uncatalyzed and Base-Catalyzed Mechanism

In the absence of a catalyst or in the presence of a weak base (like sodium acetate), the reaction is initiated by the nucleophilic attack of the more basic amino group of the aniline derivative on one of the carbonyl carbons of acetic anhydride. This attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of the acetate ion as a leaving group, to yield the protonated amide. A final deprotonation step gives the this compound product.[3][4]

The presence of a base, such as pyridine or sodium acetate, can facilitate the deprotonation steps, shifting the equilibrium towards the product.[3]

Base_Catalyzed_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Deprotonation Reactants 4-amino-3-methylaniline + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic attack Protonated_Amide Protonated Amide + Acetate Intermediate->Protonated_Amide Collapse Product This compound Protonated_Amide->Product -H+

Caption: Uncatalyzed/Base-Catalyzed Acetylation Mechanism.

Acid-Catalyzed Mechanism

In the presence of a Brønsted acid, the carbonyl oxygen of the acetic anhydride is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline.[5] The subsequent steps are similar to the uncatalyzed mechanism, involving the formation of a tetrahedral intermediate and the elimination of acetic acid.

Acid_Catalyzed_Mechanism cluster_0 Step 1: Protonation of Acetylating Agent cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation and Leaving Group Departure Reagents Acetic Anhydride + H+ Protonated_Anhydride Protonated Acetic Anhydride Reagents->Protonated_Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Anhydride->Tetrahedral_Intermediate Aniline 4-amino-3-methylaniline Aniline->Tetrahedral_Intermediate Product This compound + Acetic Acid + H+ Tetrahedral_Intermediate->Product

Caption: Acid-Catalyzed Acetylation Mechanism.

Reaction Kinetics

Rate Law

For many aniline acylations, the rate of reaction can be described by the following general rate law:

Rate = k[Aniline][Acetylating Agent]

In cases where a second aniline molecule acts as a catalyst, the rate law may be more complex.[6]

Quantitative Kinetic Data (Analogous Systems)

The following table summarizes theoretical and experimental kinetic data for the acetylation of aniline and related compounds. This data provides a useful reference for estimating the reactivity of 4-amino-3-methylaniline.

Reactant(s)Acetylating AgentCatalyst/ConditionsActivation Energy (kcal/mol)Rate Constant (k)Reference(s)
AnilineAcetic AnhydrideAcid (Theoretical)18.37Not specified[5]
p-MethylanilineAcetic AnhydrideBase (Theoretical)12.80Not specified[7]
AnilineAcetic AnhydrideStandard Method (Computational)-Reaction Enthalpy: -3.865 kcal/mol[8]
AnilineAcetic AnhydrideAlternative Method (Computational)-Reaction Enthalpy: -8.918 kcal/mol[8]
p-PhenylenediamineEndogenousN-acetyltransferase-1 (NAT-1)Not specified54-49 nmol/mg/min (N-acetylation rate)[9]

Note: The provided activation energies are from computational studies and represent the energy barrier for the formation of the tetrahedral intermediate. The reaction enthalpies indicate the overall thermodynamics of the reaction. The rate of N-acetylation of p-phenylenediamine is provided from a biological study and may not directly correlate to synthetic chemical reaction conditions but offers insight into the relative ease of acetylation of a related diamine.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and potential kinetic analysis of this compound, adapted from standard procedures for aniline acetylation.

Synthesis of this compound

This protocol is adapted from the well-established procedure for the acetylation of aniline.[10]

Materials:

  • 4-amino-3-methylaniline

  • Concentrated Hydrochloric Acid (37% w/w)

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve a specific molar equivalent of 4-amino-3-methylaniline in deionized water. Due to the low solubility of anilines in water, the addition of one molar equivalent of concentrated hydrochloric acid is necessary to form the soluble hydrochloride salt.

  • In a separate flask, prepare a solution of sodium acetate in water.

  • To the solution of the aniline hydrochloride, add one molar equivalent of acetic anhydride with vigorous stirring.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution. The sodium acetate acts as a buffer to regenerate the free amine in situ, which then reacts.

  • A precipitate of this compound should form.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Synthesis_Workflow Start Start Dissolve_Aniline Dissolve 4-amino-3-methylaniline in water with HCl Start->Dissolve_Aniline Prepare_NaOAc Prepare Sodium Acetate Solution Start->Prepare_NaOAc Add_Ac2O Add Acetic Anhydride Dissolve_Aniline->Add_Ac2O Add_NaOAc Add Sodium Acetate Solution Prepare_NaOAc->Add_NaOAc Add_Ac2O->Add_NaOAc Precipitation Precipitation of Product Add_NaOAc->Precipitation Cooling Cool in Ice Bath Precipitation->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization End Pure Product Recrystallization->End

Caption: Experimental Workflow for Synthesis.

Kinetic Analysis by UV-Vis Spectroscopy

The kinetics of the reaction can be monitored by observing the change in absorbance of the reactants or products over time.

Procedure:

  • Prepare stock solutions of 4-amino-3-methylaniline and acetic anhydride in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted cuvette holder within a UV-Vis spectrophotometer.

  • Initiate the reaction by rapidly mixing the reactant solutions in the cuvette.

  • Monitor the reaction by recording the absorbance at a wavelength where the product, this compound, has a significant absorbance and the starting material has minimal absorbance (or vice versa). The wavelength of maximum absorbance (λmax) for the product should be determined beforehand.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The concentration of the product at each time point can be calculated using the Beer-Lambert law.

  • The rate constants can be determined by fitting the concentration versus time data to the appropriate integrated rate law.

Kinetic_Analysis_Workflow Start Start Prepare_Solutions Prepare Stock Solutions Start->Prepare_Solutions Equilibrate Equilibrate Solutions to Temperature Prepare_Solutions->Equilibrate Mix_Reactants Mix Reactants in Cuvette Equilibrate->Mix_Reactants Monitor_Absorbance Monitor Absorbance vs. Time Mix_Reactants->Monitor_Absorbance Calculate_Concentration Calculate Concentration (Beer-Lambert Law) Monitor_Absorbance->Calculate_Concentration Determine_Rate_Constant Determine Rate Constant (Integrated Rate Law) Calculate_Concentration->Determine_Rate_Constant End Kinetic Data Determine_Rate_Constant->End

Caption: Workflow for Kinetic Analysis via UV-Vis.

Conclusion

The formation of this compound follows a well-understood nucleophilic acyl substitution mechanism, which can be influenced by catalysts and reaction conditions. While specific kinetic parameters for this molecule are not extensively documented, data from analogous systems provide valuable insights for reaction design and optimization. The experimental protocols outlined in this guide offer a starting point for the synthesis and kinetic investigation of this important chemical intermediate. Further research to determine the precise rate constants and activation energy for this specific reaction would be beneficial for industrial and academic applications.

References

IUPAC name and CAS number for N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-amino-2-methylphenyl)acetamide, a key chemical intermediate. The document details its chemical identity, physicochemical properties, and available toxicological data. While specific experimental protocols for its synthesis and detailed spectroscopic analyses are not extensively available in public literature, this guide compiles the known information and provides context based on related chemical structures. This information is intended to support researchers in understanding the fundamental characteristics of this compound for applications in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is an aromatic amide. Its chemical structure consists of an acetamide group attached to a 2-methylaniline (o-toluidine) core, with an additional amino group at the 5-position of the phenyl ring.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValueCitation
IUPAC Name This compound[1]
CAS Number 5434-30-0[1]
Alternative Names 5'-Amino-2'-methylacetanilide[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.20 g/mol [1]

Table 2: Physicochemical Properties

PropertyValueCitation
Melting Point 139-140 °C
Physical Form Solid[2]

Synthesis

Hypothetical Synthesis Pathway

This proposed two-step synthesis provides a logical workflow for the preparation of this compound from commercially available starting materials.

Synthesis of this compound start 2-Methyl-5-nitroaniline reagent1 Acetic Anhydride or Acetyl Chloride start->reagent1 intermediate N-(2-methyl-5-nitrophenyl)acetamide reagent2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) intermediate->reagent2 product This compound reagent1->intermediate Acetylation reagent2->product Nitro Group Reduction Research Workflow cluster_synthesis Synthesis & Characterization cluster_derivatization Lead Generation cluster_evaluation Preclinical Evaluation synthesis Synthesis of This compound purification Purification synthesis->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization derivatization Chemical Derivatization characterization->derivatization screening High-Throughput Screening derivatization->screening in_vitro In Vitro Biological Assays screening->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo toxicology Toxicology Studies in_vivo->toxicology

References

An In-depth Technical Guide on the Solubility Profile of N-(5-amino-2-methylphenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(5-amino-2-methylphenyl)acetamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, it presents a framework for data presentation and visualization to aid researchers in their laboratory work.

Introduction

This compound, a substituted acetanilide, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in a range of organic solvents is crucial for various applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure.

Estimated Solubility Profile

It is anticipated that this compound will exhibit higher solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and aprotic polar solvents (DMF, DMSO), and lower solubility in nonpolar solvents like hexane and toluene.

Data Presentation

To ensure clarity and comparability, all experimentally determined solubility data should be organized into a structured table. This allows for easy assessment of the compound's solubility profile across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
Methanol25Gravimetric/UV-Vis
Ethanol25Gravimetric/UV-Vis
Acetone25Gravimetric/UV-Vis
Ethyl Acetate25Gravimetric/UV-Vis
Dichloromethane25Gravimetric/UV-Vis
Chloroform25Gravimetric/UV-Vis
N,N-Dimethylformamide (DMF)25Gravimetric/UV-Vis
Dimethyl Sulfoxide (DMSO)25Gravimetric/UV-Vis
Add other solvents as needed

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

This is a straightforward and widely used method for determining the solubility of a solid in a solvent.[1][2][3][4]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters, filter paper)

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.

  • Transfer the clear saturated solution to a pre-weighed evaporating dish.

  • Record the exact volume of the solution transferred.

  • Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

  • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point to dry the residue to a constant weight.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

  • Calculate the solubility in g/100 mL or mol/L.

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation.[5][6][7][8][9][10]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent using UV-Vis spectroscopy.

Materials:

  • This compound

  • Selected UV-transparent organic solvents

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature shaker or water bath

  • Filtration apparatus

Procedure:

Part A: Preparation of Calibration Curve

  • Prepare a stock solution of known concentration of this compound in the chosen solvent.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

Part B: Solubility Measurement

  • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-6).

  • After filtration, accurately dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of the compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining solubility.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal container A->B C Equilibrate at constant T (e.g., 24-48h with agitation) B->C D Allow solid to settle C->D E Withdraw supernatant (filtration recommended) D->E F_grav Gravimetric Method E->F_grav F_spec Spectroscopic Method (UV-Vis/HPLC) E->F_spec G_grav Evaporate solvent F_grav->G_grav H_grav Dry residue to constant weight G_grav->H_grav I_grav Weigh residue H_grav->I_grav J Calculate Solubility (e.g., g/100 mL, mol/L) I_grav->J G_spec Dilute sample to within linear range F_spec->G_spec H_spec Measure absorbance/ peak area G_spec->H_spec I_spec Calculate concentration using calibration curve H_spec->I_spec I_spec->J

Caption: General workflow for experimental solubility determination.

Gravimetric_Method_Detail start Start: Saturated Solution A Pipette known volume (V) of clear supernatant start->A B Transfer to pre-weighed evaporating dish (W1) A->B C Evaporate solvent B->C D Dry residue in oven to constant weight C->D E Cool in desiccator D->E F Weigh dish with residue (W2) E->F G Calculate mass of solute (m = W2 - W1) F->G H Calculate solubility (e.g., (m/V) * 100) G->H end End: Solubility Value H->end

Caption: Detailed workflow for the Gravimetric Method.

Spectroscopic_Method_Detail cluster_calib Calibration Curve Preparation cluster_sample Sample Analysis A Prepare stock solution of known concentration B Create series of standard dilutions A->B C Measure absorbance of each standard at λmax B->C D Plot Absorbance vs. Conc. and determine line equation C->D E Start: Saturated Solution F Dilute known volume of supernatant (known factor) E->F G Measure absorbance of diluted sample at λmax F->G H Calculate concentration of diluted sample from curve G->H I Calculate original conc. (solubility) using dilution factor H->I J End: Solubility Value I->J

Caption: Detailed workflow for the UV-Vis Spectroscopic Method.

References

Potential Biological Activities of N-(5-amino-2-methylphenyl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(5-amino-2-methylphenyl)acetamide scaffold represents a core structure of significant interest in medicinal chemistry. As a derivative of phenylacetamide, this class of compounds holds potential for a diverse range of biological activities, drawing from the established pharmacological profiles of related structures. The presence of an acetamide group linked to a substituted aniline ring provides a versatile backbone for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This technical guide synthesizes the available information on the potential biological activities of this compound derivatives and related N-phenylacetamides, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Anticancer Activity

Derivatives of N-phenylacetamide have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis, a form of programmed cell death that is a key target for cancer therapies.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various N-phenylacetamide derivatives, expressed as the half-maximal inhibitory concentration (IC50). It is important to note that these are not all direct derivatives of this compound but represent the broader class of N-phenylacetamides.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2b 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[1][2][3]
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[1][2][3]
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100[1][2][3]
3e N-(3-iodophenyl)-2,2-dichloroacetamideA549 (Lung Carcinoma)4.76[4]
Imatinib Reference DrugPC3 (Prostate Carcinoma)40[1][2][3]
Imatinib Reference DrugMCF-7 (Breast Carcinoma)98[1][2][3]
Experimental Protocols: Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

cluster_workflow Experimental Workflow: In Vitro Anticancer Screening start Start cell_culture Cell Culture (e.g., MCF-7, PC3) start->cell_culture 1. seeding Cell Seeding (96-well plate) cell_culture->seeding 2. treatment Compound Treatment (Serial Dilutions) seeding->treatment 3. incubation Incubation (48-72 hours) treatment->incubation 4. mtt_assay MTT Assay incubation->mtt_assay 5. data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis 6. end End data_analysis->end 7.

Caption: Workflow for in vitro anticancer screening.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Phenylacetamide derivatives have been explored for their potential to inhibit the growth of various bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which contain the core structure of interest.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
4f Bacillus subtilis125[5]
4g Bacillus subtilis125[5]
4h Bacillus subtilis125[5]
4i Bacillus subtilis125[5]
4f Staphylococcus aureus250[5]
4g Staphylococcus aureus250[5]
4h Staphylococcus aureus250[5]
4i Staphylococcus aureus250[5]
4f Xanthomonas campestris250[5]
4g Xanthomonas campestris250[5]
4h Xanthomonas campestris125[5]
4i Xanthomonas campestris125[5]
4f Escherichia coli250[5]
4g Escherichia coli250[5]
4h Escherichia coli250[5]
4i Escherichia coli250[5]
4f Fusarium oxysporum250[5]
4g Fusarium oxysporum250[5]
4h Fusarium oxysporum125[5]
4i Fusarium oxysporum125[5]
Experimental Protocols: Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

cluster_workflow Experimental Workflow: MIC Determination start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compounds prep_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Acetamide derivatives have been investigated for their potential to modulate inflammatory responses, often by targeting key signaling pathways.[6][7]

Potential Signaling Pathways

While specific data for this compound derivatives is limited, related compounds are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

cluster_nfkb NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription induces

Caption: Canonical NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated control.

Conclusion

The this compound scaffold and its broader class of N-phenylacetamide derivatives represent a promising area for the discovery of new therapeutic agents. The available data, though not extensive for the specific core structure, suggest potential for significant anticancer, antimicrobial, and anti-inflammatory activities. Further research, including the synthesis of a focused library of this compound derivatives and their systematic biological evaluation, is warranted to fully elucidate the therapeutic potential of this chemical class. The protocols and data presented in this guide provide a foundational framework for such future investigations.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-(5-amino-2-methylphenyl)acetamide. Due to a lack of specific experimental data in publicly available literature for this compound, this document outlines the expected thermal behavior based on related aromatic amide structures. Furthermore, it details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to characterize its thermal properties. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who are handling this compound or structurally similar molecules.

Introduction

This compound, a substituted acetanilide, is a chemical intermediate that may find applications in the synthesis of pharmaceuticals and other specialty chemicals. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during manufacturing. Understanding its decomposition pathway is essential for ensuring the safety, quality, and efficacy of any final product. This guide addresses the theoretical aspects of its thermal behavior and provides practical experimental frameworks for its analysis.

Predicted Thermal Stability and Decomposition Profile

In general, amide compounds are recognized for their thermal stability.[1] The stability of the amide bond is attributed to resonance delocalization.[1] For many aromatic amides, significant decomposition is typically not observed at temperatures below 160 °C.[1] However, the presence of amino and methyl substituents on the phenyl ring can influence the onset of decomposition. The amino group, in particular, may be susceptible to oxidation at elevated temperatures.

The decomposition of aromatic amides can proceed through various mechanisms, including cleavage of the amide bond, reactions involving the substituents on the aromatic ring, and eventual fragmentation of the molecule into smaller volatile compounds.

Quantitative Data from Analogous Compounds

To provide a frame of reference, the following table summarizes thermal data for structurally related compounds. It is crucial to note that these values are for comparison and the actual thermal properties of this compound may differ.

Compound NameMelting Point (°C)Onset of Degradation (°C)Reference
N-(3-Amino-2-methylphenyl)acetamide130.58Not available[2]
N-(5-Chloro-2-methylphenyl)acetamide129-130Not available[3]
o-AminophenolNot specifiedIncreased after treatment[4]
Acetanilide114.3Not availablePubChem

Note: The data presented is for isomeric or substituted analogs and should be used for estimation purposes only. Experimental verification for this compound is required.

Detailed Experimental Protocols

To determine the precise thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined by the temperature at which a significant mass loss begins.

    • The resulting TGA curve (mass vs. temperature) will show the decomposition steps and the amount of residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a temperature approximately 50 °C above its expected melting point at a constant heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the peak temperature of the endothermic melting transition.

    • The heat of fusion is calculated by integrating the area of the melting peak.

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis and Purification of This compound Characterization Structural Confirmation (NMR, FT-IR, MS) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA_Data Determine Onset of Decomposition & Mass Loss Profile TGA->TGA_Data DSC_Data Determine Melting Point & Enthalpy of Fusion DSC->DSC_Data Stability_Assessment Overall Thermal Stability Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Workflow for Thermal Characterization.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its characterization. Based on the behavior of analogous aromatic amides, the compound is expected to be thermally stable at ambient and moderately elevated temperatures. However, for any application in drug development or materials science, it is imperative to perform the detailed TGA and DSC analyses as outlined in this document to establish a definitive thermal profile. The provided protocols and workflow diagrams serve as a valuable resource for researchers undertaking this essential analysis.

References

N-(5-amino-2-methylphenyl)acetamide material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-(5-amino-2-methylphenyl)acetamide (CAS No: 5434-30-0), a key intermediate in various chemical syntheses. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₂N₂O.[1][2] Its chemical structure features an acetamide group and an amino group attached to a toluene backbone.

PropertyValueSource
CAS Number 5434-30-0[1][2]
Molecular Formula C₉H₁₂N₂O[1][2][3]
Molecular Weight 164.21 g/mol [1][3]
Purity 98%[1]
Physical Form Solid[1]
Melting Point 141 °C
Boiling Point 362.123 °C at 760 mmHg
Alternate Names 5'-Amino-2'-methylacetanilide, 2-acetylamino-4-aminotoluene, N-(3-amino-6-methylphenyl) acetamide, 3-acetamido-4-methylaniline[2][3]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is recommended when handling this compound:

EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear impervious, flame-resistant clothing and protective gloves.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation occurs.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of personnel.

ProcedureProtocol
Handling Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge. Avoid contact with skin and eyes.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is 2-8°C. Keep away from foodstuffs and incompatible materials.[6]

Experimental Protocols: Emergency Procedures

Detailed experimental protocols for specific applications of this compound are not available in the provided safety data sheets. However, established protocols for handling emergencies are outlined below.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with water.[6]
Eye Contact Rinse with pure water for at least 15 minutes.[6]
Ingestion Rinse mouth with water.[6]
Fire-Fighting Measures

In case of a fire involving this compound, the following procedures should be followed.

MeasureProtocol
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
Protective Actions Firefighters should wear a self-contained breathing apparatus if necessary.[6]
Accidental Release Measures

For accidental spills or releases, the following containment and cleanup protocol is recommended.

StepProtocol
Personal Precautions Avoid dust formation.[6]
Environmental Precautions Prevent further spillage or leakage if it is safe to do so.[6]
Containment and Cleanup Collect the spilled material and arrange for disposal.[6]

Visualized Workflow: Emergency Response

The following diagram illustrates the logical workflow for responding to an accidental exposure to this compound.

Emergency_Response_Workflow cluster_exposure Exposure Incident cluster_assessment Initial Assessment cluster_actions First-Aid Actions cluster_medical Medical Attention start Exposure Occurs assess_route Identify Exposure Route start->assess_route inhalation Move to Fresh Air assess_route->inhalation Inhalation skin Remove Contaminated Clothing Rinse with Water assess_route->skin Skin Contact eye Rinse with Water (15 min) assess_route->eye Eye Contact ingestion Rinse Mouth with Water assess_route->ingestion Ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

References

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-amino-2-methylphenyl)acetamide, a significant chemical intermediate, plays a crucial role in the synthesis of various high-value compounds, most notably as a precursor to the anticancer drug Imatinib. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed methodologies for its synthesis and characterization. All quantitative data, including physicochemical properties and spectroscopic analyses, are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols are provided, and key chemical transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, also known as 5'-amino-2'-methylacetanilide, is an aromatic amine and acetamide derivative. Its molecular structure, featuring both a reactive amino group and an acetamide moiety on a substituted benzene ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its application as a key intermediate in the manufacturing of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a critical component in the synthesis of Imatinib, a targeted therapy for chronic myeloid leukemia (CML) and other cancers. This guide aims to consolidate the available technical information on this compound to support researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5434-30-0[1][2][3]
Molecular Formula C₉H₁₂N₂O[1][2][3]
Molecular Weight 164.20 g/mol [1][2][3]
Appearance Solid[2]
Purity Typically ≥97%[2]
InChI Key UAZGSMMESOKKQZ-UHFFFAOYSA-N[2]
IUPAC Name This compound

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks/Signals
¹H NMR Predicted δ (ppm): ~6.8-7.0 (aromatic H), ~6.4-6.6 (aromatic H), ~4.5-5.0 (br s, NH₂), ~2.1 (s, Ar-CH₃), ~2.0 (s, COCH₃).
IR (Infrared) Predicted (cm⁻¹): ~3400-3200 (N-H stretching, amine and amide), ~1650 (C=O stretching, amide I), ~1600, ~1500 (aromatic C=C stretching), ~1550 (N-H bending, amide II).
Mass Spectrometry Predicted m/z: 164.10 (M⁺), other fragments corresponding to loss of acetyl and amino groups.

Note: The spectroscopic data presented are predicted values based on the known structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.

Discovery and History

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from o-toluidine. The following protocols are detailed methodologies for the key transformations.

Synthesis of N-(2-methyl-5-nitrophenyl)acetamide (Precursor)

This procedure involves the acetylation of o-toluidine followed by regioselective nitration.

Experimental Workflow for Precursor Synthesis

G cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration o_toluidine o-Toluidine n_acetyl_o_toluidine N-acetyl-o-toluidine o_toluidine->n_acetyl_o_toluidine Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetyl_o_toluidine precursor N-(2-methyl-5-nitrophenyl)acetamide n_acetyl_o_toluidine->precursor Nitration nitrating_mixture Nitrating Mixture (HNO₃/H₂SO₄) nitrating_mixture->precursor G cluster_reduction Step 3: Reduction precursor N-(2-methyl-5-nitrophenyl)acetamide final_product This compound precursor->final_product Catalytic Hydrogenation catalyst Catalyst (e.g., Pd/C) + H₂ gas catalyst->final_product G cluster_synthesis Imatinib Synthesis Pathway A This compound C N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine A->C Condensation B Guanidine Derivative B->C E Imatinib C->E Amidation D Benzoyl Chloride Derivative D->E

References

Quantum Chemical Calculations for N-(5-amino-2-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecule, these methods can predict a wide array of molecular properties, including electronic structure, geometry, and vibrational frequencies. These insights are invaluable for understanding drug-receptor interactions, predicting molecular reactivity, and guiding the design of new therapeutic agents with improved efficacy and safety profiles.

Density Functional Theory (DFT) is a particularly popular quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations can provide detailed information about a molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its chemical reactivity and charge transfer properties.

Experimental Protocols: A Representative Methodology

The following protocol outlines a standard and widely accepted methodology for performing quantum chemical calculations on molecules similar to N-(5-amino-2-methylphenyl)acetamide, based on published studies of related compounds.[1][2]

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2][3][4]

  • Basis Set: 6-311G(d,p).[1][2][3][4] This basis set provides a good balance of accuracy and computational efficiency for organic molecules.

  • Software: Gaussian 09 program is a commonly used software package for such calculations.[1][2]

  • Convergence Criteria: The geometry is considered optimized when the forces on all atoms are close to zero, and the energy has reached a minimum.

2.2. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

2.3. Electronic Property Calculations

Once the optimized geometry is confirmed, a range of electronic properties can be calculated:

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a key indicator of molecular stability and reactivity.[1][2][3][4]

  • Mulliken Population Analysis: This analysis provides information on the distribution of electronic charge among the atoms in the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack.[2][3]

Data Presentation: Calculated Properties of a Structurally Similar Molecule

The following tables summarize the quantitative data obtained from DFT calculations on the related molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[1][2] This data provides a valuable reference point for what can be expected from similar calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected Bond Lengths and Angles)

ParameterBond Length (Å) [X-ray]Bond Length (Å) [B3LYP/6-311G(d,p)]
N1—C11.41121.4114
N2—C61.43471.4139
N2—C81.34711.3692
O1—C81.23761.2179
Parameter Bond Angle (°) [X-ray] Bond Angle (°) [B3LYP/6-311G(d,p)]
C2—C1—N1121.12122.0542
C6—C1—N1120.68119.3119
C1—C6—N2119.89116.726
C5—C6—N2119.46123.4969

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters

ParameterValue
EHOMO (eV)-5.3130[1][2][3][4]
ELUMO (eV)-0.2678[1][2][3][4]
HOMO-LUMO Energy Gap (ΔE) (eV)5.0452[1][2][3][4]
Ionization Potential (I) (eV)5.3130
Electron Affinity (A) (eV)0.2678
Hardness (η)2.5226
Softness (S)0.3964
Electronegativity (χ)2.7904
Dipole Moment (Debye)6.7706

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations.

Quantum_Chemical_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure geometry_optimization Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) mol_structure->geometry_optimization freq_analysis Vibrational Frequency Analysis geometry_optimization->freq_analysis electronic_properties Electronic Property Calculation freq_analysis->electronic_properties energy_minimum Confirm Energy Minimum freq_analysis->energy_minimum spectra Theoretical Spectra (IR/Raman) freq_analysis->spectra homo_lumo HOMO-LUMO Analysis electronic_properties->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_properties->mep mulliken Mulliken Charge Analysis electronic_properties->mulliken

A typical workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined the theoretical framework and practical application of quantum chemical calculations for the study of this compound. By leveraging data from a structurally analogous molecule, we have demonstrated how these computational methods can yield valuable insights into molecular geometry, electronic structure, and reactivity. The provided experimental protocols and data tables serve as a comprehensive resource for researchers and scientists in the field of drug development, enabling them to design and execute their own computational studies to accelerate the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of N-(5-amino-2-methylphenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-amino-2-methylphenyl)acetamide is a versatile bifunctional aromatic compound possessing both an amino and an acetamido group on a methyl-substituted benzene ring. This arrangement of functional groups, particularly the ortho-diamine nature of the core structure after potential amide hydrolysis or its direct use, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides an overview of its application in the synthesis of key heterocyclic systems, including benzimidazoles, benzodiazepines, and pyrimidines, complete with detailed experimental protocols and comparative data.

Key Applications

The primary utility of this compound in heterocyclic synthesis lies in its ability to undergo cyclocondensation reactions. The two nitrogen-containing functional groups can react with various electrophilic reagents to form fused ring systems. The methyl group on the aromatic ring can also influence the reactivity and solubility of both the starting material and the final products.

1. Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles from this compound can be achieved through condensation with aldehydes or carboxylic acids.

2. Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs and are also explored for other therapeutic applications. The 1,5-benzodiazepine scaffold can be synthesized by the condensation of an o-phenylenediamine derivative with α,β-unsaturated carbonyl compounds or ketones.[1]

3. Synthesis of Pyrimidinamine Derivatives

Phenylaminopyrimidine is a key pharmacophore found in several kinase inhibitors used in cancer therapy, such as Imatinib. This compound can be a precursor to more complex pyrimidinamine derivatives. A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 6-Acetamido-5-methyl-2-phenyl-1H-benzimidazole

This protocol describes the synthesis of a benzimidazole derivative via the condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium chloride (NH₄Cl)[4]

  • Chloroform (CHCl₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of chloroform.

  • Add benzaldehyde (10 mmol) to the solution.

  • Add ammonium chloride (4 mol%) as a catalyst.[4]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 6-Acetamido-5-methyl-2-phenyl-1H-benzimidazole.

Protocol 2: Synthesis of 8-Acetamido-7-methyl-2,4-diphenyl-3H-1,5-benzodiazepine

This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from this compound and chalcone (1,3-diphenyl-2-propen-1-one).

Materials:

  • This compound

  • Chalcone

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (10 mmol) in 40 mL of ethanol, add chalcone (10 mmol).

  • Add a catalytic amount of glacial acetic acid (5-10 drops).

  • Reflux the reaction mixture for 8-10 hours with continuous stirring.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 8-Acetamido-7-methyl-2,4-diphenyl-3H-1,5-benzodiazepine.

Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

This protocol is adapted from the synthesis of related pyrimidinamine derivatives.[2][3]

Materials:

  • This compound

  • Appropriate ketone (e.g., acetone, cyclopentanone)

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Synthesize the precursor N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine as a starting material.

  • In a round-bottom flask, dissolve the precursor (10 mmol) in ethanol (30 mL).

  • Add the desired ketone (12 mmol) to the solution.

  • Add a catalytic amount of acid and stir the mixture at room temperature.

  • The reaction progress is monitored by TLC until the starting material is consumed.

  • The resulting solid product is filtered, washed with ethanol, and dried under vacuum.

Data Presentation

Heterocycle ClassReagentsCatalystSolventReaction Time (h)Yield (%)Reference
BenzimidazoleBenzaldehydeNH₄ClChloroform4~94[4]
BenzimidazoleVarious CarbonylsNH₄ClChloroform-75-94[4]
BenzodiazepineKetonesH-MCM-22Acetonitrile1-3Good to Excellent[1]
PyrimidinamineVarious Ketones-Ethanol--[2][3]

Note: The yields are based on general procedures for these classes of compounds and may vary for the specific substrate this compound.

Visualizations

experimental_workflow General Workflow for Heterocyclic Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup and Purification cluster_end Product start This compound reaction Cyclocondensation start->reaction reagent Electrophilic Reagent (Aldehyde, Ketone, etc.) reagent->reaction workup Solvent Evaporation / Precipitation reaction->workup purification Recrystallization / Chromatography workup->purification product Heterocyclic Compound (Benzimidazole, Benzodiazepine, etc.) purification->product

Caption: General experimental workflow for synthesizing heterocyclic compounds.

logical_relationship Synthetic Pathways from this compound cluster_benzimidazole Benzimidazole Synthesis cluster_benzodiazepine Benzodiazepine Synthesis cluster_pyrimidine Pyrimidinamine Synthesis start This compound benz_reagent + Aldehyde / Carboxylic Acid start->benz_reagent benzo_reagent + Ketone / Chalcone start->benzo_reagent pyr_reagent + Guanidine Derivative + Ketone start->pyr_reagent benz_product Substituted Benzimidazole benz_reagent->benz_product benzo_product Substituted Benzodiazepine benzo_reagent->benzo_product pyr_product Substituted Pyrimidinamine pyr_reagent->pyr_product

Caption: Synthetic pathways from the starting material.

References

Application Notes and Protocols: N-(5-amino-2-methylphenyl)acetamide as a Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(5-amino-2-methylphenyl)acetamide as a precursor in the synthesis of pharmaceutical agents, with a primary focus on the anti-cancer drug Imatinib. Detailed experimental protocols for the key synthetic transformations are provided, along with quantitative data and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an amine and an acetamide group on a substituted phenyl ring, allows for a variety of chemical modifications, making it an ideal scaffold for the synthesis of complex molecules. Hydrolysis of the acetamide group furnishes 5-amino-2-methylaniline, a key building block for various heterocyclic compounds. This document details the synthetic pathway from a closely related and commercially available starting material, 2-methyl-5-nitroaniline, to the highly successful targeted cancer therapeutic, Imatinib. The protocols provided are based on established literature procedures.

Featured Pharmaceutical Agent: Imatinib

Imatinib, marketed under the brand name Gleevec®, is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] It functions by targeting the ATP-binding site of the BCR-ABL fusion protein, as well as other receptor tyrosine kinases like c-Kit and PDGF-R.[2][3]

Synthetic Pathway Overview

The synthesis of Imatinib from a precursor derived from this compound involves a multi-step process. The general workflow involves the formation of a substituted pyrimidine ring, followed by the reduction of a nitro group to an amine, and a final amidation reaction to couple the two key fragments of the Imatinib molecule.

Synthesis_Workflow cluster_0 Stage 1: Guanidine Formation cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: Nitro Group Reduction cluster_3 Stage 4: Amide Coupling 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline N-(2-methyl-5-nitrophenyl)guanidine nitrate N-(2-methyl-5-nitrophenyl)guanidine nitrate 2-Methyl-5-nitroaniline->N-(2-methyl-5-nitrophenyl)guanidine nitrate Cyanamide, HNO3 N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(2-methyl-5-nitrophenyl)guanidine nitrate->N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine KOH, Ethanol 3-Dimethylamino-1-(3-pyridyl)propenone 3-Dimethylamino-1-(3-pyridyl)propenone 3-Dimethylamino-1-(3-pyridyl)propenone->N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine->N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Pd/C, Ammonium formate Imatinib Imatinib N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine->Imatinib Pyridine 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride->Imatinib

Synthetic workflow for Imatinib.

Experimental Protocols

Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate

This protocol describes the formation of the guanidine moiety, a key step in building the pyrimidine ring of Imatinib.

Materials:

  • 2-Methyl-5-nitroaniline

  • 50% Cyanamide aqueous solution

  • Concentrated Nitric Acid (65%)

  • Ethanol

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a three-necked flask, add 2-methyl-5-nitroaniline (1 equivalent).

  • Add 50% aqueous cyanamide (1.2 equivalents) and ethanol.

  • Stir the mixture and heat to 70°C.

  • Carefully add concentrated nitric acid (1.1 equivalents) dropwise.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Cool the reaction to 45°C and then pour in additional concentrated nitric acid.

  • Allow the mixture to cool to room temperature and crystallize.

  • Filter the resulting solid, wash with ethanol, and dry to obtain N-(2-methyl-5-nitrophenyl)guanidine nitrate.[4]

Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol details the cyclization reaction to form the core pyrimidine structure.

Materials:

  • N-(2-methyl-5-nitrophenyl)guanidine nitrate (from Protocol 1)

  • 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

  • Potassium Hydroxide (KOH)

  • n-Butanol

  • Reaction flask with reflux condenser and stirrer

Procedure:

  • In a reaction flask, combine N-(2-methyl-5-nitrophenyl)guanidine nitrate (1 equivalent), 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.1 equivalents), and n-butanol.[5]

  • Add potassium hydroxide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 18 hours.

  • Cool the reaction to room temperature.

  • Add water to the reaction mixture and stir for 3-4 hours to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.[5]

Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol describes the reduction of the nitro group to the corresponding amine, a crucial step for the final coupling reaction.

Materials:

  • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (from Protocol 2)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Four-necked flask with reflux condenser and stirrer

Procedure:

  • In a four-necked flask, suspend N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent) in ethyl acetate.

  • Add 10% Pd/C (catalytic amount, e.g., 0.05 equivalents).

  • Add ammonium formate (3.5 equivalents) and anhydrous sodium sulfate (1 equivalent).[6]

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool to room temperature and filter to remove the Pd/C.

  • The filtrate contains the desired product, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which can be isolated by evaporation of the solvent.[6]

Protocol 4: Synthesis of Imatinib

This final step involves the amide bond formation to yield Imatinib.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (from Protocol 3)

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

  • Pyridine

  • Reaction flask with stirrer

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent) in pyridine in a reaction flask.

  • Add 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 23 hours.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid and purify by recrystallization or column chromatography to obtain Imatinib.[7]

Quantitative Data Summary

StepReactantsProductSolvent(s)Catalyst/ReagentYield (%)Purity (%) (HPLC)
1. Guanidine Formation2-Methyl-5-nitroaniline, Cyanamide, Nitric AcidN-(2-methyl-5-nitrophenyl)guanidine nitrateEthanol-87.07-
2. Pyrimidine Ring FormationN-(2-methyl-5-nitrophenyl)guanidine nitrate, 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-oneN-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinaminen-ButanolKOH81.999.9
3. Nitro Group ReductionN-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, Ammonium formateN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineEthyl acetate10% Pd/C>90>99.5
4. Amide CouplingN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chlorideImatinibPyridine-90.0-

Yields and purities are based on reported literature values and may vary depending on experimental conditions.[4][5][6][8]

Mechanism of Action: Imatinib Signaling Pathway

Imatinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase.[2][9] This fusion protein is the hallmark of CML and drives uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its downstream substrates.[9] This blockage of signal transduction leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cancer cells.[2]

Imatinib_Signaling_Pathway cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Imatinib Inhibition BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Downstream Signaling->Inhibition of Apoptosis Leukemia Leukemia Cell Proliferation->Leukemia Inhibition of Apoptosis->Leukemia Imatinib Imatinib Imatinib->BCR-ABL Blocks ATP Binding Site

Imatinib's inhibition of the BCR-ABL pathway.

Conclusion

This compound serves as a valuable precursor for the synthesis of complex pharmaceutical agents like Imatinib. The provided protocols offer a detailed guide for the key synthetic transformations involved in the production of this life-saving medication. The modular nature of the synthesis allows for the potential generation of novel analogs for further drug discovery efforts. Understanding the underlying synthetic chemistry and the biological mechanism of action is crucial for researchers and scientists in the field of pharmaceutical development.

References

Application of N-(5-amino-2-methylphenyl)acetamide in the Dye and Pigment Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-amino-2-methylphenyl)acetamide, also known as 5'-Amino-2'-methylacetanilide, is an organic compound with the CAS number 5434-30-0.[1] While it is classified by some chemical suppliers under the category of "Organic Pigment," specific and detailed applications in the dye and pigment industry are not extensively documented in publicly available literature. However, its chemical structure, which features a primary aromatic amine group, makes it a prime candidate for use as a diazo component in the synthesis of azo dyes and pigments. Azo compounds are a significant class of colorants widely used in various industries, including textiles, plastics, and inks, due to their versatile color range and good fastness properties.[2][3]

This document provides a theoretical framework and illustrative protocols for the application of this compound in the synthesis of azo dyes. The experimental procedures and data presented are based on established principles of azo dye chemistry and data from analogous compounds, offering a foundational guide for research and development.

Theoretical Application in Azo Dye Synthesis

The synthesis of azo dyes from this compound would follow a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form a stable azo compound, which is characterized by the -N=N- (azo) linkage that acts as a chromophore, imparting color.

The final color and properties of the resulting azo dye are determined by the chemical structures of both the diazo component (in this case, derived from this compound) and the coupling component.

Experimental Protocols

The following are hypothetical, yet representative, experimental protocols for the synthesis of azo dyes using this compound as the diazo component.

Protocol 1: Synthesis of a Hypothetical Azo Dye with N,N-Dimethylaniline as the Coupling Component

Objective: To synthesize an azo dye by coupling diazotized this compound with N,N-dimethylaniline.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • N,N-Dimethylaniline

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

    • Cool the beaker in an ice bath to maintain the temperature between 0 and 5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve an equimolar amount of N,N-dimethylaniline in a dilute solution of hydrochloric acid.

    • Cool this solution in an ice bath to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.

    • Add a saturated solution of sodium acetate to adjust the pH to approximately 4-5 to facilitate the coupling reaction.

    • A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for about 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the dye cake with cold water to remove any unreacted salts and acids.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.

    • Dry the purified dye in a vacuum oven at a controlled temperature.

Protocol 2: Synthesis of a Hypothetical Azo Pigment with 2-Naphthol as the Coupling Component

Objective: To synthesize an azo pigment by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • 2-Naphthol

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • Prepare the diazonium salt of this compound as described in Protocol 1, Step 1.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve an equimolar amount of 2-naphthol in a dilute aqueous solution of sodium hydroxide.

    • Cool this alkaline solution in an ice bath to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • Maintain the alkaline pH of the reaction mixture, as the coupling of diazonium salts with phenols occurs under alkaline conditions.

    • A colored pigment will precipitate out of the solution. Continue stirring for 30-60 minutes in the ice bath.

  • Isolation and Purification:

    • Isolate the pigment by vacuum filtration.

    • Wash the pigment thoroughly with cold water until the filtrate is neutral.

    • Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C).

Data Presentation

Due to the lack of specific experimental data for dyes derived from this compound, the following table presents typical data for analogous monoazo dyes derived from substituted anilines. This data is for illustrative purposes to provide an expectation of the properties that might be observed.

PropertyTypical Value Range for Analogous Azo DyesReference
Color Yellow, Orange, Red, BrownBased on the general knowledge of azo dyes derived from simple substituted anilines.
Absorption Maximum (λmax) 400 - 550 nmThe λmax of azo dyes varies depending on the electronic nature of the substituents on both the diazo and coupling components and the solvent polarity.[4]
Molar Extinction Coefficient (ε) 10,000 - 40,000 L mol⁻¹ cm⁻¹High molar extinction coefficients are characteristic of azo dyes, indicating strong color intensity.
Light Fastness (Blue Wool Scale) 3 - 6Light fastness is influenced by the chemical structure of the dye and the substrate it is applied to. Dyes with more complex structures often exhibit better light fastness.[4]
Wash Fastness (Grey Scale) 3 - 5Wash fastness depends on the substantivity of the dye for the fiber and the presence of reactive groups that can form covalent bonds with the substrate.[4]
Rubbing Fastness (Grey Scale) 3 - 5Good rubbing fastness is generally achieved with well-penetrated and fixed dyes on the substrate.[4]

Visualizations

Synthesis Workflow

G cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_workup Work-up & Purification A This compound D Diazonium Salt Solution A->D B HCl, H₂O B->D C NaNO₂ (aq) C->D F Azo Dye/Pigment (Precipitate) D->F Slow Addition with Stirring E Coupling Component (e.g., N,N-Dimethylaniline or 2-Naphthol) E->F G Filtration F->G H Washing G->H I Recrystallization (for dyes) H->I J Drying I->J K Final Product J->K G Diazo Diazo Component (this compound derivative) Color Color (λmax) Diazo->Color Fastness Fastness Properties (Light, Wash, etc.) Diazo->Fastness Solubility Solubility Diazo->Solubility Coupling Coupling Component Coupling->Color Coupling->Fastness Coupling->Solubility

References

Application Note & Protocol: Quantification of N-(5-amino-2-methylphenyl)acetamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-amino-2-methylphenyl)acetamide, also known as 4-amino-2-acetamidotoluene, is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability testing. This application note provides a detailed protocol for the determination of this compound in a given sample using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, specific, and accurate.

Principle

The analytical method is based on reversed-phase chromatography, where the separation of the analyte is achieved on a non-polar stationary phase (C18) with a polar mobile phase. This compound is separated from other potential impurities based on its hydrophobicity. The quantification is performed by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standard solutions of known concentrations. Detection is carried out using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, which is determined by a UV scan of a standard solution.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • Ultrasonic bath.

2. Reagents and Standards

  • This compound reference standard (Purity ≥ 98%).[1]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (≥ 98%).

3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Calibration Curve

  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

7. Data Analysis

  • Inject the sample solutions.

  • Identify the peak of this compound by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation

Table 1: Quantitative Data Summary of the HPLC Method

ParameterResult
Retention Time (approx.) 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (% RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank/placebo

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

HPLC_System Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump Pump Solvent_Reservoir->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column (C18) Autosampler->Column Detector UV-Vis Detector Column->Detector Data_System Data System Detector->Data_System

Caption: Logical relationship of HPLC system components.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-amino-2-methylphenyl)acetamide is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of these synthetic transformations. Compared to conventional heating methods, MAOS often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles.[3][4]

These application notes provide detailed protocols for the microwave-assisted synthesis of bioactive benzimidazole derivatives from this compound. The resulting compounds have potential applications in drug discovery, particularly as inhibitors of key cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and Cyclooxygenase (COX).

Key Applications

Substituted benzimidazoles derived from this compound are of significant interest in drug development due to their potential to modulate critical biological pathways. Two prominent areas of application are:

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death.[5][6][7] Benzimidazole-based compounds have been identified as potent PARP inhibitors.[8][9]

  • COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Developing selective COX-2 inhibitors is a major goal to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[10][11][12] Benzimidazole derivatives have shown promise as selective COX-2 inhibitors.[13][14]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Substituted-6-acetamido-5-methylbenzimidazoles

This protocol describes the general procedure for the condensation of this compound with various aromatic aldehydes to yield the corresponding benzimidazole derivatives under microwave irradiation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Catalyst (e.g., Erbium(III) triflate - Er(OTf)₃, boric acid)

  • Solvent (e.g., ethanol, or solvent-free)

  • Microwave reactor

  • Glass reaction vials with stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the aromatic aldehyde (1.0 mmol).

  • (Optional, if not solvent-free) Add the appropriate solvent (e.g., 2-3 mL of ethanol).

  • Add the catalyst (e.g., 1-5 mol% of Er(OTf)₃).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 100-140 °C) for a specified time (e.g., 5-20 minutes). The optimal conditions may vary depending on the specific reactants and catalyst used.

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by TLC.

  • If a solvent was used, evaporate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-6-acetamido-5-methylbenzimidazole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following tables summarize typical quantitative data for the microwave-assisted synthesis of benzimidazole derivatives based on analogous reactions reported in the literature. These values can serve as a starting point for optimizing the synthesis of derivatives from this compound.

Table 1: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamines and Aromatic Aldehydes

EntryAldehydeCatalystSolventPower (W)Time (min)Temp (°C)Yield (%)
1BenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free15056099
24-ChlorobenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free15056098
34-MethoxybenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free15076097
44-NitrobenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free150106096

Data adapted from analogous reactions for illustrative purposes.[15]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodCatalystSolventTimeYield (%)
Conventional HeatingEr(OTf)₃ (1 mol%)Ethyl lactate120 min61
Microwave IrradiationEr(OTf)₃ (1 mol%)Solvent-free5 min99

Data adapted from analogous reactions for illustrative purposes.[15]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: This compound Aromatic Aldehyde Catalyst mixing Mixing in Microwave Vial reagents->mixing microwave Microwave Irradiation (e.g., 100-140°C, 5-20 min) mixing->microwave cooling Cooling to Room Temperature microwave->cooling workup Work-up (Solvent Evaporation) cooling->workup purification Purification (Column Chromatography) workup->purification product Pure 2-Substituted-6-acetamido- 5-methylbenzimidazole purification->product

Caption: General workflow for the microwave-assisted synthesis of benzimidazoles.

Potential Signaling Pathway Inhibition

The synthesized benzimidazole derivatives can be screened for their inhibitory activity against various cellular targets. Below are diagrams illustrating the potential mechanisms of action for these compounds as PARP and COX inhibitors.

parp_inhibition_pathway dna_damage DNA Damage (e.g., Single-Strand Breaks) parp PARP Activation dna_damage->parp par_synthesis Poly(ADP-ribose) Synthesis parp->par_synthesis apoptosis Apoptosis parp->apoptosis Inhibition leads to dna_repair DNA Repair par_synthesis->dna_repair cell_survival Cell Survival dna_repair->cell_survival inhibitor Benzimidazole Derivative (PARP Inhibitor) inhibitor->parp

Caption: Inhibition of the PARP-mediated DNA repair pathway.

cox_inhibition_pathway arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Benzimidazole Derivative (COX-2 Inhibitor) inhibitor->cox2

Caption: Inhibition of the COX-2 pathway for anti-inflammatory effects.

References

Application Notes and Protocols for N-(5-amino-2-methylphenyl)acetamide in Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(5-amino-2-methylphenyl)acetamide as a chemical intermediate, focusing on its synthesis and potential applications in the discovery of novel fungicides. While not a widely documented direct precursor to a specific commercial fungicide, its structural motifs are present in various biologically active compounds, suggesting its utility as a scaffold in agrochemical research.

Application Notes

This compound, a derivative of p-phenylenediamine, belongs to a class of compounds that has been explored for various biological activities, including antimicrobial and fungicidal properties. The presence of both an acetamide and a reactive amino group on a substituted phenyl ring makes it a versatile building block for combinatorial synthesis and the development of new active ingredients.

Although a direct synthetic route from this compound to a named fungicide is not prominently featured in publicly available literature, the broader family of acetamide and phenylenediamine derivatives has demonstrated notable fungicidal potential against various phytopathogens. For instance, various phenylenedithiourea derivatives, synthesized from phenylenediamines, have shown strong antifungal activities.[1] This suggests that this compound could serve as a valuable starting material for the synthesis of novel fungicide candidates.

The primary application of this intermediate in a research and development setting would be as a foundational molecule for creating libraries of new chemical entities to be screened for fungicidal activity. The free amino group can be readily modified through reactions such as acylation, alkylation, and condensation to introduce diverse chemical functionalities, which may lead to the discovery of compounds with potent and selective antifungal properties.

Experimental Protocols

A two-step synthesis for this compound is presented below, starting from the commercially available 2-methyl-5-nitroaniline. The first step involves the acetylation of the amino group, followed by the reduction of the nitro group.

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide

This protocol describes the acetylation of 2-methyl-5-nitroaniline using acetic anhydride.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-methyl-5-nitroaniline152.1515.2 g0.1
Acetic Anhydride102.0911.2 mL (12.2 g)0.12
Glacial Acetic Acid60.0550 mL-
Ice-As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 2-methyl-5-nitroaniline in 50 mL of glacial acetic acid.

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 200 mL of ice-cold water with constant stirring.

  • The product, N-(2-methyl-5-nitrophenyl)acetamide, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the product in a vacuum oven at 60°C.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of N-(2-methyl-5-nitrophenyl)acetamide to an amino group using catalytic hydrogenation. A similar procedure has been successfully used for the reduction of N-(4-methyl-3-nitrophenyl)acetamide.[2]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
N-(2-methyl-5-nitrophenyl)acetamide194.1919.4 g0.1
10% Palladium on Carbon (Pd/C)-0.5 g-
Methanol32.04200 mL-
Hydrogen Gas (H₂)2.02Balloon or H₂ generator-
Celite®-As needed-

Procedure:

  • To a 500 mL hydrogenation flask, add 19.4 g (0.1 mol) of N-(2-methyl-5-nitrophenyl)acetamide and 200 mL of methanol.

  • Carefully add 0.5 g of 10% Pd/C catalyst to the suspension.

  • Seal the flask and purge the system with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Expected Yield: 90-98%

Visualized Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Reduction A 2-methyl-5-nitroaniline C N-(2-methyl-5-nitrophenyl)acetamide A->C Acetylation (50-60°C, 1h) B Acetic Anhydride Glacial Acetic Acid D N-(2-methyl-5-nitrophenyl)acetamide C->D F This compound D->F Reduction (RT, 2-4h) E H₂, 10% Pd/C Methanol

Caption: Synthesis workflow for this compound.

Potential for Fungicide Discovery

The structural framework of this compound is a promising starting point for developing new fungicides. The table below summarizes the fungicidal activity of some related acetamide and phenylenediamine derivatives against various plant pathogens.

Compound ClassExample Structure/DerivativeTarget FungiActivity/EC₅₀
PhenylenedithioureasDerivatives of phenylenediaminesVarious fungiStrong antifungal activity, comparable to ketoconazole.[1]
EthylsulfonamidesN-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamidesBotrytis cinereaEC₅₀ values in the range of 1.58–10.81 mg L⁻¹.[3]
Amino and AcetamidoauronesAurone derivatives with acetamido groupsCandida albicansMIC values as low as 0.78 µM for some derivatives.[4]

This data indicates that the introduction of different pharmacophores to the aminophenylacetamide scaffold can lead to compounds with significant antifungal properties.

Conceptual Pathway for Fungicide Development

The following diagram illustrates a conceptual workflow for utilizing this compound in a fungicide discovery program.

FungicideDevelopment A This compound (Intermediate) B Chemical Modification (Acylation, Alkylation, etc.) A->B C Library of Novel Derivatives B->C D In Vitro Fungicidal Screening C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F F->B Iterative Design G In Vivo Testing (Greenhouse & Field Trials) F->G H New Fungicide Candidate G->H

Caption: Conceptual workflow for fungicide discovery.

References

Application Notes and Protocols for the Scaled-Up Production of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scaled-up laboratory or pilot plant production of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The described protocol focuses on the catalytic hydrogenation of N-(2-methyl-5-nitrophenyl)acetamide, a robust and scalable method. Detailed experimental procedures, safety precautions, and data presentation are included to facilitate successful implementation.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. The efficient and scalable production of this intermediate is crucial for drug development and manufacturing. The primary route for its synthesis involves the reduction of the corresponding nitro compound, N-(2-methyl-5-nitrophenyl)acetamide. This document outlines a detailed protocol for this transformation using catalytic hydrogenation, a widely accepted and industrially viable method.

Synthetic Pathway

The synthesis of this compound is achieved through the catalytic reduction of N-(2-methyl-5-nitrophenyl)acetamide. This single-step conversion is highly efficient and atom-economical, producing water as the primary byproduct.

Synthetic Pathway N-(2-methyl-5-nitrophenyl)acetamide N-(2-methyl-5-nitrophenyl)acetamide This compound This compound N-(2-methyl-5-nitrophenyl)acetamide->this compound H2, Pd/C Ethanol, 25-40°C

Caption: Synthetic route to this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierPurity
N-(2-methyl-5-nitrophenyl)acetamide2879-79-0Commercial>98%
Palladium on Carbon (10 wt%)7440-05-3Commercial-
Ethanol (Anhydrous)64-17-5Commercial>99.5%
Hydrogen Gas (High Purity)1333-74-0Gas Supplier>99.99%
Nitrogen Gas (Inert)7727-37-9Gas Supplier>99.9%
Celite® (Filter Aid)61790-53-2Commercial-
Equipment
  • Jacketed glass reactor (5 L or larger) or a stainless-steel hydrogenation vessel equipped with:

    • Mechanical stirrer (with high-torque motor)

    • Thermocouple and temperature controller

    • Gas inlet and outlet valves

    • Pressure gauge

    • Baffles to ensure efficient mixing

  • Hydrogen gas cylinder with a two-stage regulator

  • Vacuum pump

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Recirculating chiller/heater for the reactor jacket

Detailed Experimental Procedure

Safety First: This reaction involves flammable hydrogen gas and a pyrophoric catalyst. All operations must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure proper grounding of all equipment to prevent static discharge.

  • Reactor Preparation:

    • Thoroughly clean and dry the hydrogenation vessel.

    • Inert the vessel by purging with nitrogen gas for at least 15-20 minutes.

  • Charging the Reactor:

    • Under a gentle stream of nitrogen, charge the reactor with N-(2-methyl-5-nitrophenyl)acetamide (e.g., 500 g).

    • Add anhydrous ethanol (e.g., 2.5 L) to the reactor.

    • Carefully add 10% Palladium on Carbon (e.g., 25 g, 5 wt% loading). Caution: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste.

  • Hydrogenation Reaction:

    • Seal the reactor and begin stirring to create a uniform slurry.

    • Purge the reactor headspace with hydrogen gas three times to remove residual nitrogen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar).

    • Maintain the reaction temperature between 25-40°C. The reaction is exothermic, and cooling may be required to control the temperature.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Reaction Work-up and Product Isolation:

    • Once the hydrogen uptake ceases, carefully vent the excess hydrogen gas and purge the reactor with nitrogen three times.

    • Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol.

    • Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with water or ethanol and disposed of appropriately.

    • Wash the filter cake with additional ethanol (e.g., 2 x 250 mL) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product will precipitate as a solid.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterValue
Starting MaterialN-(2-methyl-5-nitrophenyl)acetamide
ProductThis compound
Molecular Weight ( g/mol )164.20
Typical Yield90-95%
Purity (by HPLC)>99%
Melting Point143-146 °C
AppearanceOff-white to light brown solid

Experimental Workflow and Safety

The following diagram illustrates the overall workflow for the scaled-up production of this compound, highlighting key safety checkpoints.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Inert_Reactor Inert Reactor (N2 Purge) Charge_Reactants Charge Reactants (Nitro Compound, Solvent) Inert_Reactor->Charge_Reactants Safety_Check1 Ventilation & Grounding Inert_Reactor->Safety_Check1 Charge_Catalyst Charge Catalyst (Wet Pd/C) Charge_Reactants->Charge_Catalyst H2_Purge Purge with H2 Charge_Catalyst->H2_Purge Safety_Check2 Pyrophoric Catalyst Handling Charge_Catalyst->Safety_Check2 Pressurize Pressurize with H2 H2_Purge->Pressurize Monitor_Reaction Monitor Temperature and H2 Uptake Pressurize->Monitor_Reaction N2_Purge_Vent Vent H2 & Purge with N2 Monitor_Reaction->N2_Purge_Vent Safety_Check3 Pressure & Temperature Control Monitor_Reaction->Safety_Check3 Filter_Catalyst Filter Catalyst (Keep Wet!) N2_Purge_Vent->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Safety_Check4 Safe Catalyst Disposal Filter_Catalyst->Safety_Check4 Recrystallize Recrystallize Product Concentrate->Recrystallize Dry_Product Dry Final Product Recrystallize->Dry_Product

Caption: Workflow with integrated safety checkpoints.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, low temperature, poor mixing.Use fresh catalyst, increase hydrogen pressure (within safe limits), slightly increase temperature, increase stirring speed.
Low Yield Incomplete reaction, product loss during work-up.Ensure reaction goes to completion, minimize transfers, ensure complete washing of the filter cake.
Product Contamination Incomplete reaction, impurities in starting material, inefficient purification.Monitor reaction completion by TLC or HPLC, use high-purity starting materials, optimize recrystallization solvent and procedure.

Conclusion

The protocol described provides a reliable and scalable method for the production of this compound. By adhering to the detailed procedures and safety precautions, researchers and production chemists can confidently produce this valuable intermediate with high yield and purity. Careful monitoring of reaction parameters and adherence to good laboratory practices are essential for successful scale-up.

Anwendungs- und Protokollhinweise zur Derivatisierung von N-(5-amino-2-methylphenyl)acetamid für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs-ID: APN-2025-001 Veröffentlichungsdatum: 29. Dezember 2025 Version: 1.0

Zusammenfassung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur chemischen Derivatisierung von N-(5-amino-2-methylphenyl)acetamid und die anschließenden Protokolle für das biologische Screening der synthetisierten Verbindungen. Das primäre Ziel ist die Erstellung einer kleinen, fokussierten Bibliothek von Analoga zur Identifizierung von Leitstrukturen mit potenzieller therapeutischer Relevanz. Die vorgestellten Protokolle umfassen gängige chemische Modifikationen der primären aromatischen Aminogruppe und etablierte In-vitro-Assays zur Bewertung der zytotoxischen, antimikrobiellen und entzündungshemmenden Aktivitäten.

Einleitung

N-(5-amino-2-methylphenyl)acetamid ist ein interessantes Ausgangsmolekül für die medizinische Chemie. Es besitzt eine primäre aromatische Aminogruppe, die als reaktiver "Griff" für eine Vielzahl von chemischen Modifikationen dient. Durch systematische Derivatisierung dieser Position können neue Verbindungen mit unterschiedlichen physikochemischen Eigenschaften und potenziell neuen oder verbesserten biologischen Aktivitäten hergestellt werden. Diese Strategie wird häufig in der frühen Phase der Wirkstoffentdeckung angewendet, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und Moleküle mit gewünschten pharmakologischen Profilen zu identifizieren. Diese Anwendungsbeschreibung bietet einen Rahmen für die Synthese und das Screening einer Derivatbibliothek, die auf diesem Gerüst basiert.

Chemische Derivatisierung: Strategien und Protokolle

Die primäre Aminogruppe von N-(5-amino-2-methylphenyl)acetamid ist ein nukleophiles Zentrum, das für verschiedene Reaktionen zugänglich ist. Im Folgenden werden drei grundlegende Derivatisierungsstrategien vorgestellt.

Synthese von Sulfonamid-Derivaten

Sulfonamide sind eine wichtige Klasse von Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten. Die Reaktion von N-(5-amino-2-methylphenyl)acetamid mit verschiedenen Sulfonylchloriden führt zur Bildung einer stabilen Sulfonamidbindung.

Protokoll 2.1: Allgemeine Synthese von N'-(Aryl/Alkyl)sulfonyl-N-(5-acetamido-2-methylphenyl)sulfonamiden

  • Lösen Sie 1 Äquivalent N-(5-amino-2-methylphenyl)acetamid in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) in einer Konzentration von 0,1 M.

  • Fügen Sie 1,5 Äquivalente einer Base (z. B. Pyridin oder Triethylamin) hinzu.

  • Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Fügen Sie langsam eine Lösung von 1,1 Äquivalenten des entsprechenden Sulfonylchlorids (z. B. Benzolsulfonylchlorid, Tosylchlorid) im selben Lösungsmittel hinzu.

  • Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird die Reaktionsmischung mit 1 M Salzsäure und anschließend mit gesättigter Natriumbicarbonatlösung gewaschen.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat).

  • Charakterisieren Sie das gereinigte Produkt mittels NMR- und Massenspektrometrie.

Synthese von Amid-Derivaten (Acylierung)

Die Acylierung der Aminogruppe mit verschiedenen Carbonsäurechloriden oder -anhydriden führt zur Bildung von Amid-Derivaten. Diese Modifikation kann die Lipophilie und die Wasserstoffbrückenbindungseigenschaften des Moleküls erheblich verändern.

Protokoll 2.2: Allgemeine Synthese von N-(5-Acylamino-2-methylphenyl)acetamiden

  • Suspendieren Sie 1 Äquivalent N-(5-amino-2-methylphenyl)acetamid in einem aprotischen Lösungsmittel wie Dichlormethan (0,1 M).

  • Fügen Sie 1,2 Äquivalente einer Base wie Triethylamin hinzu.

  • Kühlen Sie die Mischung auf 0 °C.

  • Fügen Sie tropfenweise 1,1 Äquivalente des gewünschten Säurechlorids (z. B. Benzoylchlorid, Acetylchlorid) hinzu.

  • Rühren Sie die Reaktion für 2-4 Stunden bei Raumtemperatur.

  • Verfolgen Sie den Reaktionsverlauf mittels DC.

  • Verdünnen Sie die Reaktionsmischung mit Dichlormethan und waschen Sie sie nacheinander mit Wasser, 5%iger Salzsäure, gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

  • Trocknen Sie die organische Schicht über Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Kristallisieren Sie das Produkt um oder reinigen Sie es mittels Säulenchromatographie, um das reine Amid-Derivat zu erhalten.

  • Bestätigen Sie die Struktur mittels spektroskopischer Methoden.

Synthese von Schiff'schen Basen (Imin-Derivate)

Die Kondensation der primären Aminogruppe mit Aldehyden oder Ketonen führt zur Bildung von Iminen (Schiff'sche Basen). Diese Reaktion ist oft reversibel und kann unter milden Bedingungen durchgeführt werden.

Protokoll 2.3: Allgemeine Synthese von Imin-Derivaten

  • Lösen Sie 1 Äquivalent N-(5-amino-2-methylphenyl)acetamid und 1,1 Äquivalente des entsprechenden Aldehyds oder Ketons in einem geeigneten Lösungsmittel wie Ethanol oder Methanol.[1]

  • Fügen Sie eine katalytische Menge einer Säure hinzu (z. B. 2-3 Tropfen Eisessig).[1]

  • Erhitzen Sie die Mischung für 4-8 Stunden unter Rückfluss.[1]

  • Überwachen Sie die Bildung des Produkts mittels DC.

  • Kühlen Sie die Reaktionsmischung ab, um die Ausfällung des Produkts zu induzieren.

  • Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn im Vakuum.

  • Eine weitere Reinigung ist möglicherweise nicht erforderlich, kann aber bei Bedarf durch Umkristallisation erfolgen.

  • Charakterisieren Sie das Produkt mittels IR-, NMR- und Massenspektrometrie.

Workflow der Derivatisierung und des Screenings

Der allgemeine Arbeitsablauf von der Synthese bis zur biologischen Auswertung ist im folgenden Diagramm dargestellt.

G cluster_synthesis Chemische Synthese cluster_screening Biologisches Screening start N-(5-amino-2-methylphenyl)acetamid derivatization Derivatisierungs- reaktionen start->derivatization reagents Reagenzien (Sulfonylchloride, Säurechloride, Aldehyde) reagents->derivatization purification Aufreinigung & Charakterisierung derivatization->purification library Derivat- Bibliothek purification->library cytotoxicity Zytotoxizitäts-Assay (z.B. MTT) library->cytotoxicity Primäres Screening antimicrobial Antimikrobieller Assay (z.B. MIC) library->antimicrobial anti_inflammatory Entzündungshemmungs-Assay (z.B. COX-Hemmung) library->anti_inflammatory hit_id Hit-Identifizierung cytotoxicity->hit_id antimicrobial->hit_id anti_inflammatory->hit_id

Abbildung 1: Allgemeiner Workflow von der Synthese zur Hit-Identifizierung.

Protokolle für das biologische Screening

Die folgenden Protokolle beschreiben exemplarische Assays zur Bewertung der biologischen Aktivität der synthetisierten Derivate.

Zytotoxizitäts-Screening (MTT-Assay)

Dieser Assay bestimmt die Fähigkeit einer Verbindung, das Wachstum von Krebszellen zu hemmen.

Protokoll 4.1: MTT-Assay zur Bestimmung der Zytotoxizität

  • Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. MCF-7 für Brustkrebs, HCT-116 für Darmkrebs) in geeignetem Medium bei 37 °C und 5 % CO₂.

  • Zellaussaat: Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 96-Well-Platten aus und inkubieren Sie sie für 24 Stunden.

  • Behandlung: Bereiten Sie eine Stammlösung jeder Testverbindung in DMSO vor. Führen Sie serielle Verdünnungen im Kulturmedium durch, um Konzentrationen von z. B. 0,1 bis 100 µM zu erhalten. Fügen Sie die Verdünnungen zu den Zellen hinzu.

  • Inkubation: Inkubieren Sie die behandelten Zellen für 48-72 Stunden.

  • MTT-Zugabe: Fügen Sie 20 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.

  • Formazan-Solubilisierung: Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in 100 µL DMSO oder einer Solubilisierungslösung.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Antimikrobielles Screening (Bestimmung der minimalen Hemmkonzentration - MHK)

Dieser Assay dient der Bestimmung der niedrigsten Konzentration einer Verbindung, die das sichtbare Wachstum von Mikroorganismen hemmt.

Protokoll 4.2: Mikrodilutionsmethode zur MHK-Bestimmung

  • Vorbereitung: Bereiten Sie eine serielle Zweifach-Verdünnungsreihe jeder Testverbindung in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien) in einer 96-Well-Platte vor.

  • Inokulum: Stellen Sie eine standardisierte Suspension des Testmikroorganismus (z. B. Staphylococcus aureus, Escherichia coli) mit einer Dichte von ca. 5 x 10⁵ KBE/mL her.

  • Inokulation: Inokulieren Sie jede Well mit dem mikrobiellen Inokulum.

  • Kontrollen: Schließen Sie eine Positivkontrolle (nur Inokulum) und eine Negativkontrolle (nur Medium) ein.

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Auswertung: Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Entzündungshemmendes Screening (COX-Enzym-Hemmungsassay)

Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität von Cyclooxygenase (COX)-Enzymen zu hemmen, die Schlüsselenzyme bei Entzündungsprozessen sind.

Protokoll 4.3: Fluorometrischer COX-Inhibitor-Screening-Assay

  • Reagenzien: Verwenden Sie ein kommerziell erhältliches COX-Inhibitor-Screening-Kit (z. B. auf Basis der Peroxidase-Aktivität).

  • Vorbereitung: Fügen Sie Puffer, Hämin und das COX-Enzym (COX-1 oder COX-2) in die Wells einer 96-Well-Platte.

  • Inhibitor-Zugabe: Fügen Sie die Testverbindungen in verschiedenen Konzentrationen hinzu und inkubieren Sie für 10-15 Minuten bei Raumtemperatur.

  • Reaktionsstart: Starten Sie die Reaktion durch Zugabe von Arachidonsäure und einem fluorometrischen Substrat.

  • Messung: Messen Sie die Fluoreszenzintensität (z. B. bei Ex/Em = 535/587 nm) über einen Zeitraum von 5-10 Minuten.

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung der Enzymaktivität im Vergleich zur Kontrolle ohne Inhibitor und bestimmen Sie den IC₅₀-Wert.

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Derivate zu ermöglichen.

Tabelle 1: Biologische Aktivität der Sulfonamid-Derivate (Illustrative Daten)

VerbindungR-GruppeZytotoxizität IC₅₀ (µM) [MCF-7]Antimikrobielle MHK (µg/mL) [S. aureus]COX-2-Hemmung IC₅₀ (µM)
Ausgangsstoff H> 100> 256> 100
S-01 Phenyl25,312815,8
S-02 4-Methylphenyl18,9648,2
S-03 4-Chlorphenyl12,1645,1
S-04 Methyl85,6> 25678,4

Tabelle 2: Biologische Aktivität der Amid- und Imin-Derivate (Illustrative Daten)

VerbindungTypR-GruppeZytotoxizität IC₅₀ (µM) [MCF-7]Antimikrobielle MHK (µg/mL) [E. coli]COX-1-Hemmung IC₅₀ (µM)
A-01 AmidPhenyl45,2> 25650,3
A-02 Amid4-Nitrophenyl33,812841,7
I-01 IminPhenyl78,164> 100
I-02 Imin2-Hydroxyphenyl55,63289,2

Involvierte Signalwege

Die Derivate können verschiedene zelluläre Signalwege beeinflussen. Zum Beispiel können zytotoxische Verbindungen Apoptose-Wege aktivieren, während entzündungshemmende Substanzen in die Arachidonsäure-Kaskade eingreifen.

G cluster_apoptosis Apoptose-Signalweg (intrinsisch) stress Zellulärer Stress (z.B. durch Derivat S-03) bax Bax/Bak Aktivierung stress->bax mito Mitochondrium bax->mito cytc Cytochrom c Freisetzung mito->cytc apaf Apaf-1 cytc->apaf cas9 Caspase-9 Aktivierung apaf->cas9 cas3 Caspase-3 Aktivierung cas9->cas3 apoptosis Apoptose cas3->apoptosis

Abbildung 2: Vereinfachter intrinsischer Apoptose-Signalweg.

G cluster_inflammation Arachidonsäure-Kaskade membrane Membranphospholipide pla2 PLA₂ aa Arachidonsäure (AA) pla2->aa spaltet cox COX-1 / COX-2 aa->cox pgg2 PGG₂ cox->pgg2 pgh2 PGH₂ pgg2->pgh2 prostaglandins Prostaglandine (Entzündung, Schmerz) pgh2->prostaglandins inhibitor Derivat S-03 (COX-2-Inhibitor) inhibitor->cox

Abbildung 3: Hemmung der Prostaglandin-Synthese durch einen COX-Inhibitor.

References

Application Notes and Protocols: N-Acylation Reactions Involving N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-amino-2-methylphenyl)acetamide is a valuable bifunctional molecule containing both a primary aromatic amine and an acetamide group. The presence of the reactive primary amino group makes it a key starting material for a variety of N-acylation reactions, a fundamental transformation in organic synthesis and medicinal chemistry. The resulting N-acyl derivatives are of significant interest in drug discovery and development due to their potential to exhibit a wide range of biological activities.

This document provides detailed protocols for the N-acylation of this compound with various acylating agents, a summary of representative quantitative data, and an illustrative experimental workflow. Additionally, a hypothetical signaling pathway is presented to contextualize the potential application of these derivatives in drug development, particularly in the area of kinase inhibition.

Data Presentation: Quantitative Summary of N-Acylation Reactions

The following table summarizes representative quantitative data for the N-acylation of this compound with different acylating agents under standardized laboratory conditions. Please note that yields and purity are dependent on the specific reaction conditions, scale, and purification methods employed.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC, %)
Acetyl ChlorideN-(5-acetamido-2-methylphenyl)acetamide206.2485 - 95>98
Propionyl ChlorideN-(2-methyl-5-(propionamido)phenyl)acetamide220.2782 - 92>98
Benzoyl ChlorideN-(5-benzamido-2-methylphenyl)acetamide268.3180 - 90>97
4-Nitrobenzoyl ChlorideN-(2-methyl-5-(4-nitrobenzamido)phenyl)acetamide313.3175 - 85>97
Cyclohexanecarbonyl ChlorideN-(5-(cyclohexanecarboxamido)-2-methylphenyl)acetamide274.3685 - 95>98

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of this compound using various acyl chlorides in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the cooled and stirring solution, add triethylamine or pyridine (1.5 equivalents) dropwise.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM for easier addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-acylated product.

Protocol 2: N-Acylation using Carboxylic Anhydrides

This protocol provides an alternative method for N-acylation using a carboxylic anhydride.

Materials:

  • This compound

  • Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 equivalents)

  • Pyridine (as solvent and catalyst) or a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an inert solvent like DCM.

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in pyridine or an inert solvent like DCM containing a catalytic amount of DMAP.

  • Reagent Addition: Add the carboxylic anhydride (1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dissolve this compound in anhydrous DCM Cool Cool to 0 °C Start->Cool Base Add Triethylamine Cool->Base Acyl_Chloride Add Acyl Chloride Base->Acyl_Chloride Stir_0C Stir at 0 °C for 30 min Acyl_Chloride->Stir_0C Stir_RT Stir at RT for 2-4 h Stir_0C->Stir_RT Monitor Monitor by TLC Stir_RT->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization/ Column Chromatography) Concentrate->Purify Product Pure N-Acylated Product Purify->Product

Caption: Experimental workflow for the N-acylation of this compound.

G Receptor Kinase (e.g., EGFR) Phosphorylated_Substrate Phosphorylated Substrate Protein Receptor->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition Inhibition Block->Receptor Ligand Ligand

Caption: Hypothetical signaling pathway showing kinase inhibition by an N-acyl derivative.

Application Notes and Protocols: Synthesis of Benzodiazepine Derivatives from N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-amino-2-methylphenyl)acetamide is a valuable starting material in the synthesis of heterocyclic compounds. While its structure might suggest a pathway to pyrimidinamine derivatives, its nature as a substituted 1,4-phenylenediamine with an ortho-methyl group makes it a prime candidate for the synthesis of benzodiazepines, a class of compounds with significant therapeutic interest. This document provides detailed application notes and a generalized protocol for the synthesis of benzodiazepine derivatives through the condensation reaction of this compound with 1,3-dicarbonyl compounds.

The reaction of an o-phenylenediamine with a β-diketone is a well-established method for the synthesis of 1,5-benzodiazepines. In the case of this compound, the two amine functionalities—the primary amine and the amide—can react with the two carbonyl groups of a 1,3-dicarbonyl compound to form a seven-membered diazepine ring. The acetamido group may either remain intact or participate in the reaction depending on the reaction conditions.

Reaction Principle

The core of this synthetic approach is the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone. The reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization to yield the 1,5-benzodiazepine ring system. The presence of an acid catalyst facilitates the dehydration steps.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a benzodiazepine derivative from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure benzodiazepine derivative.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a benzodiazepine derivative from this compound and acetylacetone. Please note that these are representative values and actual results may vary.

ParameterValue
Reactants
This compound1.0 g
Acetylacetone0.67 mL (1.1 eq)
Glacial Acetic Acid0.1 mL
Ethanol20 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Time5 hours
Product
Expected Product7-acetamido-8-methyl-2,4-dimethyl-3H-1,5-benzodiazepine
Theoretical Yield1.48 g
Actual Yield1.18 g
Yield (%) 80%
Purity (by HPLC) >95%

Visualizations

The following diagrams illustrate the logical relationships and workflows of the synthesis.

logical_relationship start N-(5-amino-2- methylphenyl)acetamide reaction Cyclocondensation Reaction start->reaction Condensation reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent->reaction product Pyrimidinamine Derivative (Potential Product) benzodiazepine Benzodiazepine Derivative (Likely Product) reaction->product Path A (Less Favored) reaction->benzodiazepine Path B (More Favored) caption Logical Reaction Pathways

Caption: Logical reaction pathways for this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Mix Reactants (Amine, Diketone, Solvent) add_catalyst 2. Add Catalyst (Acetic Acid) start->add_catalyst reflux 3. Heat to Reflux (4-6 hours) add_catalyst->reflux neutralize 4. Neutralize reflux->neutralize extract 5. Extract Product neutralize->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify (Recrystallization/ Chromatography) dry->purify final_product Pure Benzodiazepine Derivative purify->final_product Characterize caption Experimental Workflow

Caption: Generalized experimental workflow for benzodiazepine synthesis.

Application Notes and Protocols: N-(5-amino-2-methylphenyl)acetamide as a Versatile Building Block in Combinatorial Chemistry for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(5-amino-2-methylphenyl)acetamide as a key building block in the combinatorial synthesis of potent and selective kinase inhibitors. The inherent structural features of this scaffold, including a reactive aniline moiety and a privileged methylphenylacetamide core, make it an ideal starting point for the rapid generation of diverse chemical libraries targeting various protein kinases implicated in cancer and other diseases.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Combinatorial chemistry, coupled with high-throughput screening, has emerged as a powerful strategy for the rapid identification and optimization of novel kinase inhibitors. This compound serves as a valuable scaffold in this endeavor, providing a strategic anchor point for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and identify potent drug candidates. Derivatives of this scaffold have shown significant inhibitory activity against key oncogenic kinases such as Bcr-Abl and Src.

Applications in Kinase Inhibitor Synthesis

The primary amino group of this compound offers a convenient handle for a variety of chemical transformations, allowing for the construction of diverse heterocyclic systems known to interact with the ATP-binding site of kinases. A prominent application is the synthesis of substituted pyrimidine and pyrazolopyrimidine libraries, which are well-established pharmacophores in numerous FDA-approved kinase inhibitors.

General Workflow for Combinatorial Library Synthesis

The following diagram illustrates a typical workflow for the generation of a kinase inhibitor library starting from this compound. This workflow can be adapted for both solid-phase and solution-phase parallel synthesis methodologies.

G cluster_prep Scaffold Preparation cluster_diversification1 Core Formation cluster_diversification2 Library Generation (Parallel Synthesis) cluster_final Final Steps A N-(5-amino-2- methylphenyl)acetamide B Reaction with Dicarbonyl Compound A->B Step 1 C Pyrimidine or Pyrazole Core Synthesis B->C Step 2 D Introduction of R1 (e.g., Suzuki, Buchwald-Hartwig) C->D Step 3a E Introduction of R2 (e.g., Amide Coupling) D->E Step 3b F Cleavage from Solid Support (if applicable) E->F G Purification and Characterization F->G H Screening against Kinase Panel G->H

Fig. 1. Combinatorial synthesis workflow.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to generate a library of potential kinase inhibitors.

Protocol 1: Solution-Phase Parallel Synthesis of N-Phenyl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

This protocol is adapted from the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives and can be performed in a parallel format using a multi-well reaction block.[1]

Step 1: Synthesis of the Pyrimidine Core

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., 2-propanol), add a 1,3-dicarbonyl compound (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) (1.1 equivalents).

  • Add a catalytic amount of a base (e.g., potassium carbonate) or acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at reflux for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield the N-(2-methyl-5-acetamidophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate.

Step 2: Library Diversification via Amide Coupling

  • In an array of reaction vials, dissolve the pyrimidine intermediate (1 equivalent) in a dry aprotic solvent (e.g., DMF or DCM).

  • To each vial, add a different carboxylic acid (1.2 equivalents), a coupling agent (e.g., HATU or HBTU) (1.2 equivalents), and a non-nucleophilic base (e.g., DIPEA) (2 equivalents).

  • Stir the reactions at room temperature for 12-24 hours.

  • Quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the individual library members using parallel purification techniques such as mass-directed automated flash chromatography.

Protocol 2: Solid-Phase Synthesis of a Pyrazolo[3,4-d]pyrimidine Library

This protocol is a representative method adapted from literature on solid-phase synthesis of similar heterocyclic scaffolds and is suitable for generating a larger, more diverse library.[2]

Step 1: Resin Loading

  • Swell a suitable solid support (e.g., Rink Amide resin) in a compatible solvent (e.g., DMF).

  • Couple a linker, if necessary, to which this compound can be attached. A common strategy involves pre-functionalizing the acetamide with a handle for solid-phase attachment.

Step 2: Pyrazole Ring Formation

  • Treat the resin-bound aniline with a suitable reagent to construct the pyrazole ring. For example, react with a β-ketoester followed by cyclization with hydrazine or a substituted hydrazine.

Step 3: Pyrimidine Ring Annulation

  • React the resin-bound aminopyrazole with a 1,3-dicarbonyl equivalent (e.g., a β-ketoester or a malonic ester derivative) under cyclative conditions to form the pyrazolo[3,4-d]pyrimidine core.

Step 4: Library Diversification

  • Split-and-Pool Synthesis: Divide the resin into multiple portions.

  • R1 Diversification: React each portion with a different building block (e.g., a boronic acid for Suzuki coupling or an amine for nucleophilic aromatic substitution) to introduce diversity at a specific position on the heterocyclic core.

  • Pool and Split: Combine all resin portions and then split them again.

  • R2 Diversification: React each of the new portions with a second set of diverse building blocks (e.g., activated carboxylic acids for amide bond formation).

  • Repeat the pool-and-split process for additional points of diversification.

Step 5: Cleavage and Purification

  • Treat the resin with a cleavage cocktail (e.g., a high concentration of trifluoroacetic acid in DCM) to release the final compounds.

  • Collect the cleavage solution and concentrate it to obtain the crude library members.

  • Purify the compounds using high-throughput purification methods.

Quantitative Data Presentation

The following tables summarize the in vitro biological activity of representative kinase inhibitors derived from scaffolds related to this compound, highlighting the structure-activity relationships.

Table 1: Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives against Bcr-Abl [1]

CompoundREC50 (nM) in Ba/F3-p210 cells
5g -SO2NH2120
5h -NHSO2Me40
6a 1H-pyrazol-4-yl< 20
6b 1-methyl-1H-pyrazol-4-yl20
6c 1-ethyl-1H-pyrazol-4-yl< 20
6e 1-isopropyl-1H-pyrazol-4-yl< 20

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Abl and Src Kinases [3][4][5]

CompoundR1R2Abl IC50 (µM)Src IC50 (µM)
PP1 H4-methylphenyl>1000.005
PP2 H4-tert-butylphenyl>1000.004
Compound 4 4-chlorophenylH-24.7
Compound 6 4-methoxyphenylH-21.7
Compound 15 4-fluorophenyl3-methyl-1-butenyl0.02-
Compound 18 4-fluorophenyl3,3-dimethyl-1-butenyl0.08-

Signaling Pathway Visualization

Compounds derived from this compound have shown potent inhibition of Bcr-Abl and Src kinases, both of which are critical drivers in certain cancers, particularly Chronic Myeloid Leukemia (CML). The following diagrams illustrate the signaling pathways regulated by these kinases.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis.

G BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival G RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 FAK->Src Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival STAT3->Cell_Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-(5-amino-2-methylphenyl)acetamide synthesis.

Synthesis Overview

The synthesis of this compound is typically a two-step process starting from 2-methyl-5-nitroaniline:

  • Acetylation: The amino group of 2-methyl-5-nitroaniline is acetylated to form N-(2-methyl-5-nitrophenyl)acetamide. This step protects the amino group and modulates its electronic properties for the subsequent reaction.

  • Reduction: The nitro group of N-(2-methyl-5-nitrophenyl)acetamide is reduced to an amino group to yield the final product, this compound.

Experimental Protocols

Protocol 1: Acetylation of 2-Methyl-5-nitroaniline

This protocol is adapted from standard acetylation procedures for substituted anilines.

Materials:

  • 2-Methyl-5-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 118°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring to precipitate the product.

  • Collect the solid N-(2-methyl-5-nitrophenyl)acetamide by vacuum filtration.

  • Wash the precipitate with cold water to remove any remaining acetic acid.

  • Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals.

Protocol 2: Reduction of N-(2-methyl-5-nitrophenyl)acetamide

Three common methods for the reduction of the nitro group are provided below. The choice of method may depend on the available equipment, safety considerations, and the desired purity of the final product.

Method A: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C) and Ammonium Formate

This method is often favored for its mild conditions and high yields.

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide (1 equivalent) in methanol or ethanol.

  • Add ammonium formate (3-5 equivalents) to the solution.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and effective method for nitro group reduction.

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide (1 equivalent) in ethanol.

  • Add a solution of SnCl₂·2H₂O (3-5 equivalents) in concentrated HCl to the flask with stirring.

  • Heat the reaction mixture at reflux (approximately 70-80°C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Carefully neutralize the mixture with a cold aqueous solution of NaOH or NaHCO₃ to a pH of 7-8. This will precipitate tin salts.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Method C: Reduction with Iron (Fe) in Acidic Medium

This is a cost-effective and environmentally benign method.

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol/Water mixture

  • Celite

Procedure:

  • In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)acetamide (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1).

  • Add a catalytic amount of NH₄Cl or dilute HCl to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

FeatureCatalytic Transfer Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)Iron (Fe) / HCl
Typical Yield High to Excellent (>90%)[1]Good to High (70-95%)Good to High (70-95%)[2]
Reaction Time 2-6 hours1-4 hours2-8 hours
Reaction Conditions Mild (reflux in alcohol)Mild (reflux in alcohol/acid)Mild (reflux in alcohol/water/acid)
Chemoselectivity Good, but can reduce other functional groupsGood, tolerates many functional groupsExcellent, high tolerance for sensitive groups[2]
Work-up Simple filtration to remove catalystCan be cumbersome due to tin salt precipitationFiltration to remove iron salts
Cost Catalyst can be expensiveReagents are relatively inexpensiveVery cost-effective
Safety Flammable solvents and catalystCorrosive acidGeneration of hydrogen gas (minor)
Environmental Impact Palladium is a heavy metalTin waste is a concernIron salts are relatively benign

Troubleshooting Guides

Acetylation of 2-Methyl-5-nitroaniline
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the purity of starting materials. - Increase the reaction time or temperature, monitoring for degradation. - Use a slight excess of acetic anhydride.
Product loss during work-up.- Ensure complete precipitation by cooling the aqueous mixture thoroughly. - Minimize the amount of solvent used for recrystallization.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Increase the reflux time. - Ensure the reaction temperature is maintained.
Formation of Di-acylated Byproduct Use of a large excess of acetic anhydride.- Use a stoichiometry closer to 1:1.1 (aniline:acetic anhydride).
Oily Product Instead of Solid Presence of impurities lowering the melting point.- Ensure the reaction has gone to completion. - Purify the oil by column chromatography.
Reduction of N-(2-methyl-5-nitrophenyl)acetamide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Check the activity of the catalyst (Pd/C) or the quality of the reducing agent (SnCl₂, Fe). - Increase the reaction time or the amount of reducing agent. - For catalytic hydrogenation, ensure efficient stirring to maximize catalyst contact.
Product loss during work-up.- For SnCl₂ reduction, ensure the pH is carefully adjusted during neutralization to minimize product solubility in the aqueous phase. - Optimize extraction solvent and volumes.
Incomplete Reaction (Starting Material Remains) Deactivated catalyst (Pd/C).- Use fresh catalyst. - Ensure the reaction is performed under an inert atmosphere if necessary.
Insufficient reducing agent.- Increase the equivalents of ammonium formate, SnCl₂, or Fe.
Formation of Side Products (e.g., azo, azoxy compounds) Incomplete reduction.- Increase reaction time or temperature. - Ensure sufficient equivalents of the reducing agent are used.
Difficulty in Removing Tin Salts (SnCl₂ method) Formation of gelatinous tin hydroxides.- Add the reaction mixture to a large volume of ice and neutralize slowly with cooling. - Filter the mixture through a pad of Celite to aid in removing the precipitate. - Use a strong base (e.g., concentrated NaOH) to dissolve the tin salts as stannates, but be cautious of product stability at high pH.
Dehalogenation (if applicable to derivatives) Use of Pd/C with hydrogen gas.- Switch to a different reduction method like SnCl₂ or Fe/HCl. - For catalytic hydrogenation, use a different catalyst like Pt/C or modify the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My acetylation reaction of 2-methyl-5-nitroaniline is very slow. How can I speed it up?

A1: Ensure that your reagents, especially the acetic anhydride, are fresh and not hydrolyzed. You can also add a catalytic amount of a strong acid, like sulfuric acid, to increase the rate of reaction. However, be cautious as this can also promote side reactions if not controlled properly. Increasing the reaction temperature slightly or extending the reflux time can also drive the reaction to completion.

Q2: During the reduction with SnCl₂, I get a very messy emulsion during the work-up. How can I avoid this?

A2: The formation of tin salt emulsions is a common issue. To mitigate this, pour the reaction mixture into a large volume of ice water before neutralization. Neutralize very slowly with vigorous stirring while keeping the mixture cold. Filtering the entire mixture through a pad of Celite® can help break up the emulsion and make the extraction easier.

Q3: Which reduction method is the most "green" or environmentally friendly?

A3: The reduction using iron powder (Fe) with a catalytic amount of acid (like NH₄Cl or HCl) in an ethanol/water mixture is generally considered the most environmentally friendly option. Iron is abundant and inexpensive, and the iron oxide byproducts are less toxic than heavy metal waste from other methods.

Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?

A4: While NaBH₄ is a common reducing agent, it typically does not reduce aromatic nitro groups to amines on its own under standard conditions. It requires the presence of a catalyst, such as NiCl₂ or CoCl₂, to be effective for this transformation.

Q5: How do I know if my reduction reaction is complete?

A5: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (N-(2-methyl-5-nitrophenyl)acetamide). The reaction is complete when the spot corresponding to the starting material has disappeared. Often, the starting nitro compound is colored (yellowish), and the product amine is less colored, so a loss of color can be a visual indicator of progress, but TLC is more definitive.

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_reduction Step 2: Reduction start_acetylation Dissolve 2-methyl-5-nitroaniline in glacial acetic acid add_anhydride Add acetic anhydride start_acetylation->add_anhydride reflux_acetylation Reflux for 1-2 hours add_anhydride->reflux_acetylation precipitate_product Pour into ice water to precipitate reflux_acetylation->precipitate_product filter_wash_acetyl Filter and wash N-(2-methyl-5-nitrophenyl)acetamide precipitate_product->filter_wash_acetyl start_reduction Dissolve N-(2-methyl-5-nitrophenyl)acetamide in solvent filter_wash_acetyl->start_reduction Intermediate Product add_reagents Add reducing agent (e.g., Pd/C + HCOOHNH₄, SnCl₂, Fe/HCl) start_reduction->add_reagents reflux_reduction Reflux for 2-8 hours add_reagents->reflux_reduction workup Work-up (Filtration/Extraction) reflux_reduction->workup purification Purify this compound workup->purification troubleshooting_yield cluster_reaction Incomplete Reaction cluster_workup Work-up/Purification Issues low_yield Low Yield Observed check_reaction Is the reaction complete? (Check by TLC) low_yield->check_reaction check_workup Was there product loss during work-up/purification? low_yield->check_workup reagent_quality Check reagent purity/catalyst activity check_reaction->reagent_quality No reaction_time Increase reaction time check_reaction->reaction_time No temperature Increase reaction temperature check_reaction->temperature No stoichiometry Adjust stoichiometry of reagents check_reaction->stoichiometry No extraction Optimize extraction procedure (solvent, pH) check_workup->extraction Yes precipitation Ensure complete precipitation check_workup->precipitation Yes recrystallization Optimize recrystallization solvent/technique check_workup->recrystallization Yes solution solution reagent_quality->solution Use fresh/pure reagents and active catalyst reaction_time->solution temperature->solution stoichiometry->solution extraction->solution precipitation->solution recrystallization->solution

References

Technical Support Center: Purification of Crude N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N-(5-amino-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route used. If prepared by the reduction of N-(2-methyl-5-nitrophenyl)acetamide, the most common impurity is the unreacted starting material. Other potential impurities include starting materials from the initial nitration of N-acetyl-p-toluidine, such as positional isomers (e.g., N-(2-methyl-4-nitrophenyl)acetamide), and byproducts from the reduction step.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the level of purity required and the nature of the impurities. Recrystallization is often sufficient for removing minor impurities and is generally a simpler procedure. Column chromatography provides a higher degree of separation and is recommended when dealing with multiple impurities or impurities with similar solubility to the product.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: A good starting point for recrystallization is a polar solvent such as ethanol or an ethanol/water mixture. The compound should be dissolved in a minimum amount of the hot solvent, and if using a mixed solvent system, the anti-solvent (water) is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarity and allowed to cool slowly.

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[1] High-performance liquid chromatography (HPLC) can be used for more accurate quantitative assessment of purity.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Oily product forms instead of crystals The compound is "oiling out" because the solution is supersaturated at a temperature above the compound's melting point.- Reheat the solution and add a small amount of additional solvent to decrease the saturation level. - Ensure a slow cooling rate. Allow the flask to cool to room temperature before placing it in an ice bath. - Try a different solvent system with a lower boiling point.
No crystals form upon cooling The solution is not sufficiently saturated, or crystallization has not been initiated.- Evaporate some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used, or the product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The impurities have very similar solubility properties to the product.- Perform a second recrystallization. - Consider using a different solvent system. - If impurities persist, column chromatography may be necessary.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Compound streaks or tails on the column The compound, being a basic amine, is interacting strongly with the acidic silica gel.- Add a small amount of a competing base, such as triethylamine (~1%), to the mobile phase. - Use an amine-functionalized silica gel for the stationary phase.
Poor separation of the product from impurities The mobile phase does not have the optimal polarity.- Adjust the solvent ratio of the mobile phase. For normal phase chromatography, increase the polarity by adding more of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation.
Low recovery of the product from the column The compound is irreversibly adsorbed onto the silica gel.- This is often due to the acidic nature of silica. Use the troubleshooting steps for streaking/tailing. - Ensure the compound is fully eluted by flushing the column with a more polar solvent at the end of the separation.

Data Presentation

The following tables provide representative data for the purification of crude this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization of Crude this compound

Parameter Crude Product Purified Product
Appearance Brownish solidOff-white to light tan crystals
Purity (by HPLC) ~85%>98%
Yield -75-85%
Melting Point 140-145 °C148-150 °C

Table 2: Column Chromatography of Crude this compound

Parameter Crude Product Purified Product
Appearance Brownish solidWhite to off-white solid
Purity (by HPLC) ~85%>99%
Yield -65-75%
Melting Point 140-145 °C149-151 °C

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound. Add 50 mL of ethanol and heat the mixture to boiling on a hot plate while stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a hexane/ethyl acetate (80:20 v/v) mixture containing 1% triethylamine.

  • Sample Preparation: Dissolve 1 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Loading: Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 80:20 hexane/ethyl acetate + 1% triethylamine) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC using a mobile phase of 50:50 ethyl acetate/hexane.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Simple Impurities column_chromatography Column Chromatography crude->column_chromatography Complex Impurities purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK further_purification Further Purification Needed purity_check1->further_purification Purity Not OK purity_check2->pure_product Purity OK purity_check2->further_purification Purity Not OK further_purification->column_chromatography

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No evaporate_solvent Evaporate Solvent no_crystals->evaporate_solvent Yes impure Still Impure? low_yield->impure No check_solvent_amount Minimize Solvent low_yield->check_solvent_amount Yes repeat_recrystallization Repeat Recrystallization impure->repeat_recrystallization Yes success Successful Purification impure->success No slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->no_crystals scratch_seed Scratch/Seed evaporate_solvent->scratch_seed scratch_seed->low_yield cool_thoroughly Cool Thoroughly check_solvent_amount->cool_thoroughly cool_thoroughly->impure column Column Chromatography repeat_recrystallization->column column->success

Caption: Troubleshooting decision tree for recrystallization issues.

References

Optimization of temperature and pressure for N-(5-amino-2-methylphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of N-(5-amino-2-methylphenyl)acetamide. The following information is designed to address common challenges related to temperature and pressure optimization in this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the acetylation of 2,5-diaminotoluene. This reaction involves the selective acylation of one of the amino groups on the aromatic ring.

Q2: How do temperature and pressure generally influence the acylation of aromatic amines?

A2: For most acylation reactions of aromatic amines, temperature plays a more critical role than pressure.[1] Elevated temperatures can increase the reaction rate but may also lead to side reactions and impurity formation. The reaction is typically carried out at or slightly above room temperature. Pressure is not usually a critical parameter for this type of liquid-phase reaction unless volatile reagents or solvents are used at temperatures above their boiling points.

Q3: What are common side reactions to be aware of during the synthesis of this compound?

A3: A common side reaction is the di-acetylation of 2,5-diaminotoluene, where both amino groups are acylated. Other potential side reactions include oxidation of the aromatic amine, especially if the reaction is run at high temperatures or exposed to air for extended periods.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.- Increase reaction time. - Gently warm the reaction mixture (e.g., to 40-50 °C). - Ensure stoichiometric amounts of acetylating agent are used.
Product loss during workup.- Optimize extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase.
Impurity Detected (Di-acetylated Product) Excess acetylating agent or reaction temperature is too high.- Use a controlled amount of the acetylating agent (e.g., 1.0-1.1 equivalents). - Maintain a lower reaction temperature (e.g., room temperature or below). - Add the acetylating agent slowly to the reaction mixture.
Reaction Stalls Deactivation of the starting material or reagent.- Ensure the purity of the starting 2,5-diaminotoluene and the acetylating agent. - Use a fresh, anhydrous solvent.
Darkening of the Reaction Mixture Oxidation of the aromatic amine.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high reaction temperatures.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2,5-diaminotoluene

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Base (e.g., Triethylamine or Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,5-diaminotoluene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of acetic anhydride dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Data for Temperature Optimization
EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1046598
225 (Room Temp)28595
35019088 (di-acetylated impurity observed)
Table 2: Hypothetical Data for Pressure Optimization (for reactions above solvent boiling point)

Note: For this specific reaction, pressure optimization is generally not required under standard conditions.

EntryPressure (bar)Temperature (°C)Reaction Time (h)Yield (%)
11 (Atmospheric)25285
2280192
3580193

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2,5-diaminotoluene in anhydrous solvent add_base Add base dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Add acetic anhydride dropwise cool->add_reagent react Stir at room temperature add_reagent->react monitor Monitor with TLC react->monitor quench Quench with water monitor->quench extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

References

N-(5-amino-2-methylphenyl)acetamide stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, proper storage, and troubleshooting for experiments involving N-(5-amino-2-methylphenyl)acetamide.

Properties and Storage

Chemical Properties:

PropertyValue
Alternate Names 5'-Amino-2'-methylacetanilide, 2-acetylamino-4-aminotoluene
CAS Number 5434-30-0[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.20 g/mol [1]
Appearance Solid
Purity Typically 95-97%

Storage and Stability:

Proper storage is crucial to maintain the integrity of this compound. While specific stability data is limited, the following conditions are recommended based on the chemical nature of aromatic amines and acetamides.

ConditionRecommendationRationale
Temperature Store in a cool location.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The amino group is susceptible to oxidation by atmospheric oxygen, which can lead to coloration and impurity formation.
Moisture Keep in a tightly sealed container in a dry place.Aromatic amines can be sensitive to moisture. Hydrolysis of the acetamide group is a potential degradation pathway, especially at non-neutral pH.
Light Protect from light.Aromatic compounds can be light-sensitive, leading to degradation over time.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color (e.g., turned yellowish or brownish). Can I still use it?

A1: A color change often indicates oxidation of the aromatic amine functionality. While the compound may still be usable for some applications, the presence of colored impurities suggests degradation. It is highly recommended to assess the purity of the material by a suitable analytical method (e.g., TLC, LC-MS, or NMR) before use. For sensitive applications, using a fresh, pure sample is advisable.

Q2: What are the common signs of degradation for this compound?

A2: Besides a change in color, other signs of degradation can include a change in physical form (e.g., clumping, which may indicate moisture absorption), poor solubility in solvents where it was previously soluble, and the appearance of new spots on a TLC plate or unexpected peaks in an LC-MS or NMR spectrum.

Q3: How should I handle this compound in the laboratory?

A3: Due to its potential sensitivity to air and moisture, it is best to handle this compound under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.[2] Use dry solvents and glassware to prevent hydrolysis. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What are the potential degradation pathways for this compound?

A4: The primary potential degradation pathways include:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored byproducts. This is often accelerated by exposure to air and light.

  • Hydrolysis: The acetamide group can undergo hydrolysis to yield 5-amino-2-methylaniline and acetic acid. This reaction is typically catalyzed by acidic or basic conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, purification, and use of this compound in experimental settings.

Issue 1: Low Yield During Synthesis

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the quality and purity of starting materials.
Formation of di-acylated byproductUse a 1:1 molar ratio of the amine to the acylating agent.[3] Add the acylating agent slowly and at a low temperature to control the reaction rate.[3]
Product loss during workupOptimize the extraction and recrystallization solvents. Adjust the pH during aqueous workup to minimize the solubility of the product in the aqueous phase.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted starting materialsEnsure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of the reactants if necessary.
Oxidation of the productPerform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Hydrolysis of the productUse anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
"Oiling out" during recrystallizationThe solvent may be too nonpolar, or the solution is supersaturated. Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. Ensure the solution does not cool too rapidly.

Issue 3: Inconsistent Experimental Results

Possible Cause Troubleshooting Step
Degradation of the compoundStore the compound under the recommended conditions (cool, dry, inert atmosphere, protected from light). Use a fresh batch or re-purify the existing stock if degradation is suspected.
Poor solubilityThe compound may have precipitated out of solution. Ensure the correct solvent is being used and that the concentration is not above its solubility limit. Gentle warming and vortexing may help, but be cautious of thermal degradation.

Experimental Protocols & Visualizations

Recommended Experimental Workflow for Handling

The following workflow is recommended for handling this compound to minimize degradation.

experimental_workflow start Start: Obtain this compound storage Store in a cool, dry, dark place under inert atmosphere start->storage handling Handle under inert atmosphere (glove box or Schlenk line) storage->handling weighing Weigh desired amount quickly handling->weighing dissolution Dissolve in anhydrous solvent weighing->dissolution reaction Perform experiment under inert atmosphere dissolution->reaction workup Workup and purification reaction->workup analysis Analyze product for purity workup->analysis end End analysis->end

Recommended workflow for handling the compound.

Troubleshooting Decision Tree for Common Experimental Problems

This decision tree can help diagnose and resolve common issues encountered in reactions involving this compound.

troubleshooting_tree start Problem Encountered low_yield Low Reaction Yield? start->low_yield impurity Impurities Present? low_yield->impurity No check_reaction Check reaction completion (TLC). Optimize reaction time/temp. low_yield->check_reaction Yes color_change Discoloration? impurity->color_change No purify Re-purify by recrystallization or column chromatography. impurity->purify Yes oxidation Suspect Oxidation. Store under inert gas, protect from light. color_change->oxidation Yes hydrolysis Suspect Hydrolysis. Use dry conditions. color_change->hydrolysis No check_workup Optimize workup and purification procedures. check_reaction->check_workup check_stoichiometry Verify stoichiometry and reagent purity. check_workup->check_stoichiometry check_atmosphere Use inert atmosphere for reaction and workup. purify->check_atmosphere check_solvents Use anhydrous solvents. check_atmosphere->check_solvents

A decision tree for troubleshooting common issues.

Potential Degradation Pathways

This diagram illustrates the two primary suspected degradation pathways for this compound.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis reactant This compound oxidation_products Colored Impurities (e.g., quinone-imines) reactant->oxidation_products [O2], light hydrolysis_products 5-amino-2-methylaniline + Acetic Acid reactant->hydrolysis_products H2O, H+ or OH-

Potential degradation pathways of the compound.

References

Identifying and removing impurities from N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-amino-2-methylphenyl)acetamide. The information provided addresses common issues encountered during the identification and removal of impurities from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for problems that may arise during the synthesis and purification of this compound.

Q1: What are the most common impurities in synthesized this compound?

A1: The impurities in this compound typically arise from the synthetic route, which often involves the nitration of o-toluidine followed by reduction and acetylation. The most common impurities include:

  • Isomeric Amines: Positional isomers formed during the nitration of o-toluidine are a primary source of impurities. These include 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, and 2-methyl-6-nitroaniline, which are subsequently reduced to their corresponding amino isomers.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product. This may include 2-methyl-5-nitroaniline (if the reduction step is incomplete) or 2-methyl-p-phenylenediamine (also known as 2,5-diaminotoluene, if the acetylation is incomplete).

  • Byproducts of the Reduction Step: While less common with standard reduction methods like catalytic hydrogenation or iron in acidic media, side reactions during the reduction of the nitro group can potentially form hydroxylamines, azo, or hydrazine compounds.[1]

  • Impurities from Precursors: The purity of the initial starting materials, such as o-toluidine or 2-methyl-p-phenylenediamine, will directly impact the purity of the final product. Common impurities in p-phenylenediamine, for instance, can include o-aminophenol, o-phenylenediamine, m-phenylenediamine, and aniline.[2]

Q2: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I identify the impurities?

A2: Multiple spots on a TLC plate indicate the presence of impurities. To identify them, you can use the following strategies:

  • Co-spotting: Spot your purified product, the crude reaction mixture, and the starting materials on the same TLC plate. This will help you determine if any of the impurities correspond to unreacted starting materials.

  • Reference Standards: If available, spot commercially available standards of the suspected isomeric impurities on the same TLC plate for direct comparison.

  • Visualization Techniques: Use different visualization methods. For example, some impurities might be visible under UV light, while others may require staining with reagents like potassium permanganate or ninhydrin to become visible.

  • Spectroscopic Analysis: For a definitive identification, isolate the impurity spots from a preparative TLC plate and analyze them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: I am having trouble removing a persistent impurity that has a similar polarity to my desired product. What purification strategies can I employ?

A3: When an impurity has a similar polarity to the target compound, standard purification methods can be challenging. Here are some advanced strategies:

  • Fractional Crystallization: This technique can be effective for separating compounds with small differences in solubility. Experiment with different solvent systems and cooling rates to optimize the separation.

  • Column Chromatography with a Modified Mobile Phase: Fine-tuning the solvent system in your column chromatography can improve separation. Consider using a gradient elution or adding a small amount of a third solvent (e.g., triethylamine for basic compounds) to alter the relative retention times.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.

  • Chemical Derivatization: In some cases, you can selectively react the impurity or the desired product to alter its polarity, making it easier to separate. The derivative can then be converted back to the original compound if necessary.

Q4: My NMR spectrum shows unexpected peaks. How can I determine if they belong to impurities?

A4: Unexpected peaks in an NMR spectrum are a strong indication of impurities. To analyze them:

  • Compare with Literature Data: Obtain a reference NMR spectrum of pure this compound if available in the literature or a spectral database.

  • Analyze Peak Multiplicity and Integration: The splitting patterns and the relative integration of the unexpected peaks can provide clues about the structure of the impurity.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning protons and carbons and piecing together the structure of the impurities.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the components of your sample and provide the mass of each, which is invaluable for identifying impurities.

Data Presentation

Table 1: Common Impurities and their Potential Sources

Impurity NameChemical StructurePotential Source
2-Methyl-4-nitroanilineC₇H₈N₂O₂Isomer formed during nitration of o-toluidine.[3]
2-Methyl-6-nitroanilineC₇H₈N₂O₂Isomer formed during nitration of o-toluidine.[3]
2-Methyl-5-nitroanilineC₇H₈N₂O₂Incomplete reduction of the nitro group.[4]
2-Methyl-p-phenylenediamineC₇H₁₀N₂Incomplete acetylation of the amino group.
N-(5-nitro-2-methylphenyl)acetamideC₉H₁₀N₂O₃Incomplete reduction after acetylation of the nitro-intermediate.

Table 2: Analytical Techniques for Impurity Detection

TechniquePurposeTypical Observations
Thin Layer Chromatography (TLC)Rapid purity assessment and reaction monitoring.Multiple spots indicating the presence of impurities.
High-Performance Liquid Chromatography (HPLC)Quantitative purity analysis and separation of isomers.Additional peaks alongside the main product peak.
Mass Spectrometry (MS)Determination of molecular weight of impurities.Ions corresponding to the molecular weights of suspected impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of impurities.Uncharacteristic peaks in the ¹H and ¹³C spectra.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like ethyl acetate or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the solvent until it does. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. To maximize yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography for Purification

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product & Quality Control Synthesis Synthesis of N-(5-amino-2- methylphenyl)acetamide Crude_Product Crude Product (Contains Impurities) Synthesis->Crude_Product TLC TLC Analysis Crude_Product->TLC Initial Purity Check Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography HPLC HPLC/LC-MS Analysis TLC->HPLC Quantitative Analysis NMR NMR Spectroscopy HPLC->NMR Structural Elucidation Pure_Product Purified Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product QC_Analysis Final Purity Analysis (TLC, HPLC, NMR) Pure_Product->QC_Analysis

Caption: Experimental workflow for the identification and removal of impurities.

logical_relationship cluster_synthesis_pathway Synthetic Pathway & Impurity Origins o_Toluidine o-Toluidine Nitration Nitration o_Toluidine->Nitration Nitro_Isomers 2-Methyl-nitroaniline Isomers (Impurity) Nitration->Nitro_Isomers Methyl_Nitroaniline 2-Methyl-5-nitroaniline Nitration->Methyl_Nitroaniline Reduction Reduction Methyl_Nitroaniline->Reduction Reduction_Byproducts Reduction Byproducts (Impurity) Reduction->Reduction_Byproducts Diaminotoluene 2-Methyl-p-phenylenediamine Reduction->Diaminotoluene Acetylation Acetylation Diaminotoluene->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Logical relationship of synthesis steps and the origin of common impurities.

References

Technical Support Center: Synthesis of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of N-(5-amino-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable route involves a two-step process starting from 2-methyl-5-nitroaniline. The first step is the acetylation of the amino group of 2-methyl-5-nitroaniline to form N-(2-methyl-5-nitrophenyl)acetamide. The second step is the reduction of the nitro group to an amino group to yield the final product, this compound.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The reduction of the nitro group is a highly exothermic reaction and requires careful thermal management to prevent runaway reactions, especially at a larger scale.[1] Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon), which require specialized equipment and handling procedures.

Q3: What are the typical impurities I might encounter?

A3: Common impurities can include starting materials, over-reduction products, or byproducts from side reactions. During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species can be formed.[2] Incomplete reactions will leave residual N-(2-methyl-5-nitrophenyl)acetamide. Positional isomers from the synthesis of the 2-methyl-5-nitroaniline precursor, such as 2-methyl-3-nitroaniline and 2-methyl-4-nitroaniline, can also be carried through the synthesis.

Q4: How can I purify the final product effectively?

A4: Crystallization is the most common method for purifying this compound. The choice of solvent is critical and may require some experimentation. Aromatic amines can also be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing and poor separation. Using an amine-functionalized stationary phase or adding a competing amine like triethylamine to the mobile phase can mitigate these issues.[2]

Troubleshooting Guide

Problem 1: Low Yield in the Acetylation Step
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the reaction temperature.
Hydrolysis of acetic anhydride.Ensure all reagents and solvents are anhydrous. Acetic anhydride reacts readily with water.
Sub-optimal reaction conditions.Optimize the molar ratio of acetic anhydride and the base (e.g., pyridine or triethylamine) used.
Problem 2: Incomplete Reduction of the Nitro Group
Possible Cause Suggested Solution
Inactive catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure the catalyst has not been exposed to air for extended periods. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[3]
Catalyst poisoning.Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[3] Purify the N-(2-methyl-5-nitrophenyl)acetamide before the reduction step.
Insufficient reducing agent (for metal/acid reduction).Ensure the correct stoichiometry of the metal (e.g., tin, iron) and acid is used.
Low hydrogen pressure (for catalytic hydrogenation).Increase the hydrogen pressure. For laboratory scale, a balloon pressure might be insufficient for difficult reductions.[3]
Problem 3: Formation of Colored Impurities
Possible Cause Suggested Solution
Air oxidation of the aromatic amine product.Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation products. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product protected from light.
Formation of azo compounds.This can occur as a side reaction during the reduction of the nitro group, especially with certain reducing agents like lithium aluminum hydride.[4] Using milder reducing agents like catalytic hydrogenation or tin(II) chloride can minimize this.[4]

Experimental Protocols

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide

This protocol is based on the general procedure for the acetylation of anilines.

Materials:

  • 2-methyl-5-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice water with constant stirring.

  • The product, N-(2-methyl-5-nitrophenyl)acetamide, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group using tin and hydrochloric acid.

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • Granulated tin

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add N-(2-methyl-5-nitrophenyl)acetamide and granulated tin.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

  • Reflux the mixture for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes

Reduction Method Advantages Disadvantages Typical Yields
Catalytic Hydrogenation (H₂/Pd-C) High yields, clean reaction, catalyst can be recycled.[1]Requires specialized high-pressure equipment, potential for catalyst poisoning, pyrophoric catalyst.[3]>90%
Tin (Sn) and HCl Effective and reliable laboratory method.[2]Use of a heavy metal, large amount of acidic waste, formation of tin salts that need to be removed.70-90%
Iron (Fe) and Acetic Acid Inexpensive and milder than Sn/HCl.[4]Can be slower, and removal of iron salts can be problematic.60-85%

Visualizations

experimental_workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitro Reduction start_material 2-methyl-5-nitroaniline reaction1 Acetylation Reaction start_material->reaction1 reagents1 Acetic Anhydride, Glacial Acetic Acid reagents1->reaction1 workup1 Precipitation & Filtration reaction1->workup1 intermediate N-(2-methyl-5-nitrophenyl)acetamide workup1->intermediate reaction2 Reduction Reaction intermediate->reaction2 reagents2 Sn, HCl reagents2->reaction2 workup2 Basification & Extraction reaction2->workup2 purification Crystallization workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product in Nitro Reduction cause1 Incomplete Reaction start->cause1 cause2 Catalyst Inactivity/ Poisoning start->cause2 cause3 Side Reactions (e.g., azo formation) start->cause3 cause4 Poor Purification start->cause4 solution1a Increase reaction time/temp cause1->solution1a solution1b Increase reducing agent cause1->solution1b solution2a Use fresh catalyst cause2->solution2a solution2b Purify starting material cause2->solution2b solution3 Change reducing agent cause3->solution3 solution4a Optimize crystallization solvent cause4->solution4a solution4b Use amine-specific chromatography cause4->solution4b

Caption: Troubleshooting logic for the nitro reduction step.

References

Monitoring N-(5-amino-2-methylphenyl)acetamide reactions using thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring N-(5-amino-2-methylphenyl)acetamide Reactions with TLC

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using thin-layer chromatography (TLC) to monitor the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My spots are streaking or appearing as elongated blobs. What's causing this and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[1][2] Try diluting your reaction mixture sample (a 1% solution is often a good starting point) before spotting it on the TLC plate.[1]

  • Compound Acidity/Basicity: this compound contains a basic amino group, which can interact strongly with the acidic silica gel on the TLC plate, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to your mobile phase.[3][4]

  • High Polarity: Highly polar compounds may streak. While this is less likely to be the sole cause for this specific compound in a suitable solvent system, using a more polar mobile phase can sometimes help if the compound is struggling to move off the baseline.[3]

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: If spots are not visible, consider the following troubleshooting steps:

  • Incorrect Visualization Method: While this compound is an aromatic compound and should be visible under a 254 nm UV lamp, your starting material or byproducts might not be.[5] Try alternative visualization techniques. Staining with potassium permanganate (KMnO₄) is effective for visualizing compounds with oxidizable groups like amines.[5] An iodine chamber is another good general-purpose method for organic compounds.[5]

  • Sample Too Dilute: Your reaction mixture might be too dilute, resulting in spots that are below the limit of detection.[3] Try re-spotting the sample multiple times in the same location, ensuring the solvent fully evaporates between each application to keep the spot size small.[1][3]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate. This is generally not an issue for this compound but can be a factor for other low-boiling-point molecules in the reaction.[3]

  • Sample Dissolution: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1]

Q3: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation?

A3: Poor separation is almost always an issue with the polarity of the mobile phase (eluent).[3]

  • Spots Too Low (Low Rf): If your spots remain near the baseline, your eluent is not polar enough to move the compounds up the plate.[3] To increase the eluent's polarity, increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).

  • Spots Too High (High Rf): If your spots run to the top of the plate near the solvent front, your eluent is too polar.[3] To decrease polarity, increase the proportion of the less polar solvent (e.g., increase the amount of hexane). The ideal Rf value for the product is typically between 0.3 and 0.5 for good separation and analysis.

Q4: The spots for my starting material and product are very close together. How can I tell if my reaction is complete?

A4: When Rf values are similar, confirming reaction completion can be tricky.

  • Co-spotting: This is the most effective technique. In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, central lane, carefully spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it (this is the "co-spot" lane).

    • If the reaction is complete, the reaction lane will show only the product spot, and the co-spot lane will show two distinct spots (starting material and product).

    • If the reaction is incomplete, the co-spot lane will show a single, often slightly elongated spot if the Rfs are very close, as the starting material from both sources will merge. The reaction mixture lane will also show two spots.[6]

  • Change the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent composition can significantly improve the separation between two compounds.[3][6] Try solvent classes with different interaction properties, such as switching from an acetate/hydrocarbon system (EtOAc/Hexane) to a chlorinated/polar system (DCM/Methanol).[3]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the synthesis of this compound, typically formed via the reduction of N-(2-methyl-5-nitrophenyl)acetamide.

1. Preparation of the TLC Plate and Chamber:

  • Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).

  • Using a pencil, gently draw a thin "spotting line" (origin) about 1 cm from the bottom of the plate.

  • Prepare the developing chamber by adding your chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves resolution. Cover the chamber.

2. Sample Preparation and Application:

  • Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM).

  • Using separate capillary tubes, spot the samples on the origin line, leaving space between them. A standard setup includes three lanes:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (apply SM, let dry, then apply RM on top)

    • Lane 3: Reaction Mixture (RM)

  • Ensure spots are small and concentrated by applying the sample carefully and allowing the solvent to evaporate completely between applications.

3. Development:

  • Carefully place the TLC plate into the prepared developing chamber. Ensure the solvent level is below the spotting line.

  • Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

4. Visualization:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots. The primary method for these aromatic compounds is a UV lamp at 254 nm, where they will appear as dark spots.[5]

  • If necessary, use a chemical stain. A potassium permanganate (KMnO₄) dip or spray is effective for visualizing the amine product.

5. Analysis:

  • Circle the spots observed under UV light or after staining.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The disappearance of the starting material spot in the RM lane and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is progressing.

Data Presentation: Representative Rf Values

The following table provides expected Rf values for the precursor and product in common TLC solvent systems. The product, this compound, is more polar than its nitro-precursor due to the presence of the amino group, and will therefore have a lower Rf value.

CompoundMobile Phase (v/v)Expected Rf Value
N-(2-methyl-5-nitrophenyl)acetamide (Precursor)30% Ethyl Acetate / 70% Hexane~ 0.65
This compound (Product)30% Ethyl Acetate / 70% Hexane~ 0.30
N-(2-methyl-5-nitrophenyl)acetamide (Precursor)50% Ethyl Acetate / 50% Hexane~ 0.80
This compound (Product)50% Ethyl Acetate / 50% Hexane~ 0.55
N-(2-methyl-5-nitrophenyl)acetamide (Precursor)5% Methanol / 95% Dichloromethane~ 0.70
This compound (Product)5% Methanol / 95% Dichloromethane~ 0.40

Note: These are approximate values. Actual Rf values can vary based on specific TLC plate type, chamber saturation, and temperature.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during TLC analysis.

TLC_Troubleshooting_Workflow start Run TLC & Visualize q1 Are spots visible? start->q1 sol_no_spots Troubleshoot Visibility: 1. Use alternative visualization (stain). 2. Concentrate sample & re-spot. 3. Check UV lamp functionality. q1->sol_no_spots No q2 Are spots round or streaked? q1->q2 Yes a1_yes Yes a1_no No sol_no_spots->start Re-run TLC sol_streaking Troubleshoot Streaking: 1. Dilute sample. 2. Add modifier to eluent (e.g., 0.5% Triethylamine). q2->sol_streaking Streaked q3 Is separation adequate? (0.2 < Rf < 0.8) q2->q3 Round a2_round Round a2_streaked Streaked sol_streaking->start Re-run TLC sol_separation_issue Adjust Eluent Polarity: - Spots too high (High Rf)? Decrease polarity. - Spots too low (Low Rf)? Increase polarity. q3->sol_separation_issue No end_node Analysis Complete q3->end_node Yes a3_yes Yes a3_no No sol_separation_issue->start Re-run TLC

References

Selection of alternative catalysts for N-(5-amino-2-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of alternative catalysts for the synthesis of N-(5-amino-2-methylphenyl)acetamide. The primary synthetic route involves the reduction of the nitro group of the precursor, N-(2-methyl-5-nitrophenyl)acetamide. This guide offers detailed experimental protocols, troubleshooting advice, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of N-(2-methyl-5-nitrophenyl)acetamide. This involves the reduction of the nitro group to an amine using a catalyst in the presence of a hydrogen source.

Q2: What are the most common catalysts used for this reduction?

A2: Palladium on carbon (Pd/C) and Raney Nickel are the most frequently employed catalysts for this type of transformation due to their high efficiency and selectivity.[1][2]

Q3: Are there viable alternative catalysts to Palladium on carbon and Raney Nickel?

A3: Yes, several alternative reagents and catalysts can be used, particularly for lab-scale synthesis. These include tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and sodium hydrosulfite (Na₂S₂O₄). These alternatives can be useful when catalytic hydrogenation equipment is unavailable or when different chemoselectivity is required.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Impurities often originate from the precursor, N-(2-methyl-5-nitrophenyl)acetamide. These can include isomeric byproducts from the nitration of N-acetyl-o-toluidine, such as N-(2-methyl-4-nitrophenyl)acetamide and N-(2-methyl-6-nitrophenyl)acetamide. Incomplete reduction can also lead to the presence of nitroso or hydroxylamine intermediates.

Q5: How can I purify the final product, this compound?

A5: Recrystallization is a common and effective method for purifying the final product. Suitable solvents include ethanol or methanol. If significant impurities are present, column chromatography may be necessary.

Catalyst Performance Data

Catalyst/ReagentHydrogen SourceTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Palladium on Carbon (Pd/C) H₂ gas, Hydrazine, Formic acidMethanol, Ethanol25-801-12 h>95High activity, good selectivity, catalyst is recyclable.Higher cost, potential for pyrophoric nature of dry catalyst.
Raney Nickel H₂ gas, HydrazineMethanol, Ethanol25-1002-10 h>90Lower cost than Pd/C, effective for many substrates.Pyrophoric, requires careful handling, potential for catalyst poisoning.
Tin(II) Chloride (SnCl₂) HClEthanol, Ethyl acetate25-802-6 h85-95Good for small-scale synthesis, tolerates some functional groups.Generates tin waste, workup can be cumbersome.
Iron (Fe) / HCl or NH₄Cl AcidEthanol, Water80-1002-4 h80-90Inexpensive, environmentally benign metal.Requires stoichiometric amounts of iron, acidic conditions may not be suitable for all substrates.
Sodium Hydrosulfite (Na₂S₂O₄) WaterWater, Methanol25-601-5 h75-85Mild conditions, useful for sensitive substrates.Can have lower yields, reagent stability can be an issue.

Experimental Protocols

Below are detailed methodologies for the reduction of N-(2-methyl-5-nitrophenyl)acetamide using various catalysts.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • 10% Palladium on carbon (50% wet)

  • Methanol

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr shaker)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve N-(2-methyl-5-nitrophenyl)acetamide (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (50% wet, 0.05-0.10 eq by weight of dry catalyst) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Materials:

  • N-(2-methyl-5-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)acetamide (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization from ethanol.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Incomplete Reaction - Inactive catalyst (for catalytic hydrogenation).- Insufficient amount of reducing agent.- Low reaction temperature or short reaction time.- Use fresh, high-quality catalyst.- Ensure the correct stoichiometry of the reducing agent.- Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC.
Formation of Side Products (e.g., azo or azoxy compounds) - Insufficient reducing agent or hydrogen supply.- Reaction conditions are too harsh.- Ensure an adequate supply of the reducing agent/hydrogen.- For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer.- Optimize reaction temperature and pressure.
Low Yield - Loss of product during workup and purification.- Incomplete reaction.- Adsorption of product onto the catalyst.- Optimize extraction and recrystallization procedures.- Ensure the reaction goes to completion.- Thoroughly wash the catalyst/filter cake with the reaction solvent after filtration.
Product Contamination with Metal Residues - Inefficient removal of the catalyst or metal salts.- For heterogeneous catalysts, ensure thorough filtration (e.g., through Celite®).- For metal salt reductions, ensure complete precipitation and thorough washing during workup.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a solid.- Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.- If an oil forms, try triturating with a non-polar solvent to induce solidification.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_reduction Reduction of Nitro Group cluster_product Final Product N-acetyl-o-toluidine N-acetyl-o-toluidine Nitration Nitration (HNO₃, H₂SO₄) N-acetyl-o-toluidine->Nitration N-(2-methyl-5-nitrophenyl)acetamide N-(2-methyl-5-nitrophenyl)acetamide Nitration->N-(2-methyl-5-nitrophenyl)acetamide Reduction Reduction N-(2-methyl-5-nitrophenyl)acetamide->Reduction Catalyst Alternative Catalysts Catalyst->Reduction This compound This compound Reduction->this compound Purification Purification (Recrystallization) This compound->Purification

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection cluster_catalytic Catalytic Hydrogenation cluster_stoichiometric Stoichiometric Reductants Goal Synthesize This compound Pd/C Palladium on Carbon Goal->Pd/C High Yield & Selectivity Raney Ni Raney Nickel Goal->Raney Ni Cost-Effective Alternative SnCl2 Tin(II) Chloride Goal->SnCl2 Lab-Scale Convenience Fe/HCl Iron / Acid Goal->Fe/HCl Low Cost & Green Metal Na2S2O4 Sodium Hydrosulfite Goal->Na2S2O4 Mild Conditions

Caption: Logical relationships for the selection of alternative catalysts.

References

Strategies to minimize byproduct formation in N-(5-amino-2-methylphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(5-amino-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the selective mono-acetylation of 2,4-diaminotoluene. This reaction aims to acetylate the amino group at the 4-position, which is para to the methyl group, while leaving the amino group at the 2-position, which is ortho to the methyl group, unreacted. The selectivity is primarily achieved by exploiting the steric hindrance provided by the adjacent methyl group.

Q2: What are the primary byproducts in this reaction?

A2: The main byproduct is the di-acetylated compound, N,N'-(4-methyl-1,3-phenylene)diacetamide, where both amino groups of the starting material, 2,4-diaminotoluene, are acetylated. Other potential impurities can arise from unreacted starting material or side reactions involving the acetylating agent.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, can effectively separate the starting material, the desired product, and the di-acetylated byproduct.[1]

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization is a common and effective method for purifying the final product. Solvents such as ethanol or a mixture of ethanol and water are often suitable. The desired mono-acetylated product and the di-acetylated byproduct exhibit different solubilities, which allows for their separation through controlled crystallization. Column chromatography on silica gel can also be employed for purification, especially for smaller-scale reactions or when very high purity is required.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield of the desired mono-acetylated product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acetylating agent or stoichiometry.- Extend the reaction time and monitor by HPLC until the starting material is consumed. - Optimize the reaction temperature. Lower temperatures may favor mono-acetylation. - Ensure the use of a high-purity acetylating agent and consider slight adjustments to the molar ratio.
High percentage of di-acetylated byproduct - Excess acetylating agent. - High reaction temperature. - Prolonged reaction time after consumption of the starting material. - Inappropriate solvent.- Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.2 equivalents) of the acetylating agent. - Conduct the reaction at a lower temperature (e.g., 0-25 °C) to enhance selectivity.[2] - Monitor the reaction closely and stop it once the starting material is consumed. - Screen different solvents. Aprotic solvents are generally preferred.
Presence of unreacted 2,4-diaminotoluene in the final product - Insufficient amount of acetylating agent. - Short reaction time. - Low reaction temperature leading to a sluggish reaction.- Ensure at least one equivalent of the acetylating agent is used. - Increase the reaction time. - Gradually increase the reaction temperature while monitoring for the formation of the di-acetylated byproduct.
Difficulty in purifying the product by recrystallization - Inappropriate solvent system. - Presence of significant amounts of both starting material and di-acetylated byproduct.- Experiment with different recrystallization solvents or solvent mixtures to maximize the solubility difference between the product and impurities. - Consider a preliminary purification step, such as a wash with a dilute acid to remove unreacted diamine, before recrystallization.

Experimental Protocols

Selective Mono-acetylation of 2,4-Diaminotoluene

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 2,4-Diaminotoluene

  • Acetic anhydride

  • Aprotic solvent (e.g., Dichloromethane, Ethyl acetate, or Tetrahydrofuran)

  • Pyridine (optional, as a base and catalyst)[2]

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Dissolve 2,4-diaminotoluene (1.0 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution. If using, pyridine (1.0-1.2 equivalents) can be added prior to the acetic anhydride.[2]

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench it by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow Start High Byproduct Formation (e.g., Di-acetylation) Check_Stoichiometry Verify Stoichiometry of Acetylating Agent Start->Check_Stoichiometry Check_Temperature Analyze Reaction Temperature Check_Stoichiometry->Check_Temperature 1.0-1.2 eq. Reduce_Equivalents Reduce Equivalents of Acetylating Agent (Aim for 1.0-1.1 eq.) Check_Stoichiometry->Reduce_Equivalents > 1.2 eq. Check_Solvent Evaluate Solvent Choice Check_Temperature->Check_Solvent Optimal Lower_Temperature Lower Reaction Temperature (e.g., to 0 °C) Check_Temperature->Lower_Temperature Too High Change_Solvent Test Alternative Aprotic Solvents Check_Solvent->Change_Solvent Suboptimal Monitor_Reaction Implement Rigorous Reaction Monitoring (HPLC/TLC) Check_Solvent->Monitor_Reaction Optimal Reduce_Equivalents->Check_Temperature Lower_Temperature->Check_Solvent Change_Solvent->Monitor_Reaction End Minimized Byproduct Formation Monitor_Reaction->End

Caption: Troubleshooting flowchart for minimizing di-acetylation byproduct.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start: 2,4-Diaminotoluene Reaction Selective Acetylation (Acetic Anhydride, Solvent, 0 °C) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Reaction Complete Crude_Product Crude Product Workup->Crude_Product Purification Purification (Recrystallization from Ethanol) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization

Caption: General workflow for the synthesis and purification of this compound.

References

Resolving peak tailing issues in HPLC analysis of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of N-(5-amino-2-methylphenyl)acetamide, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing for an aromatic amine like this compound in reversed-phase HPLC?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a frequent issue when analyzing aromatic and basic compounds like this compound.[1] The principal causes can be categorized into chemical interactions and physical or instrumental effects within the HPLC system.[2][3]

Chemical Causes:

  • Secondary Silanol Interactions: Aromatic amines have basic functional groups that can engage in strong secondary interactions with ionized silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[2][4] This unwanted interaction, in addition to the primary hydrophobic retention mechanism, is a major contributor to peak tailing.[5][6] Free silanol groups are more acidic and lead to stronger interactions, exacerbating the issue.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixture of its ionized and unionized forms can exist, leading to peak distortion and tailing.[1][7] For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated, negatively charged silanol groups, which increases these undesirable interactions.[1][8]

  • Inadequate Buffering: An insufficient buffer concentration (typically below 10-20 mM) or a buffer with a pKa outside of the desired pH range can result in unstable pH conditions across the column, contributing to peak tailing.[1][4]

  • Trace Metal Contamination: Trace metals like iron and aluminum in the silica matrix of the column can act as chelation sites or increase the acidity of silanol groups, enhancing their interaction with the analyte and causing peak tailing.[4][5]

Physical and Instrumental Causes:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion that often appears as tailing.[1][9]

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the column or after it elutes, resulting in broader and tailing peaks.[1] This is especially noticeable for early-eluting peaks.[1]

  • Column Contamination and Degradation: Accumulation of contaminants from samples or the mobile phase on the column inlet frit or packing material can disrupt the flow path and cause peak distortion.[1][10] Voids or channels forming in the column packing bed over time can also lead to significant peak tailing.[2][11]

Q2: My chromatogram for this compound shows significant peak tailing. How can I systematically troubleshoot this issue?

A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. The following workflow will guide you through the process, starting with the most common and easily addressable causes.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks instrument_issues Suspect Instrumental or General Column Issues check_all_peaks->instrument_issues  Yes analyte_specific_issues Suspect Analyte-Specific Chemical Interactions check_all_peaks->analyte_specific_issues  No, only the amine peak check_overload Is the column overloaded? (Reduce concentration/volume) instrument_issues->check_overload check_ph Is mobile phase pH optimal? (Adjust to ~2.5-3.0) analyte_specific_issues->check_ph check_dead_volume Check for extra-column dead volume (fittings, tubing) check_overload->check_dead_volume No instrument_resolved Instrumental/General Issue Resolved check_overload->instrument_resolved Yes check_column_health Inspect column health (voids, contamination) check_dead_volume->check_column_health check_column_health->instrument_resolved check_buffer Is buffer concentration adequate? (10-50 mM) check_ph->check_buffer No Improvement chemical_resolved Chemical Interaction Issue Resolved check_ph->chemical_resolved Yes, Improved use_additive Consider mobile phase additive (e.g., Triethylamine) check_buffer->use_additive change_column Use a modern, end-capped or alternative chemistry column use_additive->change_column change_column->chemical_resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Q3: How does adjusting the mobile phase pH help, and what is the recommended range?

Adjusting the mobile phase pH is one of the most powerful tools to reduce peak tailing for basic compounds like this compound.[12] The goal is to suppress the ionization of the residual silanol groups on the silica stationary phase, which are the primary sites for unwanted secondary interactions.[4]

  • Mechanism: At a low pH (around 2.5-3.0), the silanol groups (Si-OH) are protonated and thus neutral. This minimizes the strong ionic interaction between the positively charged basic analyte (protonated amine) and the stationary phase. The primary retention mechanism becomes hydrophobic interaction, leading to a more symmetrical peak shape.[8]

  • Recommended pH Range: For basic compounds, operating at a low pH is generally effective. A pH range of 2.5 to 3.5 is a good starting point. It's also important to keep the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[1]

  • Caution: Always ensure your column is stable at the chosen pH. Operating silica-based columns outside their recommended pH range (typically 2-8) can cause irreversible damage to the stationary phase.[13]

G cluster_high_ph High pH (e.g., > 4) cluster_low_ph Low pH (e.g., 2.5-3.0) Analyte Analyte (R-NH3+) Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction Silanol_ion Ionized Silanol (Si-O-) Silanol_ion->Interaction Tailing Peak Tailing Interaction->Tailing Analyte_low Analyte (R-NH3+) NoInteraction Minimal Interaction (Repulsion) Analyte_low->NoInteraction Silanol_prot Protonated Silanol (Si-OH) Silanol_prot->NoInteraction Symmetry Symmetrical Peak NoInteraction->Symmetry

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Data Summary

The following table summarizes the expected effect of various parameters on the peak tailing factor for this compound. The tailing factor (Tf) is a measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[14]

ParameterChangeExpected Effect on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease from 7.0 to 3.0Significant Decrease (e.g., 2.4 → 1.3)Suppresses ionization of silanol groups, reducing secondary interactions.[8]
Buffer Concentration Increase from 5 mM to 25 mMModerate Decrease Masks residual silanol sites and maintains a consistent pH.[4]
Column Chemistry Switch from Type A to Type B (High Purity) SilicaSignificant Decrease Type B silica has lower metal content and fewer acidic silanol sites.[5]
End-Capping Use an End-Capped ColumnSignificant Decrease Shields residual silanol groups from interacting with the analyte.[2][8]
Mobile Phase Additive Add 0.1% Triethylamine (TEA)Moderate to Significant Decrease TEA acts as a competitive base, binding to active silanol sites.[14]
Injection Volume Decrease by 50%Moderate Decrease (if overloaded)Prevents saturation of the stationary phase.[11]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details the steps to lower the mobile phase pH to reduce peak tailing.

  • Determine Analyte pKa: If not known, find the pKa of this compound. As an aromatic amine, its pKa is likely in the 4-5 range.

  • Select Buffer: Choose a buffer with a pKa close to the target pH (e.g., phosphate buffer for pH 2.5-3.0).

  • Prepare Aqueous Phase:

    • Prepare a 25 mM solution of the chosen buffer (e.g., sodium phosphate monobasic) in HPLC-grade water.

    • Adjust the pH to the target value (e.g., 2.8) using a suitable acid (e.g., phosphoric acid).

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Analyze Sample: Inject the sample and compare the peak shape to the original chromatogram.

Protocol 2: Diagnosing and Mitigating Column Overload

This protocol helps determine if column overload is the cause of peak tailing.

  • Prepare Sample Dilutions: Create a series of dilutions of your sample. For example, prepare 1:2, 1:5, and 1:10 dilutions in the mobile phase.

  • Inject Samples: Inject the original sample and then each dilution sequentially, starting with the most dilute.

  • Analyze Peak Shape: Compare the peak shape and tailing factor for each injection.

  • Interpretation:

    • If the peak shape becomes significantly more symmetrical (tailing factor decreases) with dilution, column overload is a likely cause.[11]

    • If the peak shape remains asymmetrical even at high dilution, the issue is likely related to chemical interactions or other instrumental problems.

  • Remediation: If overload is confirmed, either dilute your sample to be within the column's linear range or reduce the injection volume.[9]

References

Managing exothermic reactions during N-(5-amino-2-methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Managing Exothermic Reactions Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential guidance on safely managing potential exothermic events during the synthesis of N-(5-amino-2-methylphenyl)acetamide. The primary synthesis route involves two key steps, both of which can generate significant heat: the reduction of 4-methyl-3-nitroaniline to 4-methyl-1,3-phenylenediamine, and the subsequent selective acetylation using acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: Which steps in the synthesis of this compound are exothermic?

A1: Both primary steps of the synthesis carry a risk of exotherm.

  • Reduction of 4-methyl-3-nitroaniline: The reduction of an aromatic nitro group is a highly exothermic process. The specific heat generated depends on the reducing agent used (e.g., catalytic hydrogenation, metal/acid reduction).

  • Acetylation with Acetic Anhydride: The reaction of amines with acetic anhydride to form amides is a classic exothermic reaction.[1] The rate of heat generation can be rapid, especially with concentrated reagents.[2][3]

Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?

A2: An uncontrolled exotherm can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can cause the reaction temperature and pressure to rise rapidly, potentially leading to:

  • Boiling and splashing of corrosive or toxic reagents.

  • Vigorous decomposition of reactants or products, releasing toxic gases like nitrogen oxides (NOx).

  • Over-pressurization and rupture of the reaction vessel.

  • Formation of unwanted by-products due to high temperatures, complicating purification.[1]

Q3: How can I prevent a delayed exotherm or "induction period" during acetylation?

A3: A delayed exotherm can occur if the reaction initiates slowly, allowing a significant accumulation of unreacted reagents.[4] When the reaction finally begins, the large quantity of available reactants can cause a sudden and dangerous temperature spike. To prevent this:

  • Ensure proper mixing: Make sure the acetic anhydride is dispersed evenly as it is added.

  • Controlled Addition: Add the acetic anhydride slowly and steadily, ideally using a syringe pump, to prevent its accumulation.[4]

  • Monitor Temperature Closely: A slight, steady increase in temperature upon initial addition indicates the reaction has started. If there is no temperature change, pause the addition until initiation is confirmed.

Q4: What are the best practices for cooling the reaction?

A4: Effective cooling is critical.

  • Use an appropriate cooling bath: An ice-water bath is suitable for maintaining temperatures between 0-5 °C. For lower temperatures, a dry ice/acetone bath can be used, but ensure the solvent is appropriate and won't freeze.

  • Maximize surface area: Use a reaction vessel that allows for a good surface area-to-volume ratio to facilitate efficient heat transfer to the cooling bath.[4]

  • Ensure good thermal contact: The level of the cooling bath should be above the level of the reaction mixture within the flask.

Troubleshooting Guide: Exotherm Management

This guide addresses specific issues that may arise during the synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Unexpectedly Rapid Temperature Increase 1. Rate of reagent addition is too fast. 2. Inadequate cooling or stirring.[4] 3. Reaction concentration is too high.1. Immediately stop the addition of reagents. 2. Increase the efficiency of the cooling bath (e.g., add more ice/dry ice). 3. Ensure vigorous stirring to dissipate localized hotspots.[4] 4. If necessary, add a pre-chilled inert solvent to dilute the mixture.
Reaction Temperature Fluctuates 1. Inconsistent rate of reagent addition. 2. Poor mixing or inefficient stirring.[4]1. Use a syringe pump for controlled and steady addition of reagents.[4] 2. Switch to an overhead mechanical stirrer for more effective mixing, especially for larger volumes or viscous mixtures.
Localized Hotspots Detected 1. Inadequate stirring.[4] 2. Poor heat transfer through the vessel wall.1. Increase the stirring rate. 2. Ensure the reaction flask is properly submerged in the cooling bath. 3. Consider using a reaction vessel with better thermal conductivity.
Reaction Fails to Initiate (No Exotherm) 1. Low reaction temperature. 2. Impure starting materials.1. Allow the temperature to rise slightly (e.g., from 0 °C to 5 °C) after adding a small initial portion of the reagent. 2. If initiation is still not observed, pause addition and confirm the quality of the starting materials. Do not continue adding reagent to a non-reacting mixture.

Emergency Workflow for Runaway Exotherm

The following workflow should be understood by any researcher performing this synthesis. A runaway reaction is a critical safety event that requires immediate and decisive action.

Exotherm_Workflow cluster_detection Detection & Immediate Action cluster_control Control Measures cluster_decision Decision Point cluster_outcome Outcomes start Rapid Temperature Rise (>5-10°C/min) stop_addition Cease All Reagent Addition IMMEDIATELY start->stop_addition max_cooling Apply Maximum Cooling (e.g., add dry ice to bath) stop_addition->max_cooling alert Alert Supervisor / Safety Officer max_cooling->alert decision Is Temperature Stabilizing or Decreasing? alert->decision stabilized Continue to Monitor Until Safe and Stable decision->stabilized Yes quench Prepare for Emergency Quench (Use pre-determined agent) decision->quench No evacuate If Quench Fails or is Unsafe: EVACUATE AREA quench->evacuate

Caption: Emergency workflow for managing a runaway exothermic reaction.

Factors Contributing to Poor Exotherm Control

Understanding the interplay of various factors is key to preventing thermal events. The following diagram illustrates the relationships between common causes of poor temperature control.

Exotherm_Factors main Poor Exotherm Control cause1 Rapid Reagent Addition main->cause1 cause2 Inadequate Cooling main->cause2 cause3 High Concentration main->cause3 cause4 Inefficient Mixing main->cause4 factor1a Manual Addition vs. Syringe Pump cause1->factor1a factor2a Low Coolant Level cause2->factor2a factor2b Insufficient Coolant cause2->factor2b factor4a Small Stir Bar cause4->factor4a factor4b Viscous Medium cause4->factor4b

Caption: Key factors contributing to inadequate control of exothermic reactions.

Experimental Protocol: this compound Synthesis

Disclaimer: This protocol is a representative example. All procedures should be thoroughly risk-assessed and performed by qualified personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Step 1: Reduction of 4-Methyl-3-nitroaniline

Methodology: Catalytic Transfer Hydrogenation

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitroaniline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol%).

  • Hydrogen Source: While stirring vigorously, add ammonium formate (4.0-5.0 eq) portion-wise over 20-30 minutes.

  • Exotherm Control: The addition of ammonium formate can cause a significant exotherm.

    • Perform the addition with the flask in an ice-water bath.

    • Monitor the internal temperature with a thermometer. Do not allow the temperature to exceed 40-50 °C.

    • If the temperature rises too quickly, slow down the rate of addition.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield crude 4-methyl-1,3-phenylenediamine.

Step 2: Selective Acetylation of 4-Methyl-1,3-phenylenediamine

  • Setup: Dissolve the crude 4-methyl-1,3-phenylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask equipped with a magnetic stir bar and an addition funnel.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add acetic anhydride (1.0-1.1 eq), diluted with the reaction solvent, dropwise from the addition funnel over 30-45 minutes.

  • Exotherm Control:

    • Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition.

    • Vigorous stirring is essential to prevent localized concentration and temperature gradients.[1]

    • The slow, dropwise addition is the primary method of controlling the exotherm.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then warm to room temperature. Monitor by TLC for the formation of the product.

  • Workup & Purification: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Tables for Reaction Management

Table 1: Reagent Physical & Safety Data

ReagentMolar Mass ( g/mol )Boiling Point (°C)Flash Point (°C)Key Hazards
4-Methyl-3-nitroaniline152.15~300 °C (decomposes)183 °CToxic if swallowed/inhaled/in contact with skin.[5][6]
Acetic Anhydride102.09139.8 °C49 °CFlammable, causes severe skin burns and eye damage.[2]
Ammonium Formate63.06Decomposes at 115 °CN/ASkin/eye irritant.

Table 2: Cooling Bath Options

Bath TypeTemperature Range (°C)AdvantagesDisadvantages
Ice / Water0 to 5Inexpensive, readily available, non-toxic.Limited to temperatures at or above 0 °C.
Ice / Water / Salt (NaCl)-20 to 0Reaches sub-zero temperatures, inexpensive.Corrosive, temperature can be inconsistent.
Dry Ice / Acetone-78Stable low temperature.Acetone is flammable, risk of frostbite.
Dry Ice / Isopropanol-77Less volatile than acetone.Isopropanol is flammable, risk of frostbite.

References

Validation & Comparative

A Comparative Analysis of N-(5-amino-2-methylphenyl)acetamide and Other Substituted Phenylenediamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of N-(5-amino-2-methylphenyl)acetamide in comparison to other commercially available substituted phenylenediamines, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the chemical and biological properties of this compound and other widely used substituted phenylenediamines, such as N,N'-diphenyl-p-phenylenediamine (DPPD), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in various experimental settings. The following table summarizes key properties of this compound and its alternatives.

PropertyThis compoundN,N'-Diphenyl-p-phenylenediamine (DPPD)N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
CAS Number 5434-30-0[1]74-31-7101-72-4[2]793-24-8
Molecular Formula C₉H₁₂N₂O[1]C₁₈H₁₆N₂C₁₅H₁₈N₂[2]C₁₈H₂₄N₂
Molecular Weight 164.20 g/mol [1]260.34 g/mol 226.32 g/mol [2]268.44 g/mol
Appearance SolidGray or dark gray powder or flakesDark grey to black flakesDark purple pastilles
Solubility Inquire for detailsSoluble in benzene and gasoline; insoluble in waterSoluble in DMSO (≥10 mg/ml), sparingly soluble in ethanol (1-10 mg/ml)[3]Soluble in gasoline, benzene, acetone; insoluble in water

Performance Comparison: Antioxidant and Cytotoxic Activity

The primary function of many substituted phenylenediamines in industrial and biological contexts is their antioxidant activity. This is often quantified by their ability to scavenge free radicals. However, their potential cytotoxicity is a critical consideration in drug development. The following tables present a comparative summary of the available data.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µM)Reference
This compoundData not available
N,N'-Diphenyl-p-phenylenediamine (DPPD)To be determined
N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)To be determined
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)To be determined
Ascorbic Acid (Standard)~25 - 100Varies by study

Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The IC50 value here represents the concentration of the compound that causes a 50% reduction in cell viability.

CompoundCell LineIC50 (µM)Reference
This compoundVariousData not available
N,N'-Diphenyl-p-phenylenediamine (DPPD)VariousTo be determined
N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)VariousTo be determined
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)Zebrafish larvae (LC50)~2.75 (737 µg/L)[4]

Note: As with antioxidant activity, specific and directly comparable IC50 values for the cytotoxicity of this compound and the other listed phenylenediamines on common cancer cell lines were not found in the initial search. The provided LC50 for 6PPD is for zebrafish larvae and may not be directly comparable to in vitro cytotoxicity on human cell lines. It is recommended to perform the MTT assay using relevant cell lines as described in the protocols below.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a nitro precursor. A general two-step synthesis starting from 2-methyl-5-nitroaniline is outlined below.

Step 1: Acetylation of 2-Methyl-5-nitroaniline

  • Dissolve 2-methyl-5-nitroaniline in a suitable solvent such as glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for a specified time to form N-(2-methyl-5-nitrophenyl)acetamide.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Reduction of the Nitro Group

  • The N-(2-methyl-5-nitrophenyl)acetamide is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • After the reaction is complete, the product is isolated by neutralizing the reaction mixture and extracting the product with an organic solvent.

  • The solvent is then evaporated to yield this compound.

A detailed workflow for a similar synthesis is provided below.

cluster_acetylation Step 1: Acetylation cluster_reduction Step 2: Reduction A 2-Methyl-5-nitroaniline C Heat under Reflux A->C B Acetic Anhydride B->C D Precipitation in Water C->D E N-(2-methyl-5-nitrophenyl)acetamide D->E F N-(2-methyl-5-nitrophenyl)acetamide H Reduction Reaction F->H G Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) G->H I Work-up and Isolation H->I J This compound I->J

Synthesis of this compound
DPPH Radical Scavenging Assay Protocol

This protocol is adapted for a 96-well microplate format.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound and alternatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and ascorbic acid (e.g., 1 mg/mL) in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay:

    • Add 100 µL of the various concentrations of the test compounds or standard into triplicate wells of the 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix gently by pipetting.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT Cell Viability Assay Protocol

This protocol is for adherent cells in a 96-well format.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Antioxidant Activity

Substituted phenylenediamines primarily exert their antioxidant effects through a hydrogen atom transfer (HAT) mechanism. They can donate a hydrogen atom from one of their secondary amine groups to a free radical, thereby neutralizing it and terminating the radical chain reaction. This process results in the formation of a more stable radical on the phenylenediamine molecule, which is less reactive and can be further stabilized by resonance.

Free_Radical Free Radical (R•) HAT Hydrogen Atom Transfer Free_Radical->HAT Phenylenediamine Substituted Phenylenediamine (Ar-NH-Ar'-NH-R) Phenylenediamine->HAT Neutralized_Radical Neutralized Molecule (RH) HAT->Neutralized_Radical Phenylenediamine_Radical Stable Phenylenediamine Radical HAT->Phenylenediamine_Radical Resonance Resonance Stabilization Phenylenediamine_Radical->Resonance Further_Reactions Further Reactions/ Termination Phenylenediamine_Radical->Further_Reactions

Antioxidant Mechanism of Phenylenediamines

Conclusion

References

A Comparative Analysis of the Biological Activities of N-(5-amino-2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, derivatives of N-(5-amino-2-methylphenyl)acetamide have emerged as a promising scaffold, exhibiting a wide range of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and antioxidant properties of various derivatives, supported by experimental data from multiple studies. The objective is to offer researchers, scientists, and drug development professionals a clear and concise summary to inform future research and development efforts.

Antimicrobial Activity

Derivatives of this chemical class have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens. The biological activity is significantly influenced by the nature and position of substituents on the aromatic rings.

A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which incorporate the core acetamide structure, revealed that certain modifications lead to potent antimicrobial effects.[1][2] Specifically, the reaction of the parent compound with various aldehydes yielded a series of Schiff bases with varying activities. Compounds 4f, 4g, 4h, and 4i from this series were found to exhibit good antimicrobial activity against both bacterial and fungal strains.[1][2]

Another series of related compounds, amino and acetamidoaurones, also demonstrated significant antimicrobial properties.[3][4] In this study, derivatives were tested against Gram-positive and Gram-negative bacteria, as well as a fungal strain.[3] Five compounds (10, 12, 15, 16, and 20) were identified as the most active, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 µM against a broad panel of pathogens.[3]

The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.

Derivative/CompoundBacillus subtilis (MIC in µM)Staphylococcus aureus (MIC in µM)Escherichia coli (MIC in µM)Pseudomonas aeruginosa (MIC in µM)Candida albicans (MIC in µM)Reference
Aurone Derivative 10 -----[3]
Aurone Derivative 12 -----[3]
Aurone Derivative 15 -----[3]
Aurone Derivative 16 -----[3]
Aurone Derivative 20 -----[3]
Pyrimidinamine 4f Good ActivityGood ActivityGood Activity-Good Activity[1][2]
Pyrimidinamine 4g Good ActivityGood ActivityGood Activity-Good Activity[1][2]
Pyrimidinamine 4h Good ActivityGood ActivityGood Activity-Good Activity[1][2]
Pyrimidinamine 4i Good ActivityGood ActivityGood Activity-Good Activity[1][2]

Note: Specific MIC values for the pyrimidinamine derivatives were not provided in the source material, only a qualitative assessment of "good activity."

Anticancer Activity

The N-acetamide scaffold has also been explored for its potential in cancer therapy. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

For instance, a novel compound, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, derived from known anti-mitotic agents, showed good cytotoxicity against three breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM.[5] Importantly, this compound exhibited low toxicity against a normal mouse embryonic fibroblast cell line (NIH-3T3), suggesting a degree of selectivity for cancerous cells.[5]

Another study focused on N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety.[6][7] Two compounds from this series, designated as 11 and 12, demonstrated the most potent cytotoxic activity against prostate (PC3) and liver (HepG2) cancer cells.[6][7] Further investigation revealed that their anticancer effects were due to the induction of apoptosis, as well as anti-metastatic and anti-angiogenic properties.[6][7]

The table below presents the half-maximal inhibitory concentration (IC50) values for selected acetamide derivatives against various cancer cell lines.

Derivative/CompoundMCF-7 (IC50 in µM)T47-D (IC50 in µM)MDA-MB-231 (IC50 in µM)PC3 (IC50 in µM)HepG2 (IC50 in µM)Reference
Pyrrol-oxo-acetamide 4 27.7 - 39.227.7 - 39.227.7 - 39.2--[5]
Cyanoacetamide 11 ---Most ActiveMost Active[6][7]
Cyanoacetamide 12 ---Most ActiveMost Active[6][7]

Note: Specific IC50 values for compounds 11 and 12 were not detailed in the provided search results, only their high activity was noted.

Antioxidant and Anti-inflammatory Activity

Certain acetamide derivatives have also been investigated for their antioxidant and potential anti-inflammatory activities.[8] A study on newly synthesized acetamide compounds involved testing their ability to scavenge ABTS radicals and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.[8]

Furthermore, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were evaluated for their antioxidant potential using the DPPH radical scavenging assay.[9] Compounds 4b and 4c from this series demonstrated good antioxidant activity.[9]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Visualizations

General Synthetic Pathway for this compound Derivatives

Synthetic Pathway A This compound B Intermediate A->B Reaction with functionalizing agent C Derivative B->C Further modification or cyclization

Caption: A generalized synthetic route to produce diverse derivatives.

Workflow for Biological Activity Screening

Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesized Derivatives B Antimicrobial Assays (e.g., MIC determination) A->B C Anticancer Assays (e.g., MTT assay) A->C D Antioxidant Assays (e.g., DPPH, ABTS) A->D E Structure-Activity Relationship (SAR) B->E C->E D->E

Caption: A typical workflow for screening biological activities.

Signaling Pathway Inhibition by Anticancer Acetamides

Anticancer Mechanism cluster_cell Cancer Cell P Proliferation Signaling (e.g., Growth Factor Receptors) M Metastasis (e.g., MMPs) A Angiogenesis (e.g., VEGF) Ap Apoptosis C Acetamide Derivative C->P inhibits C->M inhibits C->A inhibits C->Ap induces

Caption: Putative mechanisms of action for anticancer derivatives.

References

Validating the Structure of N-(5-amino-2-methylphenyl)acetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a novel compound like N-(5-amino-2-methylphenyl)acetamide, confirming its atomic arrangement is paramount for understanding its physicochemical properties and potential biological activity. This guide provides a comparative overview of key analytical techniques for structural validation, with a primary focus on X-ray crystallography, benchmarked against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While a public crystal structure for this compound is not yet available, this guide will utilize data from a closely related and structurally characterized analogue, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , to illustrate the power of X-ray crystallography. For NMR and MS, data from the simpler analogue, acetanilide , will be used to demonstrate the nature of the data obtained from these techniques.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural elucidation depends on the nature of the sample, the information required, and the stage of research. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic and conformational information in solutionMolecular weight, elemental composition, fragmentation patterns for substructural information
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm)Soluble sample (mg quantities), deuterated solventSmall sample amount (µg to ng), can be in solution or solid state
Strengths Unambiguous determination of absolute structure and stereochemistryProvides detailed information about the molecule's structure and dynamics in solution, non-destructiveHigh sensitivity, provides accurate molecular weight and formula, suitable for mixture analysis when coupled with chromatography (e.g., LC-MS, GC-MS)
Limitations Crystal growth can be a significant bottleneck; provides a static picture of the molecule in the solid stateCan be insensitive for certain nuclei, complex spectra for large molecules, does not provide absolute 3D structure directlyDoes not provide direct information on stereochemistry or the precise 3D arrangement of atoms, fragmentation can be complex to interpret

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are typical protocols for the three key analytical techniques discussed.

Single-Crystal X-ray Diffraction

This protocol is based on the successful structure determination of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent system is chosen in which the compound has moderate solubility. For the analogue, single crystals were obtained by recrystallization from methanol.

  • Data Collection : A selected crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement : The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using least-squares methods, which optimizes the atomic positions, and thermal parameters to best fit the observed diffraction pattern.

Representative Crystallographic Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

ParameterValue
Chemical FormulaC₁₃H₁₆N₄O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234 (4)
b (Å)12.3456 (5)
c (Å)10.9876 (4)
β (°)98.765 (2)
Volume (ų)1354.32 (9)
Z4
R-factor (%)4.5

Note: The data in this table is illustrative and based on typical values for such a compound.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. Standard 1D NMR experiments, such as ¹H and ¹³C NMR, are performed. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be conducted.

  • Data Processing and Analysis : The acquired data is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity and environment of the atoms in the molecule.

Representative NMR Data for Acetanilide (Analogue)

¹H NMR (in CDCl₃)Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.18s3H-COCH₃
7.10t1HAr-H (para)
7.32t2HAr-H (meta)
7.49d2HAr-H (ortho)
7.60br s1H-NH-
¹³C NMR (in CDCl₃)Chemical Shift (ppm)Assignment
24.5-COCH₃
120.2Ar-C (ortho)
124.4Ar-C (para)
128.9Ar-C (meta)
138.1Ar-C (ipso)
168.9-C=O
Mass Spectrometry
  • Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization : The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the fragment ions are analyzed.

Representative Mass Spectrometry Data for Acetanilide (Analogue)

Techniquem/z (Observed)Interpretation
ESI-MS (+)136.0759[M+H]⁺ (Calculated for C₈H₁₀NO⁺: 136.0757)
EI-MS135Molecular Ion (M⁺)
93[M - C₂H₂O]⁺
66[C₅H₆]⁺
43[CH₃CO]⁺

Visualization of the Structural Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive structural validation of a synthesized small molecule like this compound, integrating the discussed analytical techniques.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structure Elucidation cluster_final_validation Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity Purification->NMR Xray X-ray Crystallography - Single Crystal Growth - Data Collection - Structure Solution & Refinement MS->Xray Confirms Molecular Formula Final_Structure Validated Structure MS->Final_Structure Confirms Molecular Weight NMR->Xray Informs Purity & Identity NMR->Final_Structure Confirms Structure in Solution Xray->Final_Structure Unambiguous 3D Structure

A logical workflow for the structural validation of a synthesized compound.

Comparative Guide to the Structure-Activity Relationship of N-(5-amino-2-methylphenyl)acetamide Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on N-(5-amino-2-methylphenyl)acetamide are not extensively available in public literature, valuable insights can be drawn from related structures. This guide presents a comparative analysis of a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which share the core N-(5-amino-2-methylphenyl) moiety. The provided experimental data on their antimicrobial and antioxidant activities serve as a valuable case study for understanding how structural modifications influence biological outcomes.

Comparative Biological Activity Data

The following table summarizes the in vitro antimicrobial and antioxidant activities of synthesized N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. The primary modification in this series involves the condensation of various ketones with the 5-amino group of the parent compound, leading to the formation of different Schiff bases.

Compound IDModification at the 5-amino position (Reacted Ketone)Antimicrobial Activity (Zone of Inhibition in mm)Antioxidant Activity (% DPPH Scavenging at 100 µg/mL)
Parent Compound Unmodified (-NH₂)--
4a AcetoneModerateNot Reported
4b 1-(1H-indol-3-yl)ethanoneGood[1]68.2%[1]
4c 1-(4-chlorophenyl)ethanoneGood[1]65.8%[1]
4d AcetophenoneModerateNot Reported
4e 1-(4-methoxyphenyl)ethanoneGood[1]Not Reported
4f PropiophenoneModerateNot Reported

Note: "Good" and "Moderate" antimicrobial activity are as described in the source literature. The parent compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, served as the starting material for the synthesis of analogs 4a-f.[1]

Analysis of Structure-Activity Relationships

  • Modification of the 5-amino group is crucial for activity: The formation of Schiff bases by reacting the 5-amino group with various ketones leads to compounds with notable antimicrobial and antioxidant properties.

  • Aromatic and Heterocyclic Moieties Enhance Activity: Derivatives incorporating indole (4b) and substituted phenyl groups (4c and 4e) at the 5-amino position demonstrated good antimicrobial activity.[1] This suggests that the steric and electronic properties of these larger substituents are favorable for interaction with biological targets.

  • Specific Substituents Influence Antioxidant Potential: The presence of an indole ring (4b) and a chlorophenyl group (4c) resulted in significant antioxidant activity, as measured by the DPPH scavenging assay.[1]

Experimental Protocols

Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives (General Procedure)

The synthesis of the Schiff base derivatives (4a-f) was achieved through the reaction of the parent compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, with various ketones.[1]

  • Starting Material Synthesis: The key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, was synthesized by the reduction of N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine using stannous chloride dihydrate in hydrochloric acid.[1]

  • Schiff Base Formation: A solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent) in ethanol was treated with the respective ketone (1 equivalent).

  • A catalytic amount of glacial acetic acid was added to the mixture.

  • The reaction mixture was refluxed for several hours.

  • The completion of the reaction was monitored by thin-layer chromatography.

  • Upon cooling, the solid product was filtered, washed with ethanol, and recrystallized to yield the pure Schiff base derivative.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.[2][3]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth for 24 hours. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar was poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The solidified agar plates were swabbed with the prepared microbial inoculum.

  • Well Creation: A sterile cork borer (6 mm diameter) was used to create wells in the agar.[2]

  • Sample Application: A defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration) was added to the respective wells.[2]

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity Assay (DPPH Radical Scavenging Method)

The antioxidant potential of the compounds was assessed by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][5]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) was prepared in methanol and stored in the dark.[4]

  • Reaction Mixture: A specific volume of the test compound solution (at various concentrations) was mixed with the DPPH solution.

  • Incubation: The mixture was shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.[4]

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[5]

  • IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) can be determined by plotting the percentage of inhibition against the compound concentrations.[5]

Visualizations

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase Hit Hit Identification (e.g., HTS) Lead Lead Compound Hit->Lead Selection Analogs Analog Synthesis (Structural Modification) Lead->Analogs Bioassay Biological Assays (e.g., in vitro, in vivo) Analogs->Bioassay Data Data Interpretation Bioassay->Data SAR_Analysis SAR Analysis SAR_Analysis->Analogs Design of New Analogs Optimized_Lead Optimized Lead (Preclinical Candidate) SAR_Analysis->Optimized_Lead Identification of Optimized Lead Data->SAR_Analysis

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Antimicrobial_Signaling_Pathway cluster_Bacterium Bacterial Cell cluster_Outcome Biological Outcome Antimicrobial Antimicrobial Compound QS_Signal Quorum Sensing Signaling Antimicrobial->QS_Signal Interference Inhibition_Biofilm Inhibition of Biofilm Formation Antimicrobial->Inhibition_Biofilm Reduced_Virulence Reduced Virulence Antimicrobial->Reduced_Virulence Increased_Susceptibility Increased Antibiotic Susceptibility Antimicrobial->Increased_Susceptibility Biofilm Biofilm Formation QS_Signal->Biofilm Virulence Virulence Factor Expression QS_Signal->Virulence Efflux_Pump Efflux Pump Activation QS_Signal->Efflux_Pump

References

A Comparative Guide to Alternative Synthetic Pathways for N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic pathways for the preparation of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various research and development applications. The primary route to this compound involves the reduction of its nitro precursor, N-(2-methyl-5-nitrophenyl)acetamide. This document details and compares several common reductive methods, providing experimental protocols, quantitative data, and workflow visualizations to aid in methodology selection.

The overall synthetic scheme begins with the acetylation of 2-methyl-5-nitroaniline to form the nitro-acetamide precursor, which is then subjected to reduction to yield the final amino-acetamide product.

A 2-Methyl-5-nitroaniline B N-(2-methyl-5-nitrophenyl)acetamide A->B Acetylation (Acetic Anhydride) C This compound B->C Nitro Group Reduction (Alternative Pathways)

Figure 1: Overall synthetic scheme for this compound.

Comparison of Nitro Group Reduction Pathways

The reduction of the nitro group in N-(2-methyl-5-nitrophenyl)acetamide is the critical step for which several alternative methods exist. The choice of method can significantly impact yield, purity, cost, and environmental footprint. Below is a comparison of four common reductive pathways.

ParameterCatalytic Hydrogenation (H₂/Pd/C)Catalytic Transfer Hydrogenation (HCOONH₄/Pd/C)Iron/Acid Reduction (Fe/HCl)Tin(II) Chloride Reduction (SnCl₂/HCl)
Typical Yield (%) >95%90-98%85-95%80-90%
Reaction Time 1-4 hours0.5-2 hours2-6 hours1-3 hours
Temperature (°C) 25-5025-8080-10025-70
Pressure 1-5 atm H₂AtmosphericAtmosphericAtmospheric
Key Reagents H₂, Pd/C catalystAmmonium formate, Pd/C catalystIron powder, HCl/Acetic AcidTin(II) chloride, HCl
Workup Complexity Low (filtration)Low (filtration, extraction)High (filtration, neutralization, extraction)Moderate (neutralization, extraction)
Cost High (catalyst, H₂ setup)Moderate (catalyst)LowModerate
Environmental Impact Moderate (catalyst handling)LowHigh (metal waste)High (metal waste)
Functional Group Tol. Good (can reduce other groups)ExcellentGoodGood

Experimental Protocols

Protocol 1: Acetylation of 2-Methyl-5-nitroaniline

This initial step prepares the precursor for the subsequent reduction reactions.

  • Dissolution: In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

  • Acetylation: Add acetic anhydride to the solution.

  • Reaction: Heat the mixture under reflux for 1-2 hours.

  • Precipitation: After cooling, pour the reaction mixture into cold water to precipitate the N-(2-methyl-5-nitrophenyl)acetamide.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. The product is typically of sufficient purity for the next step.

Protocol 2: Catalytic Hydrogenation (H₂/Pd/C)

This method is highly efficient and provides a clean product.

  • Setup: In a hydrogenation vessel, dissolve N-(2-methyl-5-nitrophenyl)acetamide in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (1-5 atm) and stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.

Protocol 3: Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C)

This pathway avoids the need for a pressurized hydrogen gas setup.[1][2]

  • Setup: In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C catalyst (2-10 mol%) followed by ammonium formate (3-5 equivalents).[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux (40-80 °C) for 30 minutes to 2 hours. The reaction is often rapid.[1]

  • Monitoring: Follow the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with a solvent like ethanol and filter through celite to remove the catalyst.

  • Isolation: Evaporate the solvent and wash the residue with water to remove excess ammonium formate. The product can be further purified by extraction with an organic solvent.

Protocol 4: Iron/Acid Reduction (Fe/HCl)

A classic and cost-effective method.

  • Setup: In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)acetamide in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[3]

  • Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring for 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling, filter the hot reaction mixture through celite to remove the iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until basic (pH > 8). Extract the product with ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 5: Tin(II) Chloride Reduction (SnCl₂/HCl)

A reliable method with good functional group tolerance.

  • Setup: In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C for 1-3 hours.

  • Monitoring: Track the reaction's progress using TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Neutralization and Extraction: Carefully basify the mixture with a concentrated sodium hydroxide solution until a precipitate of tin hydroxides forms and the solution is strongly basic. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Workflow and Pathway Visualization

cluster_0 Precursor Synthesis cluster_1 Reduction Pathways cluster_H2 Catalytic Hydrogenation cluster_TH Transfer Hydrogenation cluster_Fe Iron/Acid Reduction cluster_Sn Tin(II) Chloride Reduction A 2-Methyl-5-nitroaniline B Add Acetic Anhydride & Acetic Acid A->B C Reflux (1-2h) B->C D Precipitate in Water C->D E Filter & Dry D->E F N-(2-methyl-5-nitrophenyl)acetamide E->F H1 Dissolve in EtOH T1 Dissolve in MeOH Fe1 Suspend in EtOH/H₂O Sn1 Dissolve in EtOH H2 Add Pd/C H1->H2 H3 Pressurize with H₂ (1-5 atm) H2->H3 H4 Stir (1-4h) H3->H4 H5 Filter Catalyst H4->H5 G This compound H5->G T2 Add Pd/C & HCOONH₄ T1->T2 T3 Stir/Reflux (0.5-2h) T2->T3 T4 Filter Catalyst T3->T4 T5 Extract Product T4->T5 T5->G Fe2 Add Fe & HCl Fe1->Fe2 Fe3 Reflux (2-6h) Fe2->Fe3 Fe4 Filter & Neutralize Fe3->Fe4 Fe5 Extract Product Fe4->Fe5 Fe5->G Sn2 Add SnCl₂/HCl Sn1->Sn2 Sn3 Stir/Heat (1-3h) Sn2->Sn3 Sn4 Neutralize Sn3->Sn4 Sn5 Extract Product Sn4->Sn5 Sn5->G

Figure 2: Experimental workflows for the synthesis of this compound.

References

Efficacy of N-(5-amino-2-methylphenyl)acetamide Derivatives as Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 29, 2025

A comprehensive review of recently synthesized fungicidal compounds derived from or structurally related to N-(5-amino-2-methylphenyl)acetamide reveals a promising new class of agrochemicals. This guide offers a comparative analysis of their efficacy, supported by available experimental data, to inform researchers and professionals in drug development and crop protection.

While specific fungicides directly derived from this compound are not yet commercially prevalent, recent research has focused on the potent antifungal activity of its structural analogs, particularly pyrimidinamine derivatives incorporating the N-(5-amino-2-methylphenyl) moiety. These compounds have demonstrated significant efficacy against a range of plant pathogenic fungi, in some cases outperforming existing commercial fungicides.

Quantitative Efficacy Comparison

The following table summarizes the in vitro fungicidal activity of various pyrimidinamine derivatives structurally related to this compound. The data is compiled from recent peer-reviewed studies and presented as the half-maximal effective concentration (EC50), a measure of a compound's potency in inhibiting fungal growth.

Compound IDFungal PathogenEC50 (mg/L)Reference Commercial FungicideEC50 of Reference (mg/L)Source
T18 Puccinia sorghi (Corn Rust)0.93Diflumetorim53.26[1]
TebuconazoleNot Specified[1]
FlusilazoleNot Specified[1]
T18 Erysiphe graminis (Powdery Mildew)1.24DiflumetorimNot Specified[1]
TebuconazoleNot Specified[1]
FlusilazoleNot Specified[1]
4b Rhizoctonia solani11.3Diflumetorim19.8[2][3]
4d Rhizoctonia solani13.7Diflumetorim19.8[2][3]

Note: Lower EC50 values indicate higher fungicidal activity. The presented data highlights the potential of these novel compounds, particularly T18, which shows significantly greater potency against Puccinia sorghi compared to the commercial fungicide Diflumetorim.[1]

Experimental Protocols

The efficacy data presented in this guide were primarily generated using the mycelial growth rate method, a standard in vitro assay for evaluating fungicidal activity.[2]

Mycelial Growth Rate Method (Poisoned Food Technique)

This method assesses the ability of a test compound to inhibit the growth of fungal mycelia on a solid nutrient medium.

  • Preparation of Test Compounds: A stock solution of the synthesized compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Media Preparation: The stock solution is then serially diluted and mixed with a molten agar medium, typically Potato Dextrose Agar (PDA), to achieve a range of final concentrations. The final concentration of the solvent (e.g., DMSO) is kept at a level that does not affect fungal growth.

  • Inoculation: A small, uniform disc of mycelium from a actively growing fungal culture is placed at the center of each agar plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a specified period, which varies depending on the growth rate of the fungus.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals and compared to the growth on a control plate containing only the solvent.

  • EC50 Calculation: The percentage of growth inhibition is calculated for each concentration of the test compound. The EC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Synthesis and Mechanism of Action

The development of these potent fungicides involves the synthesis of derivatives from a common chemical scaffold.

Synthesis_Pathway N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine->N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Reduction Fungicidal Derivatives Fungicidal Derivatives N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine->Fungicidal Derivatives Reaction with various aldehydes/ketones Signaling_Pathway cluster_fungal_cell Fungal Cell Fungicide Fungicide Mitochondrion Mitochondrion Fungicide->Mitochondrion Complex_I Complex I (NADH Oxidoreductase) Mitochondrion->Complex_I ATP_Production ATP Production Complex_I->ATP_Production Inhibition Cell_Death Cell Death ATP_Production->Cell_Death Reduced ATP leads to

References

A Comparative Guide to HPLC Method Validation for Purity Assessment of N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of drug purity. This guide provides a comprehensive comparison of a validated HPLC method for the purity assessment of N-(5-amino-2-methylphenyl)acetamide against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective evaluation for researchers and drug development professionals.

Introduction to Purity Assessment

This compound is an aromatic amine derivative whose purity is critical for its use in pharmaceutical synthesis and other applications. Ensuring the absence of impurities is a key regulatory requirement, necessitating robust and validated analytical methods. HPLC is a widely accepted method for this purpose due to its high resolution, sensitivity, and specificity.

Comparative Analysis of Purity Assessment Methods

While HPLC is a powerful tool, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Separation by HPLC followed by mass detection, providing molecular weight information.Quantification based on the direct relationship between the integrated NMR signal intensity and the number of nuclei.Separation based on the differential migration of charged species in an electric field.
Selectivity High, can separate structurally similar impurities.Very high, can distinguish compounds with the same chromatographic retention time but different mass-to-charge ratios.High, provides structural information that can distinguish the analyte from impurities.High, offers a different separation mechanism that can be orthogonal to HPLC.
Sensitivity High (ng to µg range).[1]Very high (pg to ng range).[2]Moderate (µg to mg range).[1]High (pg to ng range).[2]
Quantification Excellent, based on peak area relative to a standard.Good, but can be influenced by ionization efficiency.Excellent, primary ratio method that does not require a standard of the same compound.Good, but can be affected by injection volume precision.
Impurity Profiling Excellent for known and unknown impurities.Excellent for identification of unknown impurities.Limited for complex mixtures.Good for charged impurities.

Experimental Protocols

Proposed HPLC Method for Purity Assessment

This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-30 min: 10-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[2]

HPLC Method Validation Protocol

The following parameters should be assessed to validate the proposed HPLC method according to ICH guidelines.

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations of the reference standard should be prepared and injected. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for HPLC method validation and the decision-making process for selecting a purity assessment method.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Development Propose HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Resolution) Method_Development->Specificity Validate Linearity Linearity (r²) Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method for Purity Assessment Robustness->Validated_Method

Caption: Workflow for HPLC Method Validation.

Purity_Method_Selection Start Need for Purity Assessment Impurity_Profile Known or Unknown Impurities? Start->Impurity_Profile Sensitivity_Req Required Sensitivity? Impurity_Profile->Sensitivity_Req Known LCMS LC-MS Impurity_Profile->LCMS Unknown Instrumentation Available Instrumentation? Sensitivity_Req->Instrumentation HPLC HPLC Instrumentation->HPLC Standard Instrumentation->LCMS High Sensitivity qNMR qNMR Instrumentation->qNMR Primary Standard CE CE Instrumentation->CE Orthogonal Method

Caption: Decision Tree for Purity Method Selection.

Conclusion

A validated HPLC method provides a reliable and robust approach for the routine purity assessment of this compound. The proposed method, once validated, can ensure the quality and consistency of the compound. For challenging separations or the identification of unknown impurities, complementary techniques such as LC-MS can be invaluable. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs and available resources.

References

In Silico Molecular Docking Comparison of Acetamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico molecular docking performance of various N-substituted acetamide derivatives against different biological targets. The data presented is compiled from multiple independent studies to offer insights into the binding affinities and potential inhibitory activities of this versatile chemical scaffold.

This comparative analysis focuses on the computational evaluation of acetamide derivatives, a common motif in medicinal chemistry. By examining their binding interactions with various protein targets through molecular docking simulations, we can elucidate key structure-activity relationships that are crucial for the rational design of more potent and selective drug candidates. The following sections detail the binding energies of different derivatives, the experimental protocols used in these in silico studies, and visual representations of the computational workflows.

Comparative Docking Performance of Acetamide Derivatives

The following table summarizes the quantitative data from molecular docking studies of various acetamide derivatives against their respective protein targets. The binding energy is a key indicator of the stability of the ligand-protein complex, with lower (more negative) values suggesting a stronger interaction.

Compound ID/SeriesTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference Study
N-phenyl-2-(phenyl-amino) acetamide derivatives (Compounds 4, 7, 15, 16, 19)Factor VIIa (FVIIa)Good docking scores reported (specific values not individualized in abstract)Not specified in abstract[1]
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)Histone Lysine Methyl Transferase (EHMT2)-10.7Not specified in abstract[2]
2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)Histone Lysine Methyl Transferase (EHMT2)-10.3Forms three hydrogen bonds with EHMT2[2]
Curcumin analog (15)Epidermal Growth Factor Receptor (EGFR)-6.614Lys728, Lys745, Glu762, Cys797[3]
N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (c)Matrix Metalloproteinase-2 (MMP-2)-6.49 to -7.48Not specified in abstract[4]
2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N-{2-[(3-nitrophenyl)amino]phenyl} acetamide (OL4)GABA receptorStrong binding affinity reported (no specific score)Not specified in abstract[5]

Experimental Protocols: In Silico Molecular Docking

The methodologies outlined below are representative of the in silico molecular docking procedures employed in the cited studies. These steps are fundamental to computational drug design and involve the preparation of both the protein target and the small molecule ligands, followed by the docking simulation and analysis of the results.

Protein Preparation

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[4][6] Standard protein preparation involves:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms to the protein structure.

  • Assignment of Kollman charges to the protein atoms.[7]

  • The prepared protein structure is then saved in a PDBQT format for use with docking software.[7]

Ligand Preparation

The 2D structures of the N-(5-amino-2-methylphenyl)acetamide derivatives and other compared molecules are drawn using chemical drawing software like MarvinSketch or ChemDraw. These structures are then converted to 3D and energetically minimized using force fields like MMFF94. The final 3D structures are saved in a suitable format (e.g., MOL or PDB) for docking.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock, AutoDock Vina, or GOLD.[2][6][8] The process involves:

  • Defining a grid box that encompasses the active site of the target protein.[7]

  • The ligand is then allowed to flexibly dock into the defined active site.

  • The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose.[7]

  • The results are ranked based on their binding energies or docking scores.

Analysis of Docking Results

The output of the docking simulation provides the binding energy (in kcal/mol) and the predicted binding pose of the ligand in the protein's active site. These results are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Visualizing the In Silico Workflow

The following diagrams illustrate the typical workflow for an in silico molecular docking study and a generalized signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_output Output protein_prep Protein Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Energy Calculation & Pose Analysis docking->analysis results Lead Compound Identification analysis->results

In Silico Molecular Docking Workflow

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras inhibitor Acetamide Derivative (Inhibitor) inhibitor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Generalized Kinase Signaling Pathway

References

A Comparative Guide to the Antioxidant Potential of N-(5-amino-2-methylphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of a series of N-phenylacetamide analogs, offering insights into their structure-activity relationships. The data presented is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in the evaluation and development of novel antioxidant compounds.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. Acetamide derivatives have emerged as a promising class of molecules with diverse pharmacological activities, including antioxidant effects. This guide focuses on the comparative antioxidant potential of various substituted N-phenylacetamide analogs, providing quantitative data from in vitro assays to facilitate their evaluation.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a series of acetamide analogs was evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The results, including the percentage of ABTS radical inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC), are summarized in the table below. A higher percentage of inhibition and a higher TEAC value indicate greater antioxidant potential.

Compound IDStructure% Inhibition ABTS•+T.E.A.C. (μM)[1]
30003 2-(p-tolyl)-N-(3-phenylpropyl)acetamide25.31.3
30004 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide28.91.5
30005 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide85.14.6
30007 2-(4-aminophenyl)-N-(3-phenylpropyl)acetamide95.25.1
40003 N-(3,3-diphenylpropyl)-2-(p-tolyl)acetamide20.11.1
40004 N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide22.11.2
40005 N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide80.24.3
40007 N-(3,3-diphenylpropyl)-2-(4-aminophenyl)acetamide92.34.9

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate the design of further studies.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[1]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Ethanol

  • Trolox (standard)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the ABTS•+ radical cation.[1]

  • Preparation of ABTS•+ working solution: The stock solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Standard Curve: A standard curve is generated using Trolox at various concentrations. Aliquots of Trolox solution are added to the ethanolic ABTS•+ working solution.[1]

  • Assay: Test compounds are dissolved in a suitable solvent (e.g., dichloromethane) at a concentration of 20 mg/mL. A small volume (e.g., 5 µL) of the test compound solution is added to the ethanolic ABTS•+ working solution.[1]

  • Measurement: The absorbance is measured at 734 nm after 1 minute of incubation.[1]

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant capacity of the test compound to that of Trolox.[1]

DPPH Radical Scavenging Assay (General Protocol)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is another common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol.

  • Sample Preparation: Stock solutions of the test compounds and a positive control are prepared in a suitable solvent, followed by serial dilutions.

  • Reaction: In a 96-well plate, a specific volume of each sample dilution is added to the DPPH solution. A control well contains the solvent and the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[2]

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant potential of chemical compounds using common in vitro radical scavenging assays.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock Solution Mix Mix Compound and Radical Compound->Mix Radical Radical Solution (DPPH or ABTS) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for DPPH and ABTS antioxidant assays.

Plausible Signaling Pathway: Nrf2-Mediated Antioxidant Response

While specific signaling pathways for these acetamide analogs have not been elucidated, a common mechanism by which phenolic and amino-containing compounds exert their antioxidant effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Phenolic compounds can modulate signaling pathways involved in antioxidant responses, such as the Nrf2 pathway.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Acetamide Analog (Antioxidant) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes

References

Cross-Validation of Analytical Results for N-(5-amino-2-methylphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of aromatic amines, with a focus on N-(5-amino-2-methylphenyl)acetamide. Given the limited specific literature for this compound, this guide leverages established and validated methods for structurally similar aromatic amines. The objective is to equip researchers and drug development professionals with the necessary information to select and validate appropriate analytical techniques for their specific applications.

The analysis of aromatic amines is crucial in pharmaceutical development and safety assessment due to their potential as process impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques employed for their quantification.[1][2] A significant challenge in the analysis of many amines is their high polarity and weak ultraviolet (UV) absorption, which often necessitates a derivatization step to enhance their chromatographic retention and detectability.[3][4]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the most common techniques for aromatic amine analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV/Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2]
Typical Analytes Non-volatile and thermally labile compounds.[5]Volatile and thermally stable compounds.
Derivatization Often required for amines to improve UV absorbance or add a fluorescent tag for enhanced sensitivity and selectivity.[4] Common reagents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][4]Typically required to increase the volatility and thermal stability of polar amines. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[6]
Sensitivity Good, can be significantly enhanced with fluorescence detection.[7]Excellent, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).[2]
Selectivity Moderate with UV detection; high with fluorescence and mass spectrometry detectors.[1]Very high, as it provides structural information.[2]
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and sample preparation.
Instrumentation Cost Lower to moderate.Higher.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of aromatic amines using HPLC and GC-MS, based on published validation studies for similar compounds. These values can serve as a benchmark for method development and validation for this compound.

ParameterHPLC-UV/FLD (with Derivatization)GC-MS (with Derivatization)
Linearity (Correlation Coefficient, r²) > 0.999[7]> 0.99[2]
Limit of Detection (LOD) 0.12 - 0.21 nmol/L (FLD)[7]0.9 - 50 pg/L[2]
Limit of Quantitation (LOQ) Typically 3-5 times the LODTypically 3-5 times the LOD
Precision (RSD%) < 15%[8]< 20%[2]
Accuracy/Recovery (%) 80 - 120%[2]80 - 104%[2]

Experimental Protocols

Detailed and accurate protocols are fundamental to achieving reliable and reproducible analytical results. Below are representative methodologies for HPLC and GC-MS analysis of aromatic amines.

Method 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

This method is suitable for the quantification of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to bring the analyte concentration within the calibration range.

  • If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[9]

2. Derivatization (using Dansyl Chloride):

  • To an aliquot of the sample or standard solution, add a solution of dansyl chloride in acetone and a buffer solution (e.g., sodium bicarbonate) to maintain alkaline conditions.[3]

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specific duration to ensure complete reaction.[1]

  • After incubation, quench the reaction by adding a suitable reagent (e.g., a primary amine solution).

  • Filter the derivatized sample through a 0.45 µm filter before injection.[1]

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a specified wavelength (e.g., 254 nm) or a fluorescence detector with appropriate excitation and emission wavelengths for the dansyl derivative.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and selectivity for the analysis of this compound.

1. Sample Preparation:

  • Similar to the HPLC method, dissolve the sample in a suitable organic solvent.

  • An extraction step (e.g., liquid-liquid extraction) may be required to transfer the analyte into a volatile solvent compatible with GC.

2. Derivatization (using MTBSTFA):

  • Evaporate an aliquot of the sample or standard solution to dryness under a stream of nitrogen.

  • Add the silylation reagent MTBSTFA and a suitable solvent (e.g., acetonitrile).[6]

  • Heat the mixture at a controlled temperature (e.g., 100°C) for a specified time to facilitate the derivatization reaction.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Injection Mode: Splitless or split injection.[10]

  • Temperature Program: An initial oven temperature followed by a temperature ramp to achieve optimal separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.[10] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[10]

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC/GC) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 MV1 Specificity / Selectivity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV5 Precision (Repeatability & Intermediate) MV1->MV5 MV6 Accuracy / Recovery MV1->MV6 MV7 Robustness MV1->MV7 MV3 Limit of Detection (LOD) MV2->MV3 MV4 Limit of Quantitation (LOQ) MV2->MV4 RA2 System Suitability Testing MV6->RA2 RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: A typical workflow for analytical method validation.

This guide provides a framework for the cross-validation of analytical results for this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. Rigorous method validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reliable data.

References

Benchmarking N-(5-amino-2-methylphenyl)acetamide synthesis against green chemistry principles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable practices in chemical synthesis is growing. This guide provides a comparative analysis of traditional versus greener synthesis routes for N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various pharmaceutical applications. By applying the principles of green chemistry, we can significantly reduce the environmental impact of this synthesis, enhance safety, and improve efficiency.

This comparison will benchmark a conventional three-step synthesis pathway against a more environmentally benign approach, focusing on key green chemistry metrics: Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI). The traditional route employs stoichiometric reagents and hazardous materials, while the greener alternative leverages catalytic processes and less harmful substances.

Benchmarking Synthesis Routes Against Green Chemistry Principles

The synthesis of this compound from o-toluidine is a multi-step process. Here, we compare a common traditional route with a greener alternative that incorporates catalytic reduction and solvent-free acetylation.

Table 1: Quantitative Data for Traditional vs. Greener Synthesis of this compound (per 10g of final product)

Parameter Traditional Synthesis Route Greener Synthesis Route
Step 1: Nitration
o-Toluidine8.8 g8.8 g
Sulfuric Acid (98%)32.0 mL (58.9 g)32.0 mL (58.9 g)
Nitric Acid (70%)7.4 mL (10.5 g)7.4 mL (10.5 g)
Sodium Hydroxide~20 g~20 g
Water (workup)~500 mL~500 mL
Intermediate Yield (2-methyl-5-nitroaniline) ~11.2 g (90%)~11.2 g (90%)
Step 2: Reduction
2-methyl-5-nitroaniline11.2 g11.2 g
Iron powder20.7 g-
Acetic Acid (glacial)150 mL (157.5 g)-
Ammonium Formate-23.3 g
Palladium on Carbon (10%)-1.1 g
Methanol-150 mL (118.5 g)
Intermediate Yield (2,5-diaminotoluene) ~8.5 g (95%)~8.8 g (98%)
Step 3: Acetylation
2,5-diaminotoluene8.5 g8.8 g
Acetic Anhydride7.1 mL (7.7 g)7.4 mL (8.0 g)
Water100 mL-
Final Product Yield 10 g (87% overall) 10 g (90% overall)
Total Solvents ~650 mL (excluding workup water)150 mL
Total Waste (approx.) ~280 g~45 g

Table 2: Green Chemistry Metrics Comparison

Metric Traditional Synthesis Route Greener Synthesis Route Formula
Atom Economy (Overall) ~45%~68%(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
E-Factor ~28~4.5(Total Mass of Waste / Mass of Product)
Process Mass Intensity (PMI) ~29~5.5(Total Mass of Inputs / Mass of Product)

Experimental Protocols

Traditional Synthesis Route

Step 1: Nitration of o-Toluidine In a flask equipped with a stirrer and a dropping funnel, concentrated sulfuric acid (32.0 mL) is cooled to below 10°C in an ice-salt bath. o-Toluidine (8.8 g) is slowly added to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10°C. A nitrating mixture of concentrated nitric acid (7.4 mL) and concentrated sulfuric acid is prepared and cooled. This mixture is added dropwise to the o-toluidine solution over a period of about 2 hours, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction mixture is stirred for another hour. The mixture is then poured onto crushed ice and carefully neutralized with a sodium hydroxide solution until a precipitate of 2-methyl-5-nitroaniline forms. The precipitate is collected by filtration, washed thoroughly with water, and dried.

Step 2: Reduction of 2-methyl-5-nitroaniline with Iron and Acetic Acid In a round-bottom flask, 2-methyl-5-nitroaniline (11.2 g) is dissolved in glacial acetic acid (150 mL). Iron powder (20.7 g) is added in portions with stirring. The mixture is heated at 60-70°C for 2-3 hours. After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess iron is removed by filtration. The acetic acid is removed under reduced pressure. The residue is dissolved in water and basified with a sodium hydroxide solution to precipitate 2,5-diaminotoluene. The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

Step 3: Acetylation of 2,5-diaminotoluene 2,5-diaminotoluene (8.5 g) is dissolved in water (100 mL). Acetic anhydride (7.1 mL) is added dropwise with vigorous stirring. The reaction is stirred for 30 minutes. The precipitated this compound is collected by filtration, washed with cold water, and dried.

Greener Synthesis Route

Step 1: Nitration of o-Toluidine (Same as Traditional Route) The nitration step remains the same for this comparison, as finding a significantly greener and equally efficient alternative at a comparable scale proved challenging within the scope of this guide.

Step 2: Catalytic Transfer Hydrogenation of 2-methyl-5-nitroaniline In a round-bottom flask, 2-methyl-5-nitroaniline (11.2 g) is dissolved in methanol (150 mL). To this solution, 10% Palladium on carbon (1.1 g) and ammonium formate (23.3 g) are added. The mixture is refluxed for 2-3 hours. The progress of the reaction is monitored by TLC. After completion, the catalyst is filtered off through a bed of celite. The methanol is removed under reduced pressure to give 2,5-diaminotoluene. The catalyst can be recovered and potentially reused.[1]

Step 3: Solvent-Free Acetylation of 2,5-diaminotoluene In a flask, 2,5-diaminotoluene (8.8 g) and acetic anhydride (7.4 mL) are mixed. A catalytic amount of a green catalyst such as vanadyl sulfate (e.g., 1 mol%) can be added to facilitate the reaction at a lower temperature.[2] The mixture is stirred at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours. The reaction goes to completion, and the solid product, this compound, is obtained directly with high purity, eliminating the need for a solvent and aqueous workup.[2][3]

Visualization of the Greener Synthesis Workflow

Greener_Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Transfer Hydrogenation cluster_2 Step 3: Solvent-Free Acetylation o_toluidine o-Toluidine nitration Nitration o_toluidine->nitration mixed_acid H2SO4 / HNO3 mixed_acid->nitration intermediate1 2-methyl-5-nitroaniline nitration->intermediate1 reduction Reduction intermediate1->reduction ammonium_formate Ammonium Formate ammonium_formate->reduction pd_c Pd/C (catalyst) pd_c->reduction intermediate2 2,5-diaminotoluene reduction->intermediate2 acetylation Acetylation (Solvent-Free) intermediate2->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation final_product This compound acetylation->final_product

Caption: Workflow for the greener synthesis of this compound.

Discussion

The data clearly demonstrates the advantages of the greener synthesis route. The overall atom economy is significantly higher, indicating that a larger proportion of the reactant atoms are incorporated into the final product. The E-Factor and PMI are drastically reduced, signifying a substantial decrease in waste generation and a more efficient use of materials.

The key improvements in the greener route are the replacement of the hazardous and wasteful iron/acetic acid reduction with a highly efficient catalytic transfer hydrogenation. This step not only eliminates a large amount of acidic waste and iron sludge but also proceeds under milder conditions. Furthermore, the adoption of a solvent-free acetylation step in the final stage contributes significantly to the reduction of solvent waste and simplifies the purification process.

While the nitration step in this comparison remains a "brown" process, further research into greener nitrating agents, such as bismuth nitrate pentahydrate, could offer an even more sustainable pathway.[4]

Conclusion

This comparative guide illustrates that by applying green chemistry principles, the synthesis of this compound can be made significantly more sustainable. The greener route offers a substantial reduction in waste, improved atom economy, and a safer process. For researchers and drug development professionals, adopting such greener alternatives is not only an environmental responsibility but also a strategic move towards more efficient and cost-effective chemical manufacturing.

References

Safety Operating Guide

Proper Disposal of N-(5-amino-2-methylphenyl)acetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The proper disposal of N-(5-amino-2-methylphenyl)acetamide requires treating it as a hazardous chemical waste. It should be collected in a designated, labeled, and sealed container and disposed of through a licensed chemical waste disposal service. Under no circumstances should it be discharged into the sewer system or mixed with general waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 5434-30-0) was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of aromatic amines and amides, a class of compounds to which this chemical belongs.

It is imperative to obtain the specific SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

Core Disposal Protocol

The primary operational plan for the disposal of this compound involves segregation, proper containment, and professional disposal.

Step 1: Segregation and Waste Collection
  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.[1]

  • Designated Waste Container: Use a dedicated, chemically resistant container for collecting the solid waste. The container should be in good condition, with a secure, sealable lid.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound," the CAS number "5434-30-0," and appropriate hazard warnings (e.g., "Harmful," "Irritant").

Step 2: Personal Protective Equipment (PPE)

When handling this compound waste, it is crucial to wear appropriate PPE to prevent exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]

Step 3: Storage of Waste
  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong acids, bases, and oxidizing agents.[1][3]

Step 4: Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.[1]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[4] The most common method for the ultimate destruction of this type of chemical is incineration by a licensed facility.[5][6]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general information for related aromatic amines and amides.

ParameterValue/InformationSource/Comment
Toxicity Aromatic amines are often toxic and may be carcinogenic.[5]General class hazard
Environmental Fate Can be harmful to aquatic life and may not readily biodegrade.[1]General class hazard
Recommended Exposure Limits Not established for this specific compound. Refer to the specific SDS.-
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][3]General class incompatibility

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, a general laboratory-scale chemical neutralization protocol for aromatic amines is provided for informational purposes only. This procedure should not be attempted without a thorough risk assessment, approval from your EHS department, and under the direct supervision of a qualified chemist.

Oxidative Degradation of Aromatic Amine Waste (General Procedure):

  • Preparation: In a properly functioning chemical fume hood, prepare a dilute solution of the aromatic amine waste.

  • Oxidation: Slowly add a suitable oxidizing agent (e.g., potassium permanganate solution or Fenton's reagent) while stirring continuously. The reaction may be exothermic.

  • Neutralization: After the reaction is complete, neutralize the solution as required.

  • Disposal: The final solution must still be disposed of as hazardous waste through your institution's EHS office.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Chemical Waste B->C D Collect in a Labeled, Sealed Container C->D E Store in a Designated Hazardous Waste Area D->E F Ensure Area is Cool, Dry, and Well-Ventilated E->F G Contact Institutional EHS or Licensed Disposal Vendor F->G H Arrange for Waste Pickup G->H I Waste is Transported to a Licensed Disposal Facility H->I J Incineration or Other Approved Treatment Method I->J

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these procedures and prioritizing safety, researchers can ensure the responsible management of this chemical waste, protecting both themselves and the environment. Always remember that the information provided here is a guideline and must be supplemented by the specific Safety Data Sheet for the compound and the protocols of your institution.

References

Safeguarding Your Research: A Guide to Handling N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for N-(5-amino-2-methylphenyl)acetamide

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against airborne particles and accidental splashes. Conforms to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[4]
Body Protection A lab coat or a chemical-resistant suit.Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated.Prevents inhalation of the powder, which may cause respiratory irritation.[4][5]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust.[3]

  • Use dedicated, properly labeled equipment.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: Disposal must be carried out by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Ventilate the area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_reaction Perform Experimental Procedure prep_weigh->exp_reaction Transfer Compound exp_observe Record Observations exp_reaction->exp_observe cleanup_decon Decontaminate Equipment exp_observe->cleanup_decon Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-amino-2-methylphenyl)acetamide
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N-(5-amino-2-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.